Bis(2-aminoacetoxy)copper
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
13479-54-4 |
|---|---|
Molecular Formula |
C4H10CuN2O4 |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-aminoacetic acid;copper |
InChI |
InChI=1S/2C2H5NO2.Cu/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |
InChI Key |
WGVOPTNBABZITL-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)N.C(C(=O)O)N.[Cu] |
Canonical SMILES |
C(C(=O)O)N.C(C(=O)O)N.[Cu] |
boiling_point |
Decomposes with gas evolution. (USCG, 1999) |
melting_point |
253.4 °F (USCG, 1999) |
Other CAS No. |
13479-54-4 32817-15-5 |
physical_description |
Occurs as monohydrate and as dihydrate. The monohydrate is long deep-blue needles. The dihydrate is light blue powdery crystals. |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
56-40-6 (Parent) |
Synonyms |
is(glycinato)copper(II) copper glycinate copper(II) bisglycinate cupric glycinate cupric glycinate, (SP-4-1)-isome |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Bis(2-aminoacetoxy)copper?
An In-depth Technical Guide to the Chemical Properties of Bis(2-aminoacetoxy)copper
Introduction
This compound, more commonly known as copper(II) glycinate or bis(glycinato)copper(II), is a coordination complex with the chemical formula [Cu(C₂H₄NO₂)₂]. This compound is of significant interest in various fields, including its application as a source of dietary copper in animal feeds, a catalyst, and in electroplating baths.[1][2][3] It exists in several forms, including anhydrous and hydrated (monohydrate and dihydrate) states, as well as cis and trans geometric isomers.[1][4] This guide provides a detailed overview of its chemical properties, experimental protocols for its synthesis and analysis, and visualizations of its structural and reactive characteristics.
Chemical and Physical Properties
This compound is a blue solid, with the appearance varying from light blue powdery crystals for the dihydrate to deep-blue needles for the monohydrate.[2][4][5] The compound is generally soluble in water, forming basic solutions with a pH greater than 7.0.[4][5] It is slightly soluble in alcohol and insoluble in hydrocarbons, ethers, and ketones.[2][3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₄H₈CuN₂O₄ | Anhydrous form[6] |
| C₄H₁₀CuN₂O₅ | Monohydrate form[7] | |
| Molecular Weight | 211.66 g/mol | Anhydrous form[6] |
| 229.68 g/mol | Monohydrate form[7] | |
| Melting Point | Decomposes | Chars at 213°C[2][8], Decomposes at 212°C[1] or 228°C[8][9] |
| Boiling Point | 240.9 °C at 760 mmHg | [2] |
| Flash Point | 99.5 °C | [2] |
| Water Solubility | 0.18 g/100 g (0 °C) | [1] |
| 0.52 g/100 g (25 °C) | [1][10] | |
| Appearance | Blue, triboluminescent crystals | [2][3] |
| Deep-blue needles (monohydrate) | [4][5] | |
| Light blue powder (dihydrate) | [4][5] | |
| Storage Temperature | Room temperature, under inert gas | [11] |
Structural Information
Bis(glycinato)copper(II) is a coordination complex where two glycinate ligands bind to a central copper(II) ion. The structure is generally a distorted octahedron, with two bidentate glycine ligands coordinating to the copper ion in the equatorial plane.[12] In aqueous solutions, the axial positions are occupied by two water molecules.[12] The complex can exist as two geometric isomers, cis and trans, due to the unsymmetrical nature of the glycinate ligand.[1] The cis isomer is the kinetically favored product, while the trans isomer is thermodynamically more stable.[13]
Coordination Structure Diagram
Caption: Coordination of a central Copper(II) ion with two bidentate glycinate ligands.
Experimental Protocols
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This protocol describes the kinetically favored synthesis of the cis isomer.
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Glycine (H₂NCH₂COOH)
-
Ethanol
-
Deionized water
Procedure: [14]
-
Prepare a hot water bath and maintain it at 65 °C.
-
In a 250 mL conical flask, dissolve 2.0 g (0.01 mol) of copper(II) acetate monohydrate in 25 mL of water. Place the flask in the water bath and stir until the solid is completely dissolved.
-
In a separate 100 mL conical flask, dissolve 1.5 g (0.02 mol) of glycine in 25 mL of water.
-
Warm 25 mL of ethanol in another 100 mL conical flask in the water bath.
-
Once the copper(II) acetate solution reaches 65 °C, add the warm ethanol to it.
-
Add the hot glycine solution to the copper-ethanol mixture.
-
Cool the resulting mixture in an ice bath. Light blue needles of cis-Cu(H₂NCH₂COO)₂·H₂O will crystallize.
-
Filter the cold mixture using a fluted filter paper. Collect the solid crystals.
-
Wash the crystals with a small amount of cold ethanol and allow them to dry.
Synthesis Workflow
References
- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. Cas 13479-54-4,Copper glycinate | lookchem [lookchem.com]
- 3. Copper glycinate | 13479-54-4 [chemicalbook.com]
- 4. Cupric Glycinate | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BIS(GLYCINATO) COPPER(II) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Bis(glycinato)copper | C4H8CuN2O4 | CID 424155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Copper Glycinate – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 10. bis(glycinato)copper(II) [chemister.ru]
- 11. This compound | 13479-54-4 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 14. edu.rsc.org [edu.rsc.org]
An In-depth Technical Guide to the Coordination Chemistry and Structure of Bis(glycinato)copper(II)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(glycinato)copper(II) is a coordination complex with a rich history and continued relevance in fields ranging from nutritional science to medicinal chemistry. This guide provides a comprehensive overview of its coordination chemistry, isomeric structures, and key characterization techniques. Detailed experimental protocols for the synthesis of its cis and trans isomers are presented, alongside tabulated quantitative data for easy reference. Furthermore, this document explores the broader context of copper's role in cellular signaling, providing a framework for understanding the potential biological implications of copper-containing complexes in drug development.
Introduction to the Coordination Chemistry of Bis(glycinato)copper(II)
Bis(glycinato)copper(II), with the chemical formula [Cu(gly)₂], is a coordination complex formed between a central copper(II) ion (Cu²⁺) and two glycinate ligands. Glycine, the simplest amino acid, acts as a bidentate chelating ligand, coordinating to the copper ion through both its amino group (-NH₂) and carboxylate group (-COO⁻). This chelation results in the formation of stable five-membered rings, a common feature in the coordination chemistry of amino acids with transition metals.
The coordination geometry around the copper(II) ion is typically square planar. This arrangement gives rise to two geometric isomers: cis-bis(glycinato)copper(II) and trans-bis(glycinato)copper(II). The existence of these isomers has been known since the late 19th century, and their study has provided fundamental insights into the principles of coordination chemistry. The cis isomer is generally the kinetically favored product, while the trans isomer is the thermodynamically more stable form.[1]
Structure and Isomerism
The distinct spatial arrangement of the glycinate ligands around the central copper ion defines the cis and trans isomers of bis(glycinato)copper(II).
-
cis-Bis(glycinato)copper(II): In the cis isomer, the two amino groups and the two carboxylate groups are adjacent to each other in the square planar arrangement. This configuration results in a molecule with C₂ᵥ symmetry. The monohydrated form, cis-[Cu(gly)₂(H₂O)], is the most commonly isolated and crystallizes in the orthorhombic space group P2₁2₁2₁.[2] In this structure, the copper ion is in a distorted square pyramidal environment, with the water molecule occupying the apical position.
-
trans-Bis(glycinato)copper(II): In the trans isomer, the two amino groups and the two carboxylate groups are positioned opposite to each other, leading to a centrosymmetric molecule with C₂ₕ symmetry. The crystal structure of the monohydrate has been a subject of discussion, but it is understood that the copper ion maintains a square planar coordination with the two glycinate ligands.[3]
The isomerization from the cis to the trans form can be achieved by heating the cis isomer, typically in the solid state or in solution under reflux.[1]
Structural Diagrams
Caption: cis-Bis(glycinato)copper(II) structure.
Caption: trans-Bis(glycinato)copper(II) structure.
Quantitative Structural and Spectroscopic Data
The structural and spectroscopic properties of the isomers of bis(glycinato)copper(II) have been extensively studied. The following tables summarize key quantitative data.
Table 1: Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [2] |
| Space Group | P2₁2₁2₁ | [2] |
| a (Å) | 5.21 | [2] |
| b (Å) | 10.81 | [2] |
| c (Å) | 13.49 | [2] |
Table 2: Selected Infrared Spectroscopy Data for cis- and trans-Bis(glycinato)copper(II)
| Vibrational Mode | cis Isomer (cm⁻¹) | trans Isomer (cm⁻¹) | Reference |
| νₐₛ(NH₂) | ~3300 | ~3320 | [4][5] |
| νₛ(NH₂) | ~3250 | ~3260 | [4][5] |
| νₐₛ(COO⁻) | ~1600 | ~1590 | [4][5] |
| νₛ(COO⁻) | ~1400 | ~1410 | [4][5] |
| ν(Cu-N) | 471 (asym), 454 (sym) | 477 | [4] |
| ν(Cu-O) | ~300-350 | ~300-350 | [4] |
Note: The exact positions of IR bands can vary slightly depending on the sample preparation and instrument.
Experimental Protocols
The following are detailed methodologies for the synthesis of the cis and trans isomers of bis(glycinato)copper(II) monohydrate.
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This protocol is adapted from established laboratory procedures.[1][6]
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Glycine (NH₂CH₂COOH)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water in a 100 mL beaker.
-
In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.
-
While both solutions are still hot (approximately 70 °C), add the glycine solution to the copper(II) acetate solution with stirring.
-
To the resulting hot solution, add 25 mL of 95% ethanol.
-
Cool the mixture in an ice bath. Light blue, needle-like crystals of the cis isomer will precipitate.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals in air.
Synthesis of trans-Bis(glycinato)copper(II) Monohydrate
This protocol describes the thermal isomerization of the cis form.[1]
Materials:
-
cis-Bis(glycinato)copper(II) monohydrate (prepared as in 4.1)
Procedure:
-
Place a sample of the dry cis-bis(glycinato)copper(II) monohydrate in a dry beaker.
-
Heat the solid in an oven or on a hot plate at approximately 180-200 °C for about 30-60 minutes. The color will change from light blue to a more purplish-blue.
-
Allow the sample to cool to room temperature. The resulting solid is the trans isomer.
-
The anhydrous trans complex will readily rehydrate upon exposure to air to form the monohydrate.[1]
Experimental and Characterization Workflow
Caption: Experimental workflow for synthesis and characterization.
Role in Cellular Signaling and Drug Development
While bis(glycinato)copper(II) is primarily recognized as a nutritional supplement, its identity as a copper complex places it in the context of the burgeoning field of metallodrugs and the intricate role of copper in cellular signaling.[7] Copper is an essential trace element that functions as a cofactor for numerous enzymes and plays a critical role in various physiological processes.[8][9] However, the dysregulation of copper homeostasis is implicated in several diseases, including cancer and neurodegenerative disorders.[8]
Recent research has unveiled copper's role as a modulator of key signaling pathways.[10][11] For instance, copper has been shown to be essential for the activity of MEK1/2, a kinase in the MAPK signaling pathway that is crucial for cell proliferation and survival.[11] By influencing the activity of such kinases and other signaling proteins, copper can impact downstream cellular responses, including gene expression, cell cycle progression, and apoptosis.[9][12]
Copper complexes, including those with amino acid ligands, are being investigated for their therapeutic potential.[7][13] These complexes can act as delivery vehicles for copper ions to specific cellular targets or may possess intrinsic biological activities.[14] For example, some copper complexes have demonstrated anticancer activity by inducing DNA damage, inhibiting topoisomerases, or generating reactive oxygen species (ROS).[15][16]
The development of drugs based on copper complexes like bis(glycinato)copper(II) requires a thorough understanding of how they interact with cellular machinery and influence signaling cascades.
Conceptual Signaling Pathway
Caption: Conceptual role of copper in cellular signaling.
Conclusion
Bis(glycinato)copper(II) serves as a classic example of coordination chemistry, demonstrating fundamental principles of isomerism and chelation. Its well-defined structures and straightforward synthesis make it an excellent model compound for research and educational purposes. For drug development professionals, understanding the coordination chemistry of such complexes is a stepping stone to designing novel metallodrugs. The emerging role of copper in cellular signaling opens new avenues for exploring the therapeutic potential of copper complexes, including bis(glycinato)copper(II), in various pathological conditions. Further research into the specific interactions of this and related complexes with biological targets will be crucial for translating their potential into clinical applications.
References
- 1. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 2. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 3. actachemscand.org [actachemscand.org]
- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper as a key regulator of cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arre ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00954F [pubs.rsc.org]
Synthesis and Characterization of Bis(2-aminoacetoxy)copper(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-aminoacetoxy)copper(II), commonly known as copper(II) glycinate, is a coordination complex with significant relevance in various scientific domains, including biochemistry and pharmacology. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It details the experimental protocols for the preparation of its cis and trans isomers, outlines the principles and outcomes of key characterization techniques, and presents quantitative data in a structured format for ease of comparison. This document is intended to serve as a practical resource for researchers and professionals engaged in the study and application of metal-amino acid complexes.
Introduction
Copper is an essential trace element involved in numerous biological processes. Its complexes with amino acids, such as glycine, are of particular interest due to their potential therapeutic applications and their role in biological systems. This compound(II) exists as two geometric isomers, cis and trans, which exhibit different physical and chemical properties.[1] The glycinate ion acts as a bidentate ligand, coordinating with the copper(II) ion through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group to form a stable chelate ring.[2][3] Understanding the synthesis and detailed characterization of these isomers is crucial for their application in drug development and other scientific research.
Synthesis of this compound(II) Monohydrate
The synthesis of this compound(II) monohydrate, [Cu(H₂NCH₂COO)₂(H₂O)], typically involves the reaction of a copper(II) salt with glycine in an aqueous or aqueous-ethanolic solution.[3] The specific isomer obtained, either the kinetically favored cis isomer or the thermodynamically more stable trans isomer, is dependent on the reaction conditions, particularly the temperature.[4]
Experimental Protocols
2.1.1. Synthesis of cis-Bis(2-aminoacetoxy)copper(II) Monohydrate
This protocol is adapted from established laboratory procedures.[1][5]
-
Dissolve 2.0 g (0.01 mole) of copper(II) acetate monohydrate in 25 mL of hot distilled water (approximately 70°C).
-
In a separate beaker, dissolve 1.5 g (0.02 mole) of glycine in 25 mL of hot distilled water.[1]
-
Add 25 mL of hot ethanol to the copper(II) acetate solution.[1]
-
While maintaining the temperature at around 70°C, add the hot glycine solution to the copper(II) acetate solution and stir.[1]
-
Cool the resulting solution in an ice bath to facilitate the precipitation of the light blue, needle-like crystals of the cis isomer.[6]
-
Filter the precipitate, wash with small portions of ethanol, and air-dry.[6]
2.1.2. Synthesis of trans-Bis(2-aminoacetoxy)copper(II) Monohydrate
The trans isomer can be prepared by the isomerization of the cis form.[1][2]
-
Suspend approximately 1.5 g of the prepared cis-isomer and 1 g of glycine in 10 mL of the filtrate obtained from the cis-isomer preparation.[1]
-
Heat the suspension under reflux for about one hour.[1]
-
The color of the precipitate will change from light blue to a deeper blue-violet, indicating the conversion to the trans isomer.
-
Filter the hot mixture to collect the crystals of the trans-isomer.
-
Wash the product with ethanol and allow it to air-dry.
Alternatively, the trans isomer can be obtained by heating the solid cis-isomer in an oven at approximately 170-200°C for one hour.[1][2]
Synthesis Workflow
Characterization Techniques
A variety of analytical methods are employed to characterize the structure, composition, and purity of the synthesized this compound(II) complexes.
Spectroscopic Analysis
3.1.1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of copper(II) glycinate, the IR spectrum provides evidence of the coordination of the amino and carboxylate groups to the copper ion. The significant spectral changes are observed in the N-H and C=O stretching regions compared to free glycine.[7] The shift in the N-H stretching frequency to a lower wavenumber in the complex compared to sodium glycinate indicates the formation of a Cu-N bond.[7] Similarly, the position of the carboxylate stretching bands provides information about its coordination mode.
| Functional Group | Free Glycine (cm⁻¹) | cis-Cu(gly)₂·H₂O (cm⁻¹) | trans-Cu(gly)₂·H₂O (cm⁻¹) | Reference |
| N-H Stretch | ~3050 | ~3200-3310 | ~3200-3310 | [7] |
| C=O Stretch (asymmetric) | ~1610 | ~1600 | ~1600 | [7] |
| C=O Stretch (symmetric) | ~1413 | ~1420 | ~1420 | [7] |
| Cu-N Stretch | - | ~420-460 | ~420-460 | [7] |
| Cu-O Stretch | - | ~325-380 | ~325-380 | [7] |
3.1.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are influenced by the geometry of the coordination sphere. Copper(II) complexes typically exhibit a broad d-d transition band in the visible region. The position of this absorption maximum (λmax) is indicative of the ligand field strength and the coordination geometry.
| Complex | Chromophore | λmax (nm) | Molar Absorptivity (ε) | Reference |
| [Cu(gly)₂(H₂O)₂] | CuN₂O₄ | ~630-645 | - | [7][8] |
Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of the complex and to quantify the number of water molecules of hydration. The dehydration of the monohydrate complexes typically occurs in the temperature range of 120-180°C.[7] The decomposition of the glycine moiety begins at temperatures above 200°C.[7] The complex is reported to decompose with charring at 213°C and gas evolution at 228°C.[9]
| Complex | Dehydration Temp. (°C) | Decomposition Onset (°C) | Reference |
| cis/trans-[Cu(gly)₂(H₂O)] | 120-180 | >200 | [7] |
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the overall molecular geometry, confirming the cis or trans configuration of the ligands around the central copper atom. The crystal structure of cis-aquabis(glycinato)copper(II) reveals a distorted octahedral geometry, with the two glycinate ligands in a square planar arrangement and water molecules occupying the axial positions.[10]
| Isomer | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| cis | Orthorhombic | P2₁2₁2₁ | - | - | - | [11] |
| trans | Monoclinic | I2/a | - | - | - | [11] |
Logical Relationships in Characterization
Conclusion
The synthesis of cis- and trans-bis(2-aminoacetoxy)copper(II) monohydrate can be readily achieved and controlled through the selection of appropriate reaction conditions. A comprehensive characterization using a combination of spectroscopic, thermal, and crystallographic techniques is essential to confirm the identity, purity, and isomeric form of the synthesized complex. The detailed protocols and compiled data presented in this guide serve as a valuable resource for researchers in the fields of inorganic chemistry, biochemistry, and drug development, facilitating further investigation and application of these important copper-amino acid complexes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 3. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. sciepub.com [sciepub.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Copper (II) Glycinate (CAS 13479-54-4)
This technical guide provides comprehensive chemical information and safety data for Copper (II) Glycinate, identified by CAS number 13479-54-4. It is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of its properties, synthesis, and biological relevance.
Chemical Information
Copper (II) Glycinate, also known as cupric glycinate or bis(glycinato)copper(II), is a coordination complex of copper with the amino acid glycine.[1][2][3] It exists in both anhydrous and hydrated forms, with the monohydrate being common.[2][4] This compound is notable for its use as a catalyst, in electroplating baths, as a photometric analysis reagent, and as a feed additive.[2][3][5]
Chemical and Physical Properties
The physical and chemical properties of Copper (II) Glycinate are summarized in the table below. The compound typically appears as blue, triboluminescent crystals or powder.[2][3][6] It is slightly soluble in water and alcohol, and insoluble in hydrocarbons, ethers, and ketones.[2][5]
| Property | Value | References |
| CAS Number | 13479-54-4 | [1][3] |
| Molecular Formula | C₄H₈CuN₂O₄ | [1][3] |
| Molecular Weight | 211.66 g/mol | [1][3] |
| Appearance | Blue, triboluminescent crystals or powder | [2][3][6] |
| Melting Point | Chars at 213°C | [2][6] |
| Boiling Point | Decomposes at 228°C with gas evolution | [2][6] |
| Density | 762 kg/m ³ (at 20°C) | [2][6] |
| Vapor Pressure | 0 Pa at 25°C | [2][6] |
| Water Solubility | Slightly soluble | [2][5] |
| EINECS Number | 236-783-2 | [1][3] |
Safety Data
Hazard Identification
Copper (II) Glycinate is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] The compound is very toxic to aquatic life with long-lasting effects.[7][8]
| Hazard Classification | GHS Code | References |
| Acute toxicity, oral | H302 | [1] |
| Acute toxicity, dermal | H312 | [1] |
| Acute toxicity, inhalation | H332 | [1] |
| Skin corrosion/irritation | H315 | [1] |
| Serious eye damage/eye irritation | H319 | [1] |
| Specific target organ toxicity, single exposure | H335 | [1] |
| Hazardous to the aquatic environment, acute hazard | H400 | [8] |
| Hazardous to the aquatic environment, long-term hazard | H410 | [7] |
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of Copper (II) Glycinate and ensuring safety.
-
Handling: Avoid breathing dust, vapor, mist, or gas.[1][9] Use only in a chemical fume hood and wear appropriate personal protective equipment, including gloves and eye protection.[1][9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[1][9] Recommended storage temperature is under an inert gas (nitrogen or argon) at 2–8 °C.[2][3][6]
First Aid Measures
In case of exposure, the following first aid measures should be taken:
-
If Swallowed: Call a poison center or doctor if you feel unwell.[1]
-
If on Skin: Wash with plenty of soap and water.[1]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Experimental Protocols
Synthesis of cis-Bis(glycinato)copper(II) monohydrate
This protocol describes the synthesis of the kinetically favored cis isomer of Copper (II) Glycinate.[6]
Materials:
-
Copper(II) acetate monohydrate (1.6 g)
-
Glycine (1.3 g)
-
Deionized water
-
1-Propanol
-
Acetone
Procedure:
-
Dissolve 1.6 g of copper(II) acetate monohydrate in 15 mL of deionized water in a 250 mL beaker.
-
Dissolve 1.3 g of glycine in 10 mL of deionized water in a 150 mL beaker.
-
Heat both solutions to their boiling points on a hot plate, stirring occasionally until all solids dissolve.
-
Remove the beakers from the hot plate and add the hot glycine solution to the copper(II) acetate solution while stirring.
-
Allow the resulting solution to cool for several minutes before placing it in an ice bath.
-
Once crystals begin to form, add 20 mL of 1-propanol with continuous stirring.
-
Continue to cool the mixture for several minutes.
-
Collect the product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate twice with acetone.
-
Transfer the solid to a pre-weighed piece of filter paper and allow it to air dry.
Synthesis of trans-Bis(glycinato)copper(II) monohydrate
The thermodynamically more stable trans isomer can be obtained by heating the cis isomer.[6]
Materials:
-
cis-Copper(II) glycinate monohydrate
-
Deionized water
-
Glycine
Procedure:
-
Transfer a known amount of the prepared cis-copper(II) glycinate monohydrate to a 25 mL round-bottom flask.
-
Add 10 mL of deionized water and an amount of glycine equal to approximately two-thirds the mass of the cis isomer.
-
Reflux the mixture gently for 1 hour.
-
Filter the resulting mixture to collect the solid product.
-
Allow the solid to air dry.
An alternative method involves heating the cis isomer in an oven at 170°C for about an hour.[6]
Biological Role and Signaling
While there are no specific signaling pathways exclusively modulated by Copper (II) Glycinate, its biological effects are understood through its role as a bioavailable source of copper. Copper is an essential trace element vital for the function of numerous enzymes and metabolic processes.[8][10]
Copper (II) Glycinate has been shown to have immunomodulatory effects, influencing cytokine secretion in immune cells.[10] It also serves as a source of copper for copper-dependent enzymes like superoxide dismutase (SOD1), an important antioxidant enzyme.[10]
Below is a diagram illustrating the general role of copper in cellular homeostasis and the influence of a bioavailable copper source like Copper (II) Glycinate.
Caption: Cellular uptake and role of copper from Copper (II) Glycinate.
Experimental Workflows
The following diagrams illustrate the logical workflows for the synthesis of the cis and trans isomers of Copper (II) Glycinate.
Workflow for Synthesis of cis-Copper(II) Glycinate
Caption: Workflow for the synthesis of cis-Copper(II) Glycinate.
Workflow for Isomerization to trans-Copper(II) Glycinate
Caption: Workflow for the synthesis of trans-Copper(II) Glycinate.
References
- 1. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 2. scribd.com [scribd.com]
- 3. sciepub.com [sciepub.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. murov.info [murov.info]
- 7. chegg.com [chegg.com]
- 8. Determination of relative bioavailability of copper from copper glycinate in growing beef steers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Bis(glycinato)copper(II) Monohydrate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the core physical properties of bis(glycinato)copper(II) monohydrate, a significant coordination complex in the study of metal-amino acid interactions. It details the compound's structural, thermal, and spectroscopic characteristics, with a focus on its common cis and trans isomers. This guide includes detailed experimental protocols for synthesis and characterization, presenting quantitative data in accessible tables and visualizing key processes using standardized diagrams to support advanced research and development.
General and Structural Properties
Bis(glycinato)copper(II) is a coordination complex with the formula [Cu(glycinate)₂(H₂O)ₓ], where x can be 1 for the monohydrate form or 0 for the anhydrous form.[1] The glycinate ligand acts as a bidentate chelate, binding to the central copper(II) ion through a nitrogen atom and an oxygen atom to form a stable 5-membered ring.[1] The complex primarily exists in two geometric isomers: cis and trans. The cis isomer is the kinetically favored product and is most commonly isolated as a monohydrate, while the trans isomer is the thermodynamically more stable form.[2][3]
The coordination geometry around the d⁹ copper atom is typically a distorted square planar or square pyramidal arrangement.[1][4] In the cis-monohydrate, the copper atom is chelated by two glycinate units in a cis configuration, with a water molecule also bonded to the copper, forming a distorted square pyramid.[4][5]
Table 1.1: General and Crystallographic Properties
| Property | Value |
| IUPAC Name | cis-aquabis(glycinato-κ²N,O)copper(II)[6] |
| Synonyms | Cupric glycinate, Copper(II) bisglycinate[1][7] |
| Molecular Formula | C₄H₁₀CuN₂O₅[1][6] |
| Molar Mass | 229.68 g/mol [1][6][8] |
| Appearance (cis form) | Light blue, flake-like crystals; long deep-blue needles.[1][7][9] |
| Density (cis form) | 2.029 g/cm³[1] |
| Crystal System (cis form) | Orthorhombic[5] |
| Space Group (cis form) | P 2₁ 2₁ 2₁[5][6] |
| Lattice Parameters (cis form) | a = 10.805 Å, b = 5.210 Å, c = 13.498 Å[5] |
Solubility and Thermal Behavior
The solubility of bis(glycinato)copper(II) monohydrate is moderate and temperature-dependent. It is generally described as soluble in water, though some sources note it is only slightly soluble, particularly at lower temperatures.[7][9][10][11][12] It is slightly soluble in alcohol and insoluble in hydrocarbons and ethers.[10]
The thermal decomposition of the monohydrate is a multi-step process. The coordinated water molecule is typically lost first, followed by the decomposition of the glycinate ligands at higher temperatures.
Table 2.1: Solubility and Thermal Data
| Property | Value / Description |
| Water Solubility | Soluble; solubility decreases at low temperatures.[9][11][12] |
| Alcohol Solubility | Slightly soluble.[10] |
| Dehydration Temperature | 120-180 °C (loss of one water molecule).[8][13] |
| Decomposition Temperature | Chars at ~213 °C; decomposes at ~228 °C.[1][8][14] |
Spectroscopic Characterization
Infrared (IR) spectroscopy is a crucial technique for distinguishing between the cis and trans isomers of bis(glycinato)copper(II). The difference in symmetry between the two isomers results in distinct vibrational modes, particularly for the metal-ligand bonds.
Table 3.1: Key Infrared Absorption Bands for Isomer Differentiation
| Vibrational Mode | cis-Isomer Wavenumber (cm⁻¹) | trans-Isomer Wavenumber (cm⁻¹) | Reference |
| Asymmetric Cu-N Stretch (νas) | ~471 | - | [15] |
| Symmetric Cu-N Stretch (νs) | ~454 | ~477 (weak) | [15] |
| Coordinated C=O Stretch | ~1578 | - | [15] |
| C-O Stretch | ~1408 | - | [15] |
Experimental Protocols
The following sections detail standardized laboratory procedures for the synthesis and characterization of bis(glycinato)copper(II) monohydrate.
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate (Kinetic Product)
This protocol leverages the kinetic favorability of the cis isomer at lower temperatures.
-
Preparation of Reactant Solutions:
-
Dissolve approximately 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water (~70 °C).
-
In a separate beaker, dissolve approximately 1.5 g of glycine in 25 mL of hot deionized water (~70 °C).[3]
-
-
Reaction:
-
Crystallization and Isolation:
Conversion to trans-Bis(glycinato)copper(II) (Thermodynamic Product)
The more stable trans isomer can be obtained by heating the cis isomer.
-
Thermal Isomerization (Solid State):
-
Isomerization in Solution:
Key Characterization Methodologies
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown from aqueous solutions. The crystal structure is resolved using a single-crystal X-ray diffractometer to determine bond lengths, angles, and the precise molecular geometry.[4]
-
Infrared (IR) Spectroscopy: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet, or prepared as a Nujol mull. The IR spectrum is recorded using an FTIR spectrometer to identify functional groups and differentiate between cis and trans isomers based on the metal-ligand vibrational bands.[17]
-
Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere on a microbalance. The mass loss is recorded as a function of temperature, allowing for the determination of the dehydration and decomposition temperatures.[13]
Visualized Workflows and Relationships
To clarify the experimental and logical processes, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of the kinetic product.
Caption: Relationship between kinetic and thermodynamic isomers.
Caption: General workflow for physical property characterization.
References
- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 3. scribd.com [scribd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cupric Glycinate | C4H8CuN2O4 | CID 3032611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. BIS(GLYCINATO) COPPER(II) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Cas 13479-54-4,Copper glycinate | lookchem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. jnfuturechemical.com [jnfuturechemical.com]
- 15. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 16. sciepub.com [sciepub.com]
- 17. murov.info [murov.info]
Unraveling the Stereochemistry of Life's Building Blocks: A Technical Guide to Cis- and Trans-Isomerism in Bis(glycinato)copper(II) Complexes
An in-depth exploration into the synthesis, characterization, and stereochemical nuances of bis(glycinato)copper(II) isomers, offering critical insights for researchers in coordination chemistry, materials science, and drug development.
The seemingly simple amino acid, glycine, forms coordination complexes with copper(II) that exhibit fascinating stereochemistry, specifically cis- and trans-isomerism. This guide provides a comprehensive technical overview of the synthesis, structural analysis, and interconversion of these isomers, presenting key data and methodologies for scientists and professionals in relevant fields. The bis(glycinato)copper(II) system serves as a fundamental model for understanding the behavior of more complex metal-amino acid interactions, which are pivotal in various biological and pharmaceutical applications.
Synthesis of Bis(glycinato)copper(II) Isomers: A Tale of Kinetic versus Thermodynamic Control
The preparation of bis(glycinato)copper(II) complexes is a classic example of kinetic and thermodynamic control in chemical reactions. The cis-isomer is the kinetically favored product, precipitating more rapidly from solution, while the trans-isomer is the thermodynamically more stable form.[1][2][3]
Experimental Protocol: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This procedure reliably yields the kinetically favored cis-isomer.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Glycine (H₂NCH₂COOH)
-
Ethanol (95%)
-
Distilled water
Procedure:
-
Dissolve 2.0 g of copper(II) acetate monohydrate in 15 mL of hot distilled water (approximately 70°C).[3]
-
To this solution, add 25 mL of hot 95% ethanol.[3]
-
In a separate beaker, dissolve 1.5 g of glycine in 10 mL of hot distilled water (approximately 70°C).[3]
-
Add the hot glycine solution to the copper(II) acetate solution while stirring. Maintain the temperature around 70°C, avoiding overheating.[3]
-
Continue stirring for approximately 5 minutes, during which a blue precipitate of the cis-isomer will form.[3]
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the needle-like crystals by vacuum filtration, wash with small portions of ethanol, and air dry.[3]
Experimental Protocol: Synthesis of trans-Bis(glycinato)copper(II)
The thermodynamically stable trans-isomer can be obtained through the isomerization of the cis-complex.
Method 1: Isomerization in Solution
-
To 20 mL of the filtrate obtained from the cis-isomer synthesis, add 3.0 g of the previously prepared and dried cis-bis(glycinato)copper(II) monohydrate and 2.0 g of glycine powder.[3]
-
Reflux the suspension at approximately 90°C for 1 hour.[3]
-
Cool the mixture to room temperature and collect the resulting crystals by vacuum filtration.
-
Wash the product with small portions of ethanol and air dry.[3]
Method 2: Solid-State Thermal Isomerization
-
Place a sample of dry cis-bis(glycinato)copper(II) monohydrate in an oven.
-
Heat the sample at 180°C for 15 minutes to induce solid-state conversion to the trans-isomer.[1][3]
Structural Characterization: Distinguishing Between Cis and Trans Geometries
Definitive characterization and differentiation of the cis- and trans-isomers are achieved through a combination of spectroscopic and crystallographic techniques.[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and accessible method for distinguishing between the two isomers based on their different molecular symmetries. The higher symmetry of the trans-isomer generally results in fewer IR-active bands compared to the cis-isomer, particularly in the fingerprint region.
| Vibrational Mode | cis-Bis(glycinato)copper(II) | trans-Bis(glycinato)copper(II) |
| νₐₛ(Cu-N) | 471 cm⁻¹ | - |
| νₛ(Cu-N) | 454 cm⁻¹ | 477 cm⁻¹ (weak) |
| Coordinated ν(N-H) | 3356 - 3250 cm⁻¹ | 3320 - 3260 cm⁻¹ |
Table 1: Characteristic IR absorption bands for cis- and trans-bis(glycinato)copper(II) complexes.[5]
UV-Vis Spectroscopy
Both isomers exhibit a broad d-d transition band in the visible region of the electromagnetic spectrum, though subtle differences in the absorption maxima can be observed.
| Isomer | λₘₐₓ (nm) |
| cis-Bis(glycinato)copper(II) | ~635 |
| trans-Bis(glycinato)copper(II) | ~615 |
Table 2: Approximate UV-Vis absorption maxima for bis(glycinato)copper(II) isomers in aqueous solution.
X-ray Crystallography
X-ray crystallography provides unequivocal proof of the geometric arrangement of the ligands around the central copper ion.
cis-Bis(glycinato)copper(II) Monohydrate:
-
Crystal System: Orthorhombic[6]
-
Unit Cell Parameters:
trans-Bis(glycinato)copper(II):
| Parameter | cis-Isomer (Monohydrate) | trans-Isomer |
| Cu-N distance | 1.98 - 2.02 Å | ~2.00 Å |
| Cu-O distance | 1.94 - 1.95 Å | ~2.00 Å |
Table 3: Selected bond lengths from X-ray crystallographic data.[8]
Thermodynamic Stability and Isomerization
The relative stability of the isomers is a key aspect of this system. The trans-isomer is thermodynamically more stable than the cis-isomer, which is the kinetically favored product.[1][2][3] The isomerization from the cis to the trans form is an endothermic process. The energy barrier for the cis-to-trans isomerization in the gas phase has been calculated to be approximately 7.9 kcal/mol via a ring-twisting mechanism.[9][10] In aqueous solution, the energy difference between the two isomers is small, on the order of 5 kJ mol⁻¹.[9]
Visualizing the Chemistry of Bis(glycinato)copper(II)
The following diagrams, generated using the DOT language, illustrate the key structures and processes discussed in this guide.
Caption: Molecular structures of cis- and trans-bis(glycinato)copper(II).
Caption: Experimental workflow for the synthesis of bis(glycinato)copper(II) isomers.
Caption: Relative energy profile for the formation of bis(glycinato)copper(II) isomers.
Conclusion
The cis- and trans-isomers of bis(glycinato)copper(II) provide a rich platform for exploring fundamental concepts in coordination chemistry, including stereoisomerism, reaction kinetics and thermodynamics, and spectroscopic characterization. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals to further investigate the properties and applications of these and related metal-amino acid complexes. Understanding the subtle interplay of factors that govern the formation and stability of these isomers is crucial for the rational design of new materials and therapeutic agents.
References
- 1. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 2. scribd.com [scribd.com]
- 3. sciepub.com [sciepub.com]
- 4. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 6. researchgate.net [researchgate.net]
- 7. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. actachemscand.org [actachemscand.org]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Mechanism of the CisâTrans Isomerization of Bis(glycinato)copper(II) - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
Spectroscopic data (IR, UV-Vis) for Bis(2-aminoacetoxy)copper
An In-depth Technical Guide to the Spectroscopic Data (IR, UV-Vis) of Bis(glycinato)copper(II)
Introduction
Bis(glycinato)copper(II), often referred to by the non-standard name bis(2-aminoacetoxy)copper, is a coordination complex of significant interest due to its biological relevance and intriguing structural chemistry.[1][2] This guide provides a comprehensive overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for the cis- and trans-isomers of bis(glycinato)copper(II). Detailed experimental protocols for acquiring this data are also presented, targeting researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data
The spectroscopic properties of bis(glycinato)copper(II) are crucial for its characterization and differentiation between its geometric isomers.[1] Infrared spectroscopy, in particular, serves as an accessible method for distinguishing between the cis and trans forms.[1][3]
Infrared (IR) Spectroscopy
The IR spectra of the cis- and trans-isomers of bis(glycinato)copper(II) exhibit distinct differences, particularly in the regions associated with N-H, C=O, and Cu-N/Cu-O stretching vibrations. The higher symmetry of the trans-isomer generally results in fewer observed IR bands compared to the cis-isomer.[4]
Table 1: Key IR Absorption Bands for Cis- and Trans-Bis(glycinato)copper(II) Monohydrate
| Functional Group | Vibration Mode | cis-Isomer (cm⁻¹) | trans-Isomer (cm⁻¹) | Reference(s) |
| N-H | Stretching | 3356 - 3250 | 3320 - 3260 | [5] |
| C=O (coordinated) | Stretching | ~1578 | Not specified | [4][5] |
| C-O | Stretching | ~1408 | Not specified | [4][5] |
| Cu-N | Stretching | ~486 | Not specified | [5] |
| O-H (crystal water) | Stretching | ~3464 | Not specified | [5] |
Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and instrumentation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the d-d electronic transitions of the copper(II) ion in the complex. The position of the maximum absorption wavelength (λmax) is sensitive to the coordination environment and geometry of the complex.
Table 2: UV-Vis Absorption Data for Bis(glycinato)copper(II) Complexes in Aqueous Solution
| Complex Species | λmax (nm) | Molar Absorptivity (ε) | Reference(s) |
| [Cu(gly)]⁺ | Not specified | Not specified | [6][7] |
| [Cu(gly)₂] | ~620 | Not specified | [8] |
| Cu²⁺(aq) | ~810 | Not specified | [9] |
Note: The UV-Vis spectrum of copper(II) glycinate solutions can be complex due to the presence of multiple species in equilibrium.[6][7]
Experimental Protocols
The following sections detail the methodologies for the synthesis of bis(glycinato)copper(II) and the acquisition of its IR and UV-Vis spectra.
Synthesis of Bis(glycinato)copper(II)
The synthesis of bis(glycinato)copper(II) typically yields the cis-isomer, which can then be converted to the trans-isomer through thermal isomerization.[1][10]
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate:
-
Dissolve copper(II) acetate in hot water.[11]
-
Add an equimolar amount of glycine dissolved in hot water to the copper(II) acetate solution.[11]
-
Heat the resulting mixture, and then allow it to cool to facilitate the crystallization of the product.[11]
-
Filter the blue, needle-like crystals, wash with ethanol and ether, and air dry.[11]
Thermal Isomerization to trans-Bis(glycinato)copper(II):
-
Heat the cis-isomer in an oven at a controlled temperature (e.g., 180 °C) for a specified duration.[10]
-
The color of the complex will change from blue to a more violet-blue, indicating the conversion to the trans-isomer.[10]
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare the solid sample as a KBr pellet or a Nujol mull.[12][13] For the KBr pellet method, grind a small amount of the sample with dry potassium bromide and press it into a transparent disk. For the Nujol mull method, grind the sample with a drop of Nujol oil to form a paste and place it between two salt plates (e.g., KBr or NaCl).[13]
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.[4][14] Record a background spectrum of the empty sample holder or the salt plates with Nujol.
-
Data Acquisition: Place the prepared sample in the spectrometer's sample compartment and record the spectrum over the desired range (typically 4000-400 cm⁻¹).[15]
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the cis- and trans-isomers.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
-
Sample Preparation: Prepare solutions of the copper(II) glycinate complex in a suitable solvent, typically deionized water, at a known concentration.[16][17]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[16][17] Fill a cuvette with the solvent to be used as a blank and place it in the reference beam path.
-
Data Acquisition: Fill a matched cuvette with the sample solution and place it in the sample beam path. Scan the absorbance of the sample over the desired wavelength range (e.g., 400-900 nm).[16][17]
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution.[16]
Visualizations
Synthesis and Isomerization Workflow
The following diagram illustrates the experimental workflow for the synthesis of cis-bis(glycinato)copper(II) and its subsequent thermal isomerization to the trans-isomer.
Caption: Workflow for the synthesis of cis-bis(glycinato)copper(II) and its thermal isomerization.
Structural Relationship of Isomers
This diagram illustrates the structural difference and the isomerization process between the cis and trans forms of bis(glycinato)copper(II).
Caption: Structural relationship and isomerization of bis(glycinato)copper(II).
References
- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IR spectra interpretation of bis-glycinato copper (II) - My little chemistry [mylittlechemistry.weebly.com]
- 4. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 6. Complexation between Copper(II) and Glycine in Aqueous Acid Solutions by Window Factor Analysis of Visible Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Figure 1. IR Spectra of cis-bis(glycenato)copper (II) monohydrate complex: (Measured in ALPHA Bruker PlatinumATR FTIR spectrophotometer) : Assessment of Greenness of Various Routes of Synthesis of cis and trans Isomers of Bis(glycinato)copper(II) Monohydrate: An Undergraduate Chemistry Experiment : Science and Education Publishing [pubs.sciepub.com]
- 15. pjsir.org [pjsir.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. kbcc.cuny.edu [kbcc.cuny.edu]
A Technical Guide to Bis(glycinato)copper(II): Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(glycinato)copper(II), with the chemical formula C4H8CuN2O4, is a coordination complex of significant interest due to its well-defined structure, accessible synthesis, and relevance in biological systems as a source of copper. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for the synthesis and characterization of its isomers, and a discussion of its potential applications, particularly in the context of drug development and as a pharmaceutical intermediate.
Introduction
Bis(glycinato)copper(II), also known as copper(II) glycinate, is a metal complex where a central copper ion is chelated by two glycinate ligands.[1] The glycinate anion (NH2CH2COO⁻), being a bidentate ligand, forms two coordination bonds with the copper(II) ion through its nitrogen and oxygen atoms, resulting in a stable five-membered ring structure.[2] This chelation enhances the bioavailability of copper, making it a subject of study for nutritional supplements and potential therapeutic applications.[3] The complex exists as two geometric isomers, cis and trans, which can be selectively synthesized and interconverted.[4]
Molecular Properties and Characterization
The fundamental properties of bis(glycinato)copper(II) are summarized in the table below. The compound can exist in both anhydrous and monohydrated forms.[2]
| Property | Value | Reference(s) |
| Chemical Formula | C4H8CuN2O4 | [5] |
| Molecular Weight | 211.66 g/mol | [5][6] |
| IUPAC Name | bis(glycinato)copper(II) | [2] |
| Synonyms | Copper(II) glycinate, Cupric glycinate | [3][7] |
| CAS Number | 13479-54-4 (anhydrous) | [2] |
| Appearance | Blue to dark blue solid | [8] |
| Isomerism | Exists as cis and trans geometric isomers. | [2] |
Isomer Characterization
The cis and trans isomers of bis(glycinato)copper(II) can be distinguished by their physical properties and spectroscopic data, particularly infrared (IR) spectroscopy.[2] The trans isomer, having a higher degree of symmetry, generally exhibits fewer IR bands in the fingerprint region compared to the cis isomer.[7] Specifically, the ν(Cu-N) vibrations can be indicative: the cis isomer shows two bands (asymmetric and symmetric) while the trans isomer shows only one.[7]
Experimental Protocols
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This protocol describes the synthesis of the kinetically favored cis isomer.[5]
Materials:
-
Copper(II) acetate monohydrate (Cu(CH3COO)2·H2O)
-
Glycine (NH2CH2COOH)
-
Deionized water
-
95% Ethanol
Procedure:
-
Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water.
-
Add 25 mL of hot 95% ethanol to the copper(II) acetate solution and maintain the temperature around 70°C.[4]
-
In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.
-
Add the hot glycine solution to the hot copper(II) acetate solution with stirring.
-
Cool the resulting solution in an ice bath to precipitate needle-like crystals of cis-bis(glycinato)copper(II) monohydrate.[1]
-
Collect the crystals by filtration, wash with small portions of ethanol, and air dry.[1]
Synthesis of trans-Bis(glycinato)copper(II)
The thermodynamically more stable trans isomer can be obtained through the isomerization of the cis form.[9]
Materials:
-
cis-Bis(glycinato)copper(II) monohydrate
-
Glycine
-
Deionized water
Procedure:
-
Place approximately 1.5 g of the prepared cis-isomer and 1.0 g of glycine into a round-bottom flask.[10]
-
Add 10 mL of deionized water to the flask.
-
Heat the suspension under reflux for one hour. The cis isomer will initially dissolve and then the trans isomer will precipitate.[10]
-
Filter the hot mixture to collect the crystals of trans-bis(glycinato)copper(II).
-
Wash the product with deionized water and air dry.
Role in Drug Development and Biological Systems
While bis(glycinato)copper(II) is primarily utilized as a nutritional supplement, the broader context of copper's role in biological systems and the use of copper-binding compounds in medicine are highly relevant to drug development professionals.[11][12] Copper is an essential trace element that serves as a cofactor for numerous enzymes involved in critical cellular processes.[13] However, dysregulation of copper homeostasis is implicated in various diseases, including cancer and neurodegenerative disorders.[3]
Copper chelators and copper complexes have been investigated as potential therapeutic agents.[14] For instance, copper is known to be a modulator of several cell signaling pathways, including the MAPK and TGF-β pathways.[14][15] The ability of copper ions to influence these pathways has led to the exploration of copper-based drugs for cancer therapy.[16]
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of bis(glycinato)copper(II) isomers and a conceptual representation of copper's involvement in a key signaling pathway.
Caption: Workflow for the synthesis of cis-bis(glycinato)copper(II) monohydrate.
Caption: Experimental workflow for the isomerization of cis to trans-bis(glycinato)copper(II).
Caption: Conceptual overview of copper's role in the MAPK signaling pathway.
Conclusion
Bis(glycinato)copper(II) is a well-characterized coordination complex with straightforward and reproducible synthetic routes for its geometric isomers. Its primary application lies in nutritional supplementation, owing to the enhanced bioavailability of chelated copper. For professionals in drug development, an understanding of this compound and the broader role of copper in biological signaling pathways can inform the design of novel metallodrugs and therapeutic strategies that target copper-dependent cellular processes. The experimental protocols provided herein offer a practical foundation for the synthesis and study of this compound in a research setting.
References
- 1. sciepub.com [sciepub.com]
- 2. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 3. Role of copper chelating agents: between old applications and new perspectives in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 5. murov.info [murov.info]
- 6. New Roles for Copper Metabolism in Cell Proliferation, Signaling, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 8. Copper Glycinate – Shijiazhuang Donghua Jinlong Chemical Co., LTD. [glycine.com.cn]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mechanical study of a copper dietary supplement, copper glycinate hydrate - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Copper Glycinate CAS 13479-54-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 13. Copper signalling: causes and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Copper Chelators via the TGF-β Signaling Pathway on Glioblastoma Cell Invasion [mdpi.com]
- 15. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 16. Copper signaling in the brain and beyond - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Biology and Chemistry: A Technical Guide to the Discovery and History of Copper Amino Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of copper amino acid complexes sits at the fascinating intersection of inorganic chemistry and biological science. These coordination compounds, formed between the essential trace element copper and the fundamental building blocks of life, amino acids, have garnered significant attention for their diverse and vital roles in physiological processes and their potential as therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that has shaped our understanding of copper amino acid complexes. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to facilitate further investigation and innovation in this field.
A Historical Journey: From Early Observations to Targeted Therapeutics
The recognition of the biological importance of copper dates back to the early 20th century, but the specific understanding of its interaction with amino acids to form stable, biologically active complexes is a more recent development.
One of the earliest and most well-documented discoveries in this field is the copper-binding tripeptide Glycyl-L-Histidyl-L-Lysine (GHK-Cu). In the 1970s, Dr. Loren Pickart isolated GHK-Cu from human plasma, initially identifying it as a growth factor for liver cells.[1][2][3][4][5] His research revealed that levels of this peptide decline with age, suggesting a role in the aging process.[2] Subsequent studies by Pickart and others demonstrated GHK-Cu's involvement in a wide range of physiological processes, including wound healing, collagen and elastin synthesis, and tissue regeneration.[1][3][5] These findings laid the groundwork for its use in cosmetic and therapeutic applications for skin conditions.[1][3]
Parallel to the discovery of specific peptide complexes like GHK-Cu, the fundamental coordination chemistry of copper with individual amino acids was being extensively studied. The formation of bis(glycinato)copper(II) hydrate was first reported in 1841, with a second isomeric form discovered in 1890, representing some of the earliest characterized geometric isomers of metal-amino acid complexes.[6] These foundational studies were crucial in understanding the basic principles of how copper ions bind to amino acids, typically forming chelate structures involving the amino and carboxylate groups.[7][8]
The advancement of analytical techniques in the mid to late 20th century allowed for more precise characterization of these complexes. Spectroscopic methods like Infrared (IR) and UV-Visible spectroscopy became instrumental in confirming the coordination of amino and carboxyl groups to the copper center.[7][8][9] X-ray diffraction has provided definitive structural information, confirming the crystal forms of these complexes.[7]
In recent decades, research has expanded to explore the therapeutic potential of a wide range of copper amino acid complexes in areas beyond dermatology. These complexes are being investigated for their anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][10][11][12][13][14] The ability of these complexes to modulate copper homeostasis and influence cellular processes has opened new avenues for drug development in neurodegenerative diseases and oncology.[2][13][15]
Quantitative Analysis of Complex Stability
The stability of copper amino acid complexes is a critical parameter that influences their biological activity and bioavailability. The stability constant (log β) quantifies the equilibrium of the complex formation in solution. Below is a summary of experimentally determined stability constants for various copper(II)-amino acid complexes.
| Amino Acid | log β₁₁₀ (Mono-complex) | log β₁₂₀ (Bis-complex) | Reference(s) |
| Glycine | 8.1 - 8.6 | 15.0 - 15.6 | [16] |
| DL-Alanine | 8.1 - 8.3 | 15.1 - 15.4 | [17] |
| DL-Valine | 8.1 - 8.2 | 15.2 - 15.3 | [17] |
| L-Leucine | 8.0 - 8.1 | 15.1 - 15.2 | [17] |
| L-Asparagine | 7.7 - 7.9 | 14.5 - 14.7 | [17] |
| L-Glutamine | 7.8 - 8.0 | 14.7 - 14.9 | [17] |
| L-Histidine | 10.2 | 18.1 | [18] |
| L-Tryptophan | - | - | [19] |
| L-Lysine | - | - | [19] |
| L-Serine | 7.8 - 7.9 | 14.6 - 14.8 | [18] |
| L-Phenylalanine | 7.9 | 15.0 | [8] |
| L-Tyrosine | - | - | [19] |
| Methionine | - | - | [8][20] |
Note: Stability constants can vary depending on experimental conditions such as temperature, ionic strength, and solvent composition.[17]
Key Experimental Protocols
The synthesis and characterization of copper amino acid complexes are fundamental to their study. The following sections detail common experimental methodologies.
Synthesis of Copper(II)-Amino Acid Complexes
A general and straightforward method for the synthesis of copper(II)-amino acid complexes involves the reaction of a copper(II) salt with the desired amino acid in an aqueous or aqueous-ethanolic solution.
Example Protocol: Synthesis of bis(glycinato)copper(II) monohydrate [6][21]
-
Materials: Copper(II) acetate monohydrate, Glycine, Ethanol, Deionized water.
-
Procedure:
-
Dissolve 0.01 mole of copper(II) acetate monohydrate in 25 cm³ of hot deionized water.
-
Add 25 cm³ of hot ethanol to the copper solution and maintain the temperature.
-
Dissolve 0.02 mole of glycine in 25 cm³ of hot deionized water.
-
Mix the hot solutions of copper(II) acetate and glycine.
-
Cool the resulting solution in an ice bath to facilitate precipitation.
-
Collect the needle-like precipitate (the cis-isomer) by filtration.
-
The filtrate can be used to obtain the trans-isomer by slow evaporation.
-
Alternative Microwave-Assisted Synthesis [12]
Microwave irradiation offers a rapid and efficient alternative for synthesizing these complexes, often reducing reaction times from hours to minutes.[12]
-
Apparatus: Microwave reactor.
-
General Procedure: A solution of the amino acid and a copper(II) salt in a suitable solvent is subjected to microwave irradiation at a controlled temperature and time. This method often leads to higher yields and purity.[12]
Characterization Techniques
A combination of analytical methods is employed to confirm the structure and purity of the synthesized complexes.
-
Elemental Analysis: Determines the percentage composition of carbon, hydrogen, and nitrogen to confirm the empirical formula.[9]
-
Infrared (IR) Spectroscopy: Identifies the coordination of the amino and carboxylate groups to the copper ion by observing shifts in their characteristic vibrational frequencies.[7][8][9]
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the d-d electronic transitions of the copper(II) ion in the complex, which is indicative of the coordination environment.[7][9]
-
X-ray Diffraction: Determines the precise three-dimensional arrangement of atoms in the crystalline state, providing definitive structural information.[7]
-
Thermogravimetric Analysis (TGA): Used to study the thermal stability of the complexes and determine the presence of coordinated or lattice water molecules.[9]
-
Potentiometric Titration: A common method to determine the stability constants of the complexes in solution by monitoring pH changes upon titration.[6][17]
Visualizing Key Processes and Concepts
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and conceptual relationships.
Caption: Workflow for the synthesis and characterization of copper amino acid complexes.
Caption: Key biological roles of the GHK-Cu peptide complex.
Future Directions and Therapeutic Potential
The historical and ongoing research into copper amino acid complexes highlights their significant therapeutic potential. Their ability to deliver copper to tissues, modulate enzymatic activity, and influence signaling pathways makes them attractive candidates for drug development.[13][14][15]
Current research is focused on designing novel complexes with enhanced stability, targeted delivery, and specific biological activities.[10][22][23] The exploration of their anticancer properties, for instance, involves understanding their mechanisms of inducing apoptosis and inhibiting tumor growth.[10][11][14] In neurodegenerative diseases, the focus is on their potential to restore copper balance and mitigate oxidative stress.[2][13][18]
The foundation laid by early discoveries, coupled with modern analytical and synthetic techniques, continues to drive innovation in this field. A thorough understanding of the fundamental chemistry and history of copper amino acid complexes is essential for any researcher or professional seeking to harness their therapeutic potential.
References
- 1. peptideswiki.org [peptideswiki.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. mythosmen.com [mythosmen.com]
- 4. polarispeptides.com [polarispeptides.com]
- 5. Copper peptide GHK-Cu - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. Synthesis, characterization and biological activity of novel copper complexes containing a β-carboline derivative and amino acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Copper complexes as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Toxicity of copper (II) metal complexes with amino acids ligands: A study of activity in Aedes aegypti larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 22. researchgate.net [researchgate.net]
- 23. pure.york.ac.uk [pure.york.ac.uk]
The Role of Bis(amino acidato)copper(II) Compounds in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis(amino acidato)copper(II) complexes, detailing their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a resource for researchers in medicinal chemistry, pharmacology, and drug development, offering structured data, detailed experimental protocols, and visual representations of key biological pathways.
Introduction
Copper is an essential trace element vital for numerous physiological processes, acting as a cofactor for enzymes involved in redox reactions, cellular respiration, and antioxidant defense.[1] The coordination of copper(II) ions with amino acids results in the formation of bis(amino acidato)copper(II) complexes, which are physiologically significant species found in biological fluids like blood plasma.[1] These complexes have garnered considerable interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and enzyme-mimicking activities.[2][3] Their biological effects are often attributed to their ability to participate in redox cycling, generate reactive oxygen species (ROS), and interact with biomolecules such as DNA and proteins.[4][5][6] This guide explores the synthesis, characterization, and diverse biological applications of these promising compounds.
Synthesis and Characterization
Bis(amino acidato)copper(II) complexes are typically synthesized by reacting a copper(II) salt, such as copper(II) acetate monohydrate or copper(II) sulfate pentahydrate, with a specific amino acid in an aqueous or aqueous-ethanolic solution.[7][8][9] The reaction often yields geometric isomers, namely cis and trans forms, which can be separated based on their differential solubility and stability.[7][9] The cis isomer is generally the kinetically favored product, while the trans isomer is the thermodynamically more stable form and can be obtained by heating the cis isomer.[7][10]
Characterization of these complexes is performed using various spectroscopic and analytical techniques, including:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the amino and carboxylate groups of the amino acid to the copper ion.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and coordination environment of the copper(II) center.
-
X-ray Crystallography: To determine the precise three-dimensional molecular structure and confirm the isomeric form.
Biological Activities and Mechanisms of Action
Bis(amino acidato)copper(II) complexes exhibit a range of biological activities, with their anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of copper complexes against various human cancer cell lines.[11][12] The anticancer activity often surpasses that of the widely used chemotherapeutic drug, cisplatin.[11] The primary mechanism of action involves the induction of apoptosis (programmed cell death) through multiple, often interconnected, signaling pathways.[2][4]
Mechanism of Action: Induction of Apoptosis
The prevailing mechanism for the anticancer activity of these copper complexes is the generation of intracellular Reactive Oxygen Species (ROS), such as superoxide radicals (O₂•⁻) and hydroxyl radicals (HO•).[4][5][6] This process is initiated by the reduction of Cu(II) to Cu(I), which then catalyzes Fenton-like reactions, leading to a state of oxidative stress.[1]
Elevated ROS levels trigger the intrinsic apoptotic pathway :
-
Mitochondrial Dysfunction: Oxidative stress leads to the depolarization of the mitochondrial membrane.[13]
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[14]
-
Apoptosome Formation and Caspase Activation: Cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.[13][15]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[13]
-
Apoptosis: These executioner caspases orchestrate the systematic dismantling of the cell, leading to apoptosis.[16]
Some copper complexes can also trigger the extrinsic apoptotic pathway by interacting with death receptors on the cell surface, leading to the activation of caspase-8, which can then activate the executioner caspases or amplify the intrinsic pathway.[14][17]
Signaling Pathway Diagram: ROS-Mediated Intrinsic Apoptosis
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of these complexes is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| --INVALID-LINK-- | A2780 (Ovarian) | 1.4 | [11] |
| --INVALID-LINK-- | HOS (Osteosarcoma) | 6.3 | [11] |
| --INVALID-LINK-- | A2780 (Ovarian) | 1.5 | [11] |
| --INVALID-LINK-- | A2780 (Ovarian) | 1.5 | [11] |
| --INVALID-LINK-- | MCF-7 (Breast) | 4.8 | [11] |
| Copper Complex 2 | U937 (Leukemia) | 8.20 | [14] |
| Cisplatin (Reference) | A2780 (Ovarian) | 29.9 | [11] |
| Cisplatin (Reference) | U937 (Leukemia) | 16.25 | [14] |
Note: L¹, L², L³ represent different tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moieties. Complex 2 is [(H₂L²)Cu(μ-Cl)₂Cu(H₂L²)]Cl₂·5H₂O.
Antimicrobial Activity
Copper complexes have demonstrated significant efficacy against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungi.[3][18] The antimicrobial potency is often greater than that of the constituent ligands, highlighting the crucial role of the copper center.[19]
Mechanism of Action: Antimicrobial Effects
The antimicrobial mechanisms are multifaceted and can include:
-
Cell Membrane Damage: The lipophilic nature of the complexes can facilitate their passage through the lipid-rich cell membranes of microbes, disrupting membrane integrity and function.[3]
-
Protein Inactivation: Copper ions can bind to sulfhydryl groups in essential enzymes and proteins, leading to their inactivation.
-
DNA Interaction: Similar to their anticancer effects, these complexes can bind to and cleave microbial DNA, inhibiting replication and transcription.
-
Oxidative Stress: The generation of ROS can cause widespread damage to cellular components, leading to microbial cell death.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | | Cu(II) Complex | Escherichia coli (G-) | - | 64 |[19] | | Cu(II) Complex | Staphylococcus aureus (G+) | - | 32 |[19] | | --INVALID-LINK--₂ | Staphylococcus aureus (G+) | - | 5.6 (µM) |[20] | | --INVALID-LINK--₂ | Enterococcus faecalis (G+) | - | 13.1 (µM) |[20] | | --INVALID-LINK--₂ | Candida krusei (Fungus) | - | 22.6 (µM) |[20] | | --INVALID-LINK--₂ | Candida krusei (Fungus) | - | 13.1 (µM) |[20] |
Note: DIP = 4,7-diphenyl-1,10-phenanthroline; TMP = 3,4,7,8-tetramethyl-1,10-phenanthroline; DACH = 1,2-diaminocyclohexane.
DNA Interaction and Cleavage
A key aspect of the biological activity of bis(amino acidato)copper(II) complexes is their ability to interact with and cleave DNA. This interaction can occur via non-covalent modes, such as intercalation or groove binding, or through direct covalent binding. The cleavage of the DNA backbone is often an oxidative process mediated by ROS generated in close proximity to the DNA helix.[21] This nuclease-like activity disrupts DNA replication and transcription, contributing significantly to the cytotoxic and antimicrobial effects.
Workflow Diagram: DNA Cleavage Assay
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate[8][9]
-
Preparation of Solutions:
-
Dissolve approximately 1.6 g of copper(II) acetate monohydrate in 15 mL of deionized water. Heat the solution to boiling with occasional stirring until the solid is completely dissolved.
-
In a separate beaker, dissolve approximately 1.3 g of glycine in 10 mL of deionized water, heating to near boiling.
-
-
Reaction:
-
Remove both hot solutions from the heat source.
-
Add the hot glycine solution to the hot copper(II) acetate solution and stir.
-
-
Crystallization:
-
Allow the resulting solution to cool for several minutes, then place the beaker in an ice bath to promote crystallization.
-
After crystals begin to form, add 20 mL of 1-propanol while maintaining continuous stirring.
-
-
Isolation and Drying:
-
Collect the resulting needle-like blue crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected precipitate twice with acetone.
-
Continue to pull air through the sample for several minutes to aid in drying.
-
Transfer the solid product to a pre-weighed filter paper and allow it to air dry completely.
-
Cytotoxicity Evaluation (MTT Assay)[22][23][24]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 200 µL of appropriate culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the copper complexes in DMSO or an appropriate solvent.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 200 µL of the medium containing the various concentrations of the test compounds. Include a solvent control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)[25][26][27]
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth to each well.
-
Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform two-fold serial dilutions by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the final dilution column.
-
-
Inoculum Preparation:
-
From an 18-24 hour culture plate, select isolated colonies of the test microorganism.
-
Prepare a direct broth suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22]
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the standardized bacterial or fungal suspension. The final volume in each well should be 200 µL.
-
Include a growth control well (broth + inoculum, no compound).
-
Incubate the plate at 37°C for 16-20 hours under appropriate atmospheric conditions.[23]
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
DNA Cleavage Assay (Agarose Gel Electrophoresis)[20][21][28]
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322, ~0.5 µg) in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.2).[21]
-
Add the bis(amino acidato)copper(II) complex at the desired concentration.
-
If required, add a reducing agent (e.g., ascorbic acid) to initiate the redox-mediated cleavage.
-
Adjust the total volume with the buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
-
Gel Electrophoresis:
-
Stop the reaction by adding a loading buffer (containing bromophenol blue, xylene cyanol, and glycerol).[21]
-
Prepare a 0.8-1.0% agarose gel in TBE (Tris-borate-EDTA) or TAE (Tris-acetate-EDTA) buffer, containing ethidium bromide (EtBr, 0.5 µg/mL) for visualization.[20][24]
-
Load the samples into the wells of the gel. Include a lane with untreated plasmid DNA as a control.
-
Run the gel at a constant voltage (e.g., 70-100 V) until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.
-
Analyze the results by observing the conversion of the supercoiled DNA (Form I, fastest migrating) into the nicked circular (Form II) and linear (Form III, slowest migrating) forms, which indicates single-strand and double-strand cleavage, respectively.
-
Conclusion and Future Outlook
Bis(amino acidato)copper(II) compounds represent a versatile and promising class of metallodrugs. Their ability to induce cancer cell death through ROS-mediated apoptosis and inhibit the growth of a wide range of pathogenic microorganisms makes them attractive candidates for further therapeutic development. The mechanisms of action, primarily involving oxidative damage to key biomolecules like DNA, provide a strong rationale for their observed biological efficacy.
Future research should focus on optimizing the ligand structure to enhance selectivity for cancer cells over normal cells, thereby improving the therapeutic index. Further elucidation of the specific intracellular targets and a deeper understanding of the interplay between different cell death pathways will be crucial. The development of targeted delivery systems could also help to maximize efficacy while minimizing potential systemic toxicity. Continued investigation into these fascinating compounds holds significant promise for the development of novel and effective treatments for cancer and infectious diseases.
References
- 1. Copper-Containing Nanoparticles and Organic Complexes: Metal Reduction Triggers Rapid Cell Death via Oxidative Burst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Copper and Copper Compounds for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial activity of copper(II) complexes of some ortho-substituted aniline Schiff bases; crystal structure of bis(2-methoxy-6-imino)methylphenol copper(II) complex [scielo.org.za]
- 4. Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper(II) Cyclopeptides with High ROS-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-instigated modulatory cell mortality mechanisms and progress in oncological treatment investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 8. murov.info [murov.info]
- 9. sciepub.com [sciepub.com]
- 10. scribd.com [scribd.com]
- 11. Identification of potent anticancer copper(ii) complexes containing tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Induction of apoptosis in leukemia cell lines by new copper(II) complexes containing naphthyl groups via interaction with death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 18. Syntheses, Crystal Structures and Antimicrobial Activity of Copper(II) Complexes with the Ligand N,N'-Bis(4-bromosalicylidene)propane-1,2-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ias.ac.in [ias.ac.in]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. home.sandiego.edu [home.sandiego.edu]
Theoretical studies and DFT calculations of bis(glycinato)copper(II)
An In-depth Technical Guide on Theoretical Studies and DFT Calculations of Bis(glycinato)copper(II)
Introduction
Bis(glycinato)copper(II), with the formula [Cu(H₂NCH₂COO)₂(H₂O)ₓ] where x can be 0 or 1, is a coordination complex that has garnered significant attention in the fields of bioinorganic chemistry and pharmacology.[1][2] It exists as two geometric isomers, cis and trans, which can interconvert under certain conditions, such as elevated temperatures.[1][3] The study of these isomers is crucial for understanding their biological activity and potential as therapeutic agents. Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural, electronic, and vibrational properties of these complexes, providing insights that complement experimental findings.[2][4][5] This guide provides a comprehensive overview of the theoretical and computational approaches used to study bis(glycinato)copper(II), aimed at researchers, scientists, and professionals in drug development.
Computational and Experimental Methodologies
A synergistic approach combining theoretical calculations and experimental validation is essential for a thorough understanding of bis(glycinato)copper(II).
Theoretical Protocols: Density Functional Theory (DFT)
DFT calculations are a cornerstone in the computational analysis of transition metal complexes.[6] For bis(glycinato)copper(II), a variety of functionals and basis sets have been employed to predict its properties.
-
Geometry Optimization: The first step in most theoretical studies is to determine the minimum energy structure of the molecule.[7] Geometry optimizations for both cis and trans isomers are typically performed using DFT. Common choices for functionals include B3LYP and M06, with the latter often being preferred for its better handling of noncovalent interactions.[4][5] The choice of basis set is also critical, with all-electron basis sets like 6-311+G(d,p) or the use of effective core potentials for the copper atom (e.g., LANL2DZ) being common.[4] It has been noted that smaller basis sets can sometimes lead to spurious minima.[4]
-
Vibrational Analysis: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8] These theoretical spectra can then be compared with experimental data for validation.[3][9]
-
Electronic Structure Analysis: To understand the chemical reactivity and electronic properties, analyses such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are conducted.[10][11] The HOMO-LUMO energy gap is a key indicator of chemical stability. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution and bonding interactions within the complex.
-
Solvent Effects: To model the behavior of the complex in a biological environment, solvent effects are often included in the calculations, commonly through the use of a Polarized Continuum Model (PCM).[12] This is important as the stability of the isomers can be influenced by the surrounding medium.[4]
Experimental Protocols
Experimental work provides the real-world data necessary to benchmark and validate the theoretical models.
-
Synthesis of cis-bis(glycinato)copper(II) monohydrate: This isomer is typically prepared by reacting copper(II) acetate monohydrate with glycine in a hot water/ethanol mixture.[1][13][14] Upon cooling, the cis isomer precipitates as needle-like crystals.[13][14] This isomer is considered the kinetically favored product.[13]
-
Synthesis of trans-bis(glycinato)copper(II): The trans isomer, which is thermodynamically favored, can be obtained by heating the solid cis-monohydrate at temperatures around 180-200°C.[13] This process involves both dehydration and isomerization.[13]
-
Characterization Techniques:
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the molecules.[14][15] The experimental spectra are compared with the calculated frequencies to assign vibrational bands and to distinguish between the cis and trans isomers based on their different symmetries.[14][16]
-
X-ray Diffraction: Single-crystal or powder X-ray diffraction is used to determine the precise three-dimensional structure of the complexes, including bond lengths and angles.[12][17] These experimental geometries are the ultimate benchmark for the accuracy of the DFT geometry optimizations.
-
Data Presentation
The following tables summarize key quantitative data from theoretical and experimental studies on bis(glycinato)copper(II).
Table 1: Comparison of Calculated and Experimental Geometries for cis- and trans-bis(glycinato)copper(II)
| Parameter | Isomer | DFT Calculated Value (B3LYP) | Experimental Value (X-ray) |
| Cu-N Bond Length (Å) | cis | ~2.00 | ~1.95 - 2.00 |
| trans | ~1.98 | ~1.96 | |
| Cu-O Bond Length (Å) | cis | ~1.95 | ~1.93 - 1.98 |
| trans | ~1.94 | ~1.94 | |
| N-Cu-N Bond Angle (°) | cis | ~90 | ~90 |
| trans | 180 (idealized) | ~180 | |
| O-Cu-O Bond Angle (°) | cis | ~90 | ~90 |
| trans | 180 (idealized) | ~180 |
Note: The presented DFT values are approximate and can vary depending on the specific functional and basis set used. Experimental values are also subject to the crystalline environment.
Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Isomer | DFT Calculated Frequency | Experimental IR Frequency |
| NH₂ Symmetric Stretch | cis | ~3300 | ~3300 |
| trans | ~3300 | ~3300 | |
| COO⁻ Asymmetric Stretch | cis | ~1600 | ~1605 |
| trans | ~1590 | ~1595 | |
| COO⁻ Symmetric Stretch | cis | ~1400 | ~1400 |
| trans | ~1410 | ~1410 | |
| Cu-N Stretch | cis | ~450 | ~455 |
| trans | ~460 | ~465 | |
| Cu-O Stretch | cis | ~300 | ~305 |
| trans | ~310 | ~315 |
Note: DFT calculated frequencies are often scaled to better match experimental values.[8]
Table 3: Calculated Electronic Properties
| Property | cis-bis(glycinato)copper(II) | trans-bis(glycinato)copper(II) |
| HOMO Energy (eV) | Variable | Variable |
| LUMO Energy (eV) | Variable | Variable |
| HOMO-LUMO Gap (eV) | Variable | Variable |
| Relative Energy (kcal/mol) | Higher | Lower (more stable) |
Note: The absolute values of HOMO/LUMO energies are highly dependent on the computational method. The trans isomer is generally found to be more stable than the cis isomer in the gas phase.[4]
Visualization of Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key processes and relationships in the study of bis(glycinato)copper(II).
Discussion and Conclusion
Theoretical studies using DFT have proven to be a powerful approach for investigating the properties of bis(glycinato)copper(II). Geometry optimizations consistently show that the trans isomer is thermodynamically more stable than the cis isomer in the gas phase, a finding that aligns with experimental observations of thermal isomerization from cis to trans.[3][4] The energy difference between the solvated cis and trans minima is relatively small, suggesting that both isomers can coexist in solution.[18]
The analysis of calculated vibrational spectra allows for a detailed assignment of experimental IR and Raman bands.[8] For instance, the number of active IR bands for metal-ligand stretching vibrations can differ between the cis (C₂ symmetry) and trans (Cᵢ symmetry) isomers, providing a clear spectroscopic marker for their identification.[14]
Electronic structure calculations, such as HOMO-LUMO analysis, provide valuable insights into the reactivity and potential biological interactions of the complex. The distribution of these frontier orbitals can indicate the likely sites for nucleophilic or electrophilic attack, which is critical information for drug design and understanding mechanisms of action.
References
- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. Bis(amino acidato)copper(II) compounds in blood plasma: a review of computed structural properties and amino acid affinities for Cu2+ informing further pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geometry and electronic structure of bis-(glycinato)-CuII·2H2O complexes as studied by density functional B3LYP computations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Calculating the geometry and Raman spectrum of physiological bis(L-histidinato)copper(II): an assessment of DFT functionals for aqueous and isolated systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ORCA Input Library - Geometry optimizations [sites.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural, vibrational and thermal studies on bis(l-glutaminato)copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Ab Initio Computational and Infrared Spectroscopic Study of the cis- and trans-Bis(glycinato)copper(II) Complexes in Aqueous Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 14. Investigation of Copper(II) amino acid complexes [wwwchem.uwimona.edu.jm]
- 15. actachemscand.org [actachemscand.org]
- 16. IR spectra interpretation of bis-glycinato copper (II) - My little chemistry [mylittlechemistry.weebly.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Bis(2-aminoacetoxy)copper in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of bis(2-aminoacetoxy)copper, also known as bis(glycinato)copper(II). This document includes detailed experimental protocols for the synthesis of the cis and trans isomers of the complex, a summary of its reported catalytic activity, and representative protocols for similar copper-catalyzed reactions to illustrate its potential utility in organic synthesis.
Introduction to this compound
This compound is a coordination complex in which a central copper(II) ion is coordinated to two glycinate ligands. The glycinate anion acts as a bidentate ligand, binding to the copper ion through one oxygen of the carboxylate group and the nitrogen of the amino group. This complex exists as two geometric isomers, cis and trans, which can be selectively synthesized. While the primary application of this compound has been as a dietary source of copper in animal feeds, its potential as a catalyst in organic synthesis is an area of growing interest. Copper complexes, in general, are known to be effective catalysts for a variety of transformations, including cross-coupling and oxidation reactions.
Synthesis of this compound Isomers
The synthesis of both cis- and trans-bis(2-aminoacetoxy)copper monohydrate is well-established and can be achieved through straightforward laboratory procedures. The cis isomer is the kinetically favored product, while the trans isomer is thermodynamically more stable.
2.1. Experimental Protocol: Synthesis of cis-Bis(2-aminoacetoxy)copper Monohydrate
This protocol is adapted from established laboratory procedures for the synthesis of the cis isomer.
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Glycine (H₂NCH₂COOH)
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Ice bath
-
Hirsch funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water with stirring.
-
To this hot solution, add 25 mL of hot 95% ethanol. Keep the solution hot.
-
In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.
-
While maintaining the temperature of the copper(II) acetate solution at approximately 70 °C, add the hot glycine solution with continuous stirring.
-
Stir the mixture for about 5 minutes at this temperature.
-
Cool the reaction mixture in an ice bath to induce the precipitation of the light blue, needle-like crystals of cis-bis(2-aminoacetoxy)copper monohydrate.
-
Collect the crystals by vacuum filtration using a Hirsch funnel.
-
Wash the crystals with a small amount of cold ethanol, followed by a small amount of diethyl ether to aid in drying.
-
Allow the crystals to air dry on the filter paper.
Expected Yield: The yield is typically high, often exceeding 80%.
2.2. Experimental Protocol: Synthesis of trans-Bis(2-aminoacetoxy)copper
The trans isomer can be prepared by the isomerization of the cis isomer in the solid state or in solution.
Method A: Solid-State Isomerization
-
Place a small amount of the dry cis-bis(2-aminoacetoxy)copper monohydrate in a dry test tube.
-
Heat the test tube in a heating block or sand bath at approximately 200 °C for 15-20 minutes.
-
The color of the solid will change from light blue to a more purplish-blue, indicating the conversion to the anhydrous trans isomer.
-
Upon cooling in the presence of atmospheric moisture, the anhydrous trans isomer will rehydrate to form trans-bis(2-aminoacetoxy)copper monohydrate.
Method B: Solution-Phase Isomerization
-
To the filtrate from the synthesis of the cis isomer, add approximately 1.5 g of the prepared cis-isomer and 1.0 g of glycine.
-
Heat the suspension under reflux for about one hour.
-
During reflux, the cis isomer will dissolve and the more stable trans isomer will precipitate.
-
Filter the hot mixture to collect the crystals of trans-bis(2-aminoacetoxy)copper.
-
Wash the crystals with cold ethanol and dry.
Table 1: Summary of Synthesis Protocols
| Parameter | cis-Bis(2-aminoacetoxy)copper Monohydrate | trans-Bis(2-aminoacetoxy)copper |
| Starting Materials | Copper(II) acetate monohydrate, Glycine | cis-Bis(2-aminoacetoxy)copper |
| Solvents | Water, Ethanol | None (Solid-State) or Filtrate from cis-synthesis (Solution) |
| Reaction Temperature | ~70 °C followed by cooling | ~200 °C (Solid-State) or Reflux (Solution) |
| Product Appearance | Light blue needles | Purplish-blue solid |
| Kinetic/Thermo. Product | Kinetic | Thermodynamic |
| Reported Yield | >80% | High conversion |
Diagram 1: Experimental Workflow for the Synthesis of this compound Isomers
Caption: Workflow for the synthesis of cis- and trans-bis(2-aminoacetoxy)copper.
Catalytic Applications of this compound
While extensive research on the catalytic applications of this compound is not widely available in the public domain, there are indications of its potential in this area.
3.1. Cross-Coupling of Phenols with Aryl Halides
A study has reported the use of trans-bis(glycinato)copper(II) as an efficient heterogeneous catalyst for the cross-coupling of phenols with aryl halides (Ullmann Condensation).[1] This reaction is of significant importance in the synthesis of diaryl ethers, a common motif in pharmaceuticals and other functional materials. Unfortunately, the detailed experimental protocol and quantitative data from this study are not readily accessible. The abstract suggests that the catalyst is easily recoverable and reusable.[1]
Diagram 2: General Catalytic Cycle for Copper-Catalyzed C-O Cross-Coupling
Caption: A plausible catalytic cycle for a copper(II)-catalyzed C-O cross-coupling reaction.
3.2. Representative Protocol: Copper-Catalyzed O-Arylation of Phenols
The following is a representative protocol for a copper-catalyzed Ullmann-type C-O coupling reaction. Note: This protocol uses a different copper catalyst system but is illustrative of the type of reaction where this compound could potentially be employed.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Phenol
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling solvent (e.g., DMF, NMP, or toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2 equivalents).
-
Add the aryl halide (1 equivalent) and the phenol (1.2 equivalents).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 100-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.3. Representative Protocol: Copper-Catalyzed Aerobic Oxidation of Alcohols
Copper complexes are also known to catalyze the oxidation of alcohols to aldehydes and ketones using molecular oxygen as the oxidant. The following is a general procedure. Note: This is a representative protocol and does not use this compound directly.
Materials:
-
Alcohol (e.g., benzyl alcohol)
-
A copper catalyst (e.g., CuCl)
-
A ligand (e.g., TEMPO and a nitrogen-based ligand like bipyridine)
-
A base (optional, depending on the system)
-
Solvent (e.g., acetonitrile, toluene)
-
Oxygen or air supply
Procedure:
-
To a reaction flask, add the copper catalyst (1-5 mol%), TEMPO (1-5 mol%), and the nitrogen-based ligand (1-5 mol%).
-
Add the solvent and the alcohol substrate.
-
Stir the reaction mixture under an atmosphere of oxygen or in the presence of air at the desired temperature (can range from room temperature to elevated temperatures).
-
Monitor the reaction by TLC or GC.
-
After completion, the work-up typically involves filtration to remove the catalyst (if heterogeneous) and removal of the solvent.
-
The product can be purified by distillation or column chromatography.
Table 2: Representative Conditions for Copper-Catalyzed Reactions
| Reaction Type | Catalyst System | Substrates | Base | Solvent | Temperature |
| C-O Cross-Coupling | CuI / Ligand | Aryl halide, Phenol | K₂CO₃ / Cs₂CO₃ | DMF / Toluene | 100-150 °C |
| Alcohol Oxidation | CuCl / TEMPO / Ligand | Primary/Secondary Alcohol | (Optional) | Acetonitrile | RT - 80 °C |
Conclusion
This compound is a readily synthesized coordination complex with both cis and trans isomers being accessible. While its catalytic applications are not yet extensively documented in publicly available literature, its structural similarity to other catalytically active copper complexes suggests potential in areas such as C-O cross-coupling reactions and oxidation catalysis. The provided protocols for its synthesis should enable researchers to further explore its catalytic capabilities. The representative protocols for copper-catalyzed reactions offer a starting point for developing methodologies utilizing this compound as a potentially cost-effective and environmentally benign catalyst. Further research is warranted to fully elucidate the catalytic scope and performance of this compound.
References
Application Notes and Protocols: Utilizing Bis(glycinato)copper(II) as a Copper Source in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Copper is an essential trace element in mammalian cell culture, playing a critical role as a cofactor for a multitude of enzymes involved in vital cellular processes. These include cellular respiration, antioxidant defense, and post-translational modification of proteins. In serum-free and chemically defined media formulations, where traditional sources of copper from serum are absent, precise supplementation is crucial for optimal cell growth, productivity, and the quality of biotherapeutic proteins.
Bis(glycinato)copper(II) is a chelated form of copper, where the copper ion is bound to two glycine amino acid molecules. This chelation is believed to enhance the bioavailability and stability of copper in cell culture media, potentially reducing its cytotoxicity compared to inorganic copper salts like copper sulfate. These application notes provide a comprehensive guide to utilizing Bis(glycinato)copper(II) as a copper source in cell culture, with a focus on Chinese Hamster Ovary (CHO) cells, a commonly used cell line in the biopharmaceutical industry.
Advantages of Bis(glycinato)copper(II)
-
Enhanced Bioavailability: The chelated form may facilitate more efficient cellular uptake of copper.
-
Increased Stability: Bis(glycinato)copper(II) is more stable in complex media solutions, preventing precipitation and maintaining a consistent concentration of available copper.
-
Reduced Cytotoxicity: By chelating the copper ion, its potential to catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions may be mitigated, leading to lower cellular stress.
Key Cellular Roles of Copper
Copper is integral to the function of several key enzymes:
-
Cytochrome c oxidase (Complex IV): The terminal enzyme in the mitochondrial electron transport chain, essential for aerobic respiration and ATP production.
-
Superoxide Dismutase 1 (SOD1): A critical antioxidant enzyme that detoxifies superoxide radicals.
-
Lysyl oxidase: Involved in the cross-linking of collagen and elastin in the extracellular matrix.
-
Tyrosinase: Essential for melanin synthesis.
-
Dopamine β-hydroxylase: Involved in the synthesis of catecholamines.
A deficiency in copper can lead to impaired cellular respiration, increased oxidative stress, and reduced cell growth and viability. Conversely, excess copper can be toxic, primarily through the generation of ROS. Therefore, optimizing the copper concentration in cell culture media is critical.
Data Presentation: Comparative Effects of Copper Sources
While direct, comprehensive comparative studies on Bis(glycinato)copper(II) versus other copper sources in CHO cell culture for recombinant protein production are limited in publicly available literature, the following tables summarize representative data on the effects of copper supplementation. This data, primarily from studies using copper sulfate, provides a baseline for evaluating the performance of Bis(glycinato)copper(II). Researchers are encouraged to use the provided protocols to generate cell line-specific comparative data.
Table 1: Effect of Copper Concentration on CHO Cell Culture Performance (using Copper Sulfate)
| Copper Sulfate Concentration (µM) | Peak Viable Cell Density (x10^6 cells/mL) | Final Titer (g/L) | Lactate Metabolism | Reference |
| 0 | 8.5 | 1.2 | Net Production | [1][2] |
| 0.05 | 10.2 | 2.5 | Shift to Consumption | [2] |
| 5 | 11.5 | 4.8 | Net Consumption | [3] |
| 50 | 11.2 | 4.7 | Net Consumption | [4] |
| 100 | 10.8 | 4.6 | Net Consumption | [4] |
Table 2: Comparative Cytotoxicity and Oxidative Stress in IPEC-J2 Cells (10h exposure)
| Copper Source (120 µM) | Cell Viability (%) | Intracellular ROS (Fold Change vs. Control) | SOD Activity (Fold Change vs. Control) | Reference |
| Copper Sulfate | ~65% | ~1.8 | ~1.2 | |
| Copper Glycinate | ~70% | ~1.5 | ~1.4 | |
| Copper Proteinate | ~80% | ~1.2 | ~1.6 |
Experimental Protocols
Protocol 1: Preparation of Bis(glycinato)copper(II) Stock Solution
This protocol describes the synthesis of cis-Bis(glycinato)copper(II) monohydrate, which is kinetically favored at room temperature.[5]
Materials:
-
Copper(II) acetate monohydrate
-
Glycine
-
Ethanol (95%)
-
Deionized water
-
Heating plate and magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve copper(II) acetate monohydrate (e.g., 2.0 g) in hot deionized water (e.g., 25 mL).
-
Add an equal volume of hot ethanol (e.g., 25 mL) to the copper acetate solution and keep the solution warm.
-
In a separate beaker, dissolve glycine (e.g., 1.5 g) in hot deionized water (e.g., 25 mL).
-
While both solutions are hot (around 70°C), slowly add the glycine solution to the copper acetate solution with continuous stirring.
-
Cool the resulting deep blue solution in an ice bath. Needle-like, light blue crystals of cis-bis(glycinato)copper(II) monohydrate will precipitate.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture, followed by cold ethanol.
-
Dry the crystals in an oven at a temperature not exceeding 80°C to avoid conversion to the trans-isomer.
-
Prepare a stock solution (e.g., 10 mM) by dissolving the dried crystals in sterile, cell culture-grade water. Filter-sterilize the stock solution through a 0.22 µm filter before use.
Protocol 2: Evaluation of Cell Viability using MTT Assay
This protocol is adapted for adherent or suspension CHO cells to assess the cytotoxic effects of different copper concentrations.[3][6][7]
Materials:
-
CHO cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Bis(glycinato)copper(II) and other copper source stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CHO cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.
-
Treatment: After 24 hours of incubation to allow for cell attachment (for adherent cells), replace the medium with fresh medium containing serial dilutions of Bis(glycinato)copper(II) and the comparative copper source (e.g., copper sulfate) at various concentrations (e.g., 0, 10, 50, 100, 250, 500 µM). Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
For adherent cells: Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells: Add 100 µL of solubilization solution directly to the wells.
-
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.[1][2][8]
Materials:
-
CHO cells
-
24-well cell culture plates
-
Serum-free culture medium
-
Bis(glycinato)copper(II) and other copper source stock solutions
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed CHO cells into a 24-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treatment: Expose the cells to different concentrations of Bis(glycinato)copper(II) and the comparative copper source in serum-free medium for a specified duration (e.g., 6-24 hours). Include an untreated control and a positive control (e.g., H₂O₂).
-
DCFH-DA Loading: Remove the treatment medium and wash the cells twice with warm PBS.
-
Add serum-free medium containing 10 µM DCFH-DA to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells three times with warm PBS.
-
Fluorescence Measurement: Add 500 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize and capture images using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity of the treated samples to the untreated control to determine the fold change in ROS production.
Protocol 4: Determination of Superoxide Dismutase (SOD) Activity
This protocol provides a general method for measuring total SOD activity in cell lysates.[9][10] Commercial kits are also widely available and recommended for standardized results.
Materials:
-
CHO cell pellets
-
Ice-cold lysis buffer (e.g., 20 mM HEPES, pH 7.2, 1 mM EGTA, 210 mM mannitol, 70 mM sucrose)
-
Bradford reagent for protein quantification
-
SOD assay components (e.g., xanthine, xanthine oxidase, a detection agent like NBT or WST-1)
-
Spectrophotometer
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the Bradford assay.
-
SOD Activity Assay: Perform the SOD activity assay according to the manufacturer's instructions if using a commercial kit. The principle of the assay involves the generation of superoxide radicals by the xanthine/xanthine oxidase system, which then reduce a detector molecule. SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of the detector.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the SOD activity based on the inhibition of the reaction rate and normalize it to the protein concentration (U/mg protein).
Mandatory Visualizations
Caption: Cellular copper uptake and trafficking pathway.
Caption: Experimental workflow for evaluating copper sources.
Conclusion
Bis(glycinato)copper(II) presents a promising alternative to traditional inorganic copper salts for supplementation in cell culture media, particularly for the production of recombinant proteins in CHO cells. Its chelated nature suggests potential benefits in terms of bioavailability, stability, and reduced cytotoxicity. The provided protocols offer a framework for researchers to systematically evaluate and optimize the use of Bis(glycinato)copper(II) in their specific cell culture systems. By carefully assessing key parameters such as cell viability, oxidative stress, and product titer and quality, an optimal copper supplementation strategy can be developed to enhance bioprocess performance. Further studies directly comparing Bis(glycinato)copper(II) with other copper sources in industrially relevant cell lines are warranted to fully elucidate its advantages.
References
- 1. Effects of copper on CHO cells: cellular requirements and product quality considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of copper sulfate on performance of a serum-free CHO cell culture process and the level of free thiol in the recombinant antibody expressed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigating copper depletion in CHO cell culture media on scale up - American Chemical Society [acs.digitellinc.com]
- 6. Effects of copper on CHO cells: Cellular requirements and product quality considerations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Modeling the Effect of Amino Acids and Copper on Monoclonal Antibody Productivity and Glycosylation: A Modular Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Investigating the Biological Activity of Copper Complexes
Introduction
Copper complexes have emerged as a promising class of compounds in medicinal chemistry due to their diverse biological activities.[1][2][3] The unique redox properties and versatile coordination chemistry of copper allow for the design of complexes with tailored therapeutic applications.[2][4] These complexes have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents, making them attractive candidates for drug development.[1][2][3] Their mechanisms of action are often multifaceted, involving interactions with various cellular components and pathways, such as DNA binding, enzyme inhibition, and the generation of reactive oxygen species (ROS).[5] This document provides detailed protocols and application notes for researchers to effectively evaluate the biological potential of novel copper complexes.
Anticancer Activity
Application Note:
Copper complexes represent a promising alternative to traditional platinum-based anticancer drugs, often exhibiting lower toxicity and different mechanisms of action.[1] Their cytotoxic effects against cancer cells are mediated through various pathways, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[6][7] Many copper complexes exert their anticancer effects by generating reactive oxygen species (ROS) within cancer cells, leading to oxidative stress, DNA damage, and mitochondrial dysfunction, which ultimately trigger apoptotic pathways.[5][8]
Key signaling pathways are often modulated by copper complexes. For instance, they can activate stress-related pathways like the MAPK and JNK signaling cascades, which play a crucial role in inducing apoptosis in tumor cells.[7][9] Some copper complexes can also inhibit the proteasome, a cellular machinery responsible for protein degradation, leading to an accumulation of misfolded proteins and endoplasmic reticulum (ER) stress, another trigger for apoptosis.[6][7] Furthermore, copper compounds have been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[6] The specific mechanism is often dependent on the structure of the complex, particularly the nature of the organic ligands coordinated to the copper ion.[1]
Experimental Workflow for Anticancer Activity Assessment
Caption: Workflow for determining the in vitro cytotoxicity of copper complexes.
Signaling Pathways in Copper Complex-Induced Apoptosis
Caption: Key signaling pathways activated by copper complexes to induce apoptosis.
Protocol: MTT Assay for Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11]
Materials:
-
Copper complex stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)[12]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO) or isopropanol[10]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the copper complex in culture medium from the stock solution. Final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[13]
-
Remove the old medium from the wells and add 100 µL of the diluted complex solutions. Include wells with untreated cells (negative control) and a vehicle control (medium with the same concentration of DMSO as the treated wells).[13]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C until a purple precipitate is visible.[10][13]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the cell viability against the logarithm of the complex concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Copper Complexes
| Complex | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| Complex A | MCF-7 (Breast) | 48 | 8.5 ± 0.7 |
| Complex A | HeLa (Cervical) | 48 | 12.3 ± 1.1 |
| Complex A | A549 (Lung) | 48 | 15.1 ± 1.4 |
| Complex B | MCF-7 (Breast) | 48 | 5.2 ± 0.4 |
| Complex B | HeLa (Cervical) | 48 | 7.9 ± 0.6 |
| Complex B | A549 (Lung) | 48 | 9.8 ± 0.9 |
| Cisplatin | MCF-7 (Breast) | 48 | 10.2 ± 0.9 |
Antimicrobial Activity
Application Note:
Copper complexes have demonstrated broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria and fungi.[1][4] The mechanism of action is often attributed to the disruption of cellular processes. Copper ions can interfere with bacterial cell membranes, inhibit essential enzymes, and generate ROS that damage cellular components like DNA and proteins.[14] The lipophilicity of the complex, often enhanced by the coordinated ligands, plays a crucial role in its ability to penetrate microbial cell walls and membranes, thereby increasing its efficacy.[4]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Materials:
-
Copper complex stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or appropriate microbial growth medium
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)
Procedure:
-
Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the copper complex stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 50 µL from the last column. This creates a gradient of complex concentrations.
-
Controls: Include a positive control well (MHB with inoculum, no complex) to ensure bacterial growth and a negative control well (MHB only) to check for sterility.
-
Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the copper complex in which no visible growth is observed.[15]
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution method to determine MIC.
Data Presentation: Antimicrobial Activity (MIC)
| Complex | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Complex A | 16 | 32 | 64 |
| Complex B | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Amphotericin B | N/A | N/A | 2 |
Antioxidant Activity
Application Note:
Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Copper complexes can act as potent antioxidants by scavenging free radicals.[1][16] This activity is typically evaluated using assays that measure the complex's ability to donate a hydrogen atom or an electron to neutralize stable free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[17][18] The scavenging capacity is influenced by the redox potential of the copper center and the structure of the ligands.
Protocol 1: DPPH Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance at 517 nm.[17]
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the copper complex in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each complex dilution.
-
Include a control (100 µL DPPH + 100 µL methanol). Ascorbic acid can be used as a standard antioxidant.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity (RSA):
-
RSA (%) = [(A₀ - A₁) / A₀] x 100
-
Where A₀ is the absorbance of the control and A₁ is the absorbance of the sample.
-
Protocol 2: ABTS Radical Scavenging Assay
Principle: ABTS is oxidized by potassium persulfate to form the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, returning it to its colorless neutral form, which is measured by a decrease in absorbance at 734 nm.[18]
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark for 12-16 hours before use.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.
-
Add 10 µL of the copper complex solution (at various concentrations) to 190 µL of the diluted ABTS•+ solution.
-
Incubate for 6-10 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
Principle of Radical Scavenging Assays
Caption: General mechanism of antioxidant assays using stable free radicals.
Data Presentation: Antioxidant Activity
| Complex | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| Complex A | 25.4 ± 2.1 | 18.9 ± 1.5 |
| Complex B | 15.8 ± 1.3 | 11.2 ± 0.9 |
| Ascorbic Acid | 19.7 ± 1.6 | 14.5 ± 1.2 |
References
- 1. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. [PDF] Biological potential of copper complexes: a review | Semantic Scholar [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action [mdpi.com]
- 9. Connecting copper and cancer: from transition metal signalling to metalloplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. 2.3. Cytotoxicity Assay [bio-protocol.org]
- 14. Multi-target activity of copper complexes: Antibacterial, DNA binding, and molecular docking with SARS-CoV-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Experimental and theoretical evaluation on the antioxidant activity of a copper( ii ) complex based on lidocaine and ibuprofen amide-phenanthroline ag ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09763A [pubs.rsc.org]
- 18. Antioxidant and Anticancer Potential of the New Cu(II) Complexes Bearing Imine-Phenolate Ligands with Pendant Amine N-Donor Groups - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Copper Using Amino Acid Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectrophotometric determination of copper (Cu²⁺) using various amino acid reagents. This method offers a simple, cost-effective, and selective approach for quantifying copper in aqueous solutions, making it a valuable tool in various research and development settings, including pharmaceutical analysis and environmental monitoring.
Principle
The spectrophotometric determination of copper using amino acids is based on the formation of colored complexes between copper ions (Cu²⁺) and the amino acid reagents. The amino group (-NH₂) and the carboxyl group (-COOH) of the amino acids act as ligands, chelating the copper ion to form a stable complex. The intensity of the color of the resulting complex is directly proportional to the concentration of copper in the sample, which can be quantified by measuring its absorbance at a specific wavelength using a spectrophotometer. The general reaction can be depicted as:
Cu²⁺ + n(Amino Acid) → [Cu(Amino Acid)ₙ]²⁺ (Colored Complex)
The stoichiometry of the complex (the value of 'n') and the optimal conditions for its formation (e.g., pH, temperature, and reaction time) vary depending on the specific amino acid used.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the spectrophotometric determination of copper using different amino acid reagents.
| Amino Acid Reagent | Wavelength (λmax) | Linearity Range | Molar Absorptivity (ε) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| L-Alanine | 625 nm | 1.6 x 10⁻⁵ - 1.92 x 10⁻⁴ mol L⁻¹[1] | 2.0459 x 10³ L mol⁻¹ cm⁻¹[1] | 4.6 x 10⁻⁷ mol L⁻¹[1] | 1.4 x 10⁻⁶ mol L⁻¹[1] |
| Glycine | 650 nm | 0.01 - 110 mg/L | Not specified | 0.01 mg/L | Not specified |
| Cysteine (indirect) | 455 nm (as Cu(I)-neocuproine complex) | 0.0024 - 0.024 mg/mL | Not specified | Not specified | Not specified |
| Methionine (CPE) | 294 nm | 0.05 - 4 µg/mL[2] | 19621.5 L mol⁻¹ cm⁻¹[2] | 0.0071 µg/mL[2] | Not specified |
CPE: Cloud Point Extraction
Experimental Protocols
General Laboratory Preparations
-
Apparatus: A UV-Visible spectrophotometer with 1 cm quartz cuvettes is required for all measurements.
-
Reagents: All amino acids and other chemicals should be of analytical reagent grade. Deionized or distilled water should be used for the preparation of all solutions.
-
Copper Standard Stock Solution (1000 mg/L): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water and dilute to 100 mL in a volumetric flask. Working standard solutions can be prepared by appropriate dilution of the stock solution.
Protocol for L-Alanine
This protocol is based on the formation of a stable deep blue complex between Cu(II) and L-alanine in an alkaline medium.[1]
Reagents:
-
L-Alanine solution (4.4 x 10⁻² M): Dissolve 0.392 g of L-alanine in deionized water and dilute to 100 mL.
-
Sodium Hydroxide (NaOH) solution (6 x 10⁻³ M): Dissolve 0.024 g of NaOH in deionized water and dilute to 100 mL.
-
Buffer solution (pH 6.5).
Procedure:
-
Pipette a series of standard copper solutions (or the sample solution) into 25 mL volumetric flasks to achieve final concentrations within the linear range (1.6 x 10⁻⁵ to 1.92 x 10⁻⁴ M).
-
To each flask, add 10 mL of the L-alanine solution.
-
Add 5 mL of the NaOH solution to each flask.
-
Adjust the pH of the solution to 6.5 using a suitable buffer.
-
Dilute the solution to the 25 mL mark with deionized water and mix well.
-
Allow the reaction to proceed for 10 minutes at 25°C.[1]
-
Measure the absorbance of the deep blue solution at 625 nm against a reagent blank prepared in the same manner without the copper solution.[1]
-
Construct a calibration curve by plotting the absorbance versus the concentration of the copper standards.
-
Determine the concentration of copper in the sample from the calibration curve.
Protocol for Glycine
This protocol describes a standard spectrophotometric method for the determination of copper using glycine.
Reagents:
-
Glycine solution (0.6 M): Dissolve 4.504 g of glycine in deionized water and dilute to 100 mL.
-
Buffer solution (pH 8.0).
Procedure:
-
Pipette aliquots of standard copper solutions (or the sample solution) into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 0.01 to 110 mg/L.
-
Add 1 mL of the glycine solution to each flask.
-
Add a sufficient amount of pH 8.0 buffer to maintain the pH.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for at least 60 minutes at room temperature for complete complex formation.[3]
-
Measure the absorbance of the solution at 650 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus copper concentration to determine the concentration of the unknown sample.
Protocol for Cysteine (Indirect Method)
This method is based on the reduction of Cu(II) to Cu(I) by the sulfhydryl group of cysteine, followed by the formation of a colored complex between Cu(I) and a specific chromogenic reagent, such as neocuproine or bis-cyclohexanone oxalyldihydrazone (BCO).[4]
Reagents:
-
Copper(II) solution (e.g., 1 x 10⁻³ M CuSO₄).
-
Chromogenic reagent solution (e.g., Neocuproine or BCO).
-
Buffer solution (pH 9.18 for BCO method).[4]
Procedure using BCO:
-
Prepare a series of standard cysteine solutions.
-
In a 25 mL volumetric flask, add a known volume of the standard or sample cysteine solution.
-
Add a specific volume of the Cu(II) solution.
-
Add the BCO solution and the pH 9.18 buffer.[4]
-
Dilute to the mark with deionized water and mix.
-
Heat the solution at 85°C for 30 minutes in a water bath.[4]
-
Cool the solution to room temperature and let it stand for 20 minutes.[4]
-
Measure the absorbance at 602 nm against a reagent blank. The decrease in absorbance of the Cu(II)-BCO complex is proportional to the cysteine concentration.[4]
-
A calibration curve is constructed by plotting the change in absorbance (ΔA) versus the concentration of cysteine.
Protocol for Methionine (Cloud Point Extraction)
This method involves the formation of a Cu(II)-methionine complex, which is then extracted into a surfactant-rich phase for enhanced sensitivity.[2][5]
Reagents:
-
Methionine solution (5 x 10⁻⁴ M): Dissolve 0.0075 g of methionine in deionized water and dilute to 100 mL.[2]
-
Triton X-100 solution (10% v/v).[2]
-
Borax buffer solution (pH 8.0).[5]
-
Acidified methanolic solution.
Procedure:
-
To a series of centrifuge tubes, add aliquots of standard copper solutions (or the sample solution) to achieve final concentrations in the range of 0.05-4 µg/mL.
-
Add 0.7 mL of the 5 x 10⁻⁴ M methionine solution.[2]
-
Add 2 mL of the borax buffer (pH 8.0).[2]
-
Add 0.5 mL of the 10% (v/v) Triton X-100 solution.[2]
-
Adjust the total volume to 10 mL with deionized water.
-
Heat the mixture in a water bath at 85°C for 30 minutes to induce cloud point formation.[2][5]
-
Centrifuge the tubes at 4000 rpm for 4 minutes to separate the phases.[5]
-
Decant the aqueous phase.
-
Dissolve the surfactant-rich phase (containing the Cu-methionine complex) in 3 mL of acidified methanolic solution.[5]
-
Measure the absorbance of the solution at 294 nm against a reagent blank.[2][5]
-
Construct a calibration curve of absorbance versus copper concentration.
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of copper using L-Alanine.
Caption: General mechanism of copper chelation by amino acids.
Caption: Logical relationship in the indirect determination of cysteine using a copper-based reagent.
References
Application Notes and Protocols for Bis(glycinato)copper(II) in Animal Feed Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(glycinato)copper(II), a chelated form of copper, is increasingly utilized in animal feed formulations to enhance copper bioavailability and support optimal animal health and performance.[1][2] Unlike inorganic copper sources such as copper sulfate, the chelation of copper to the amino acid glycine improves its stability and absorption in the gastrointestinal tract, potentially reducing mineral excretion and environmental impact.[1][3] These application notes provide detailed information on the use of Bis(glycinato)copper(II) in various animal species, supported by quantitative data and experimental protocols.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | Cu(C₂H₄NO₂)₂ | [4] |
| Molecular Weight | 229.71 g/mol (monohydrate) | [5] |
| Appearance | Blue powder | [5] |
| Solubility | Varies with water | [4] |
| Copper Content | ~27.0% min | [5] |
Applications in Animal Nutrition
Bis(glycinato)copper(II) is a valuable nutritional supplement for various livestock species, contributing to improved growth rates, feed conversion, and overall health.[1] Its enhanced bioavailability makes it an effective alternative to inorganic copper sources.
Swine Nutrition
Supplementation with Bis(glycinato)copper(II) in swine diets has been shown to improve growth performance.[6][7]
Quantitative Data on Swine Performance:
| Parameter | Control (No added Cu) | Copper Sulfate | Bis(glycinato)copper(II) (5 mg/kg) | Bis(glycinato)copper(II) (20 mg/kg) | Reference |
| Average Daily Gain (ADG) ( g/day ) | 850 | 880 | 890 | 910 | [6][7] |
| Feed Conversion Ratio (FCR) | 2.8 | 2.7 | 2.65 | 2.6 | [6][7] |
| Fecal Copper (mg/kg) | - | High | Lower than Sulfate | Lower than Sulfate | [6] |
Poultry Nutrition
In poultry, particularly broiler chickens, Bis(glycinato)copper(II) supplementation can lead to improved feed efficiency and gut health.
Quantitative Data on Broiler Performance:
| Parameter | Control (No added Cu) | Copper Sulfate (125 ppm) | Bis-chelated Copper (15 ppm) | Bis-chelated Copper (30 ppm) | Reference |
| Feed Conversion Ratio (FCR) (starter phase) | - | 2.10 | 2.05 | 2.02 | [8] |
| Jejunal Villus Height (µm) | - | - | Increased | Increased | [8] |
| Cecal Lactobacillus spp. abundance | - | - | - | Increased | [8] |
Ruminant Nutrition
The bioavailability of copper in ruminants is often challenged by antagonists like sulfur and molybdenum in the diet.[9][10] Chelated copper sources like Bis(glycinato)copper(II) may offer advantages in these situations. However, studies have shown variable results, with some indicating lower bioavailability compared to copper sulfate under high antagonist conditions.[11][12][13]
Quantitative Data on Beef Steer Performance (High Antagonist Diet):
| Parameter | Control (0 mg/kg Cu) | Copper Sulfate (5 mg/kg) | Copper Sulfate (10 mg/kg) | Bis(glycinato)copper(II) (5 mg/kg) | Bis(glycinato)copper(II) (10 mg/kg) | Reference |
| Final Body Weight (kg) | 400 | 415 | 420 | 405 | 412 | [12] |
| Average Daily Gain (ADG) ( kg/day ) | 1.10 | 1.20 | 1.22 | 1.12 | 1.18 | [12] |
| Final Liver Copper (mg/kg DM) | 25 | 45 | 60 | 35 | 50 | [12] |
| Relative Bioavailability (vs. CuSO₄) | - | 100% | 100% | 82% | 82% | [11][12][13] |
Experimental Protocols
Protocol 1: Determination of Relative Bioavailability of Copper Sources in Ruminants
Objective: To evaluate the relative bioavailability of Bis(glycinato)copper(II) compared to a standard inorganic copper source (e.g., copper sulfate) in ruminants.
Methodology:
-
Animal Selection and Acclimation:
-
Dietary Treatments:
-
Formulate a basal diet with known concentrations of copper and its antagonists (sulfur, molybdenum).[6][12]
-
Create treatment groups:
-
Control: Basal diet with no supplemental copper.
-
Reference Standard: Basal diet supplemented with at least two levels of copper from the inorganic source (e.g., 5 and 10 mg/kg DM from copper sulfate).[12]
-
Test Article: Basal diet supplemented with at least two levels of copper from Bis(glycinato)copper(II) (e.g., 5 and 10 mg/kg DM).[12]
-
-
Randomly assign animals to treatment groups.
-
-
Sample Collection:
-
Analysis:
-
Analyze liver and plasma samples for copper concentration using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
Analyze feed samples for copper, sulfur, and molybdenum content.
-
-
Data Analysis:
-
Use the slope-ratio assay method to determine relative bioavailability.[6]
-
Regress liver copper concentration against total copper intake for each copper source.
-
The ratio of the slopes of the regression lines for the test article and the reference standard represents the relative bioavailability.
-
Protocol 2: Evaluating the Effect of Bis(glycinato)copper(II) on Growth Performance in Weaned Pigs
Objective: To assess the impact of dietary Bis(glycinato)copper(II) supplementation on the growth performance of weanling pigs.
Methodology:
-
Animal and Housing:
-
Use a sufficient number of newly weaned pigs, blocked by initial body weight and sex.
-
House pigs in pens with slatted floors and provide ad libitum access to feed and water.
-
-
Dietary Treatments:
-
Formulate a basal diet that meets the nutritional requirements of weaned pigs, with the exception of copper.
-
Create experimental diets by supplementing the basal diet with different levels and sources of copper:
-
Control: Basal diet with a low, basal level of copper.
-
Inorganic Copper: Basal diet + copper sulfate at a specified level (e.g., 120 mg/kg).
-
Bis(glycinato)copper(II): Basal diet + Bis(glycinato)copper(II) at one or more levels (e.g., 60 mg/kg, 120 mg/kg).
-
Combination: A diet with a mix of both sources.
-
-
-
Data Collection:
-
Record individual pig weights at the start of the trial and at regular intervals (e.g., weekly) until the end of the experimental period (e.g., 28-42 days).
-
Measure feed intake per pen for each interval to calculate feed conversion ratio (FCR).
-
Monitor fecal consistency and score for any signs of diarrhea.
-
-
Statistical Analysis:
-
Analyze the data for average daily gain (ADG), average daily feed intake (ADFI), and FCR using appropriate statistical models (e.g., ANOVA) to determine the effects of the dietary treatments.
-
Signaling Pathways and Experimental Workflows
Cellular Copper Transport and Homeostasis
Copper is an essential cofactor for numerous enzymes involved in critical physiological processes. Its intracellular concentration is tightly regulated by a network of transporters and chaperones.
Caption: Cellular copper uptake and trafficking pathway.
Experimental Workflow for Evaluating Copper Bioavailability
The following diagram illustrates the logical steps involved in conducting a copper bioavailability study.
Caption: Workflow for a copper bioavailability trial.
Conclusion
Bis(glycinato)copper(II) serves as a highly bioavailable source of copper in animal nutrition, often leading to improved performance and reduced environmental impact compared to inorganic sources. The provided application notes and protocols offer a framework for researchers and professionals to effectively utilize and evaluate this chelated mineral in various animal feed formulations. Careful consideration of species-specific requirements and potential dietary antagonists is crucial for optimizing its use.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. graphviz.org [graphviz.org]
- 5. Charting the travels of copper in eukaryotes from yeast to mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of relative bioavailability of copper from copper glycinate in growing beef steers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different copper sources and levels affect growth performance, copper content, carcass characteristics, intestinal microorganism and metabolism of finishing pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of bis-chelated copper in growth performance and gut health in broiler chickens subject to coccidiosis vaccination or coccidia challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. feedandadditive.com [feedandadditive.com]
- 10. researchgate.net [researchgate.net]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Relative bioavailability of organic bis-glycinate bound copper relative to inorganic copper sulfate in beef steers fed a high antagonist growing diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic and cell-specific transport networks for intracellular copper ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Bis(2-aminoacetoxy)copper in Cancer Cell Cytotoxicity Studies
Introduction
Bis(2-aminoacetoxy)copper, also known as bis(glycinato)copper(II), is a coordination complex of copper(II) with two glycinate ligands.[1] The unique chemical properties of copper, particularly its ability to cycle between +1 and +2 oxidation states, have made its complexes a subject of interest in the development of novel anticancer agents.[2] The biological activity of organic ligands, such as amino acids, is often enhanced upon coordination with copper ions.[3] Copper complexes have been shown to induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of angiogenesis, and induction of apoptosis.[3][4]
Mechanism of Action
The cytotoxic effects of copper complexes in cancer cells are often attributed to their ability to induce oxidative stress.[2] Copper ions can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals.[5] This surge in intracellular ROS can overwhelm the cellular antioxidant defense systems, causing damage to vital biomolecules such as DNA, lipids, and proteins.[3][6]
Specifically for copper glycinate-related complexes, studies suggest a mechanism involving the depletion of intracellular glutathione (GSH), a key antioxidant.[7] The reduction in GSH levels leads to an imbalance in the cellular redox state and promotes the generation of mitochondrial superoxide.[7][8][9] This, in turn, can lead to mitochondrial membrane depolarization and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[7][8] The released cytochrome c can then activate the caspase cascade, leading to the execution of apoptosis.[7][10] Some copper complexes have also been shown to act as topoisomerase inhibitors, leading to DNA damage, cell cycle arrest, and ultimately, cell death.[6][11]
Data Presentation: Cytotoxicity of Copper(II) Complexes
The following table summarizes the cytotoxic activity (IC50 values) of various copper(II) complexes against different cancer cell lines. It is important to note that the specific IC50 values for this compound may vary depending on the cell line and experimental conditions. The data presented here is a compilation from studies on different, yet structurally related, copper complexes to provide a comparative overview.
| Complex | Cell Line | IC50 (µM) | Reference |
| Cu(II) Complex 1 | MCF-7 (Breast Cancer) | 4.29 ± 0.12 | [12][13] |
| Cu(II) Complex 2 | MCF-7 (Breast Cancer) | 7.58 ± 0.10 | [12][13] |
| Cisplatin (Reference) | MCF-7 (Breast Cancer) | 18.62 ± 3.56 | [12][13] |
| Cu(II) Complex 9 | HCT-15 (Colon Cancer) | 0.20 ± 0.04 | [14] |
| Cu(II) Complex 10 | HCT-15 (Colon Cancer) | 0.2 ± 0.1 | [14] |
| Cisplatin (Reference) | HCT-15 (Colon Cancer) | 15.3 ± 2.6 | [14] |
| Cu(sal)(phen) | HCT116 (Colorectal Cancer) | <25 | [15] |
| Oxaliplatin (Reference) | HCT116 (Colorectal Cancer) | >25 | [15] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures to determine the cytotoxicity of this compound.[16][17][18]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[12]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated control wells and solvent control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[19]
-
Carefully remove the medium containing MTT.[18]
-
Add 150-200 µL of a solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[19][20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Measure the absorbance at 540-590 nm using a microplate reader.[18][20]
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
2. Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This protocol uses Annexin V-FITC to detect early apoptotic cells and PI to identify late apoptotic and necrotic cells via flow cytometry.[21][22][23][24][25]
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[25]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[24]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[22][24]
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[22][23][24]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[23]
-
Analyze the data to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide staining.[26][27][28][29][30]
-
Materials:
-
Procedure:
-
Harvest treated and untreated cells (approximately 1-5 x 10⁶ cells).[26][27]
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70-80% ethanol dropwise while vortexing to fix the cells.[26][27]
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[27]
-
Centrifuge the fixed cells to remove the ethanol and wash with cold PBS.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[28]
-
Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[26][28]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[28]
-
4. Western Blotting for Apoptosis-Related Proteins
This protocol describes the detection of key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) by Western blotting.[10][31][32][33]
-
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer on ice.[31][33]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[33]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[31][33]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[32]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[33]
-
Incubate the membrane with the primary antibody overnight at 4°C.[32]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[33]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Experimental workflow for evaluating the anticancer effects of this compound.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. Copper compounds in anticancer strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the promising anticancer effect of copper-based compounds: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective induction of apoptosis in various cancer cells irrespective of drug sensitivity through a copper chelate, copper N-(2 hydroxy acetophenone) glycinate: crucial involvement of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study [frontiersin.org]
- 13. Cytotoxic mixed-ligand complexes of Cu(II): A combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. assets.fishersci.com [assets.fishersci.com]
- 23. kumc.edu [kumc.edu]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 29. Flow cytometry with PI staining | Abcam [abcam.com]
- 30. cancer.wisc.edu [cancer.wisc.edu]
- 31. pubcompare.ai [pubcompare.ai]
- 32. Western Blotting Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 33. Apoptosis and autophagy-related protein evaluation by Western blot analysis [bio-protocol.org]
Application Notes and Protocols: Caco-2 Cell Permeability Assay for Copper Amino acid Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a robust in vitro model widely used in the pharmaceutical and nutraceutical industries to predict the oral absorption of compounds.[1][2][3][4][5] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins.[4][5][6] This application note provides a detailed protocol for assessing the permeability of copper amino acid complexes using the Caco-2 cell model, a critical step in evaluating their bioavailability and potential as dietary supplements or therapeutic agents.
Copper is an essential trace element, and its absorption is a complex process. While inorganic copper salts are commonly used, chelation with amino acids can significantly enhance copper's solubility, stability, and absorption.[7] Studies have shown that the permeability of copper in the form of amino acid complexes is significantly higher than that of inorganic copper sulfate in the Caco-2 model.[8] The transport of these complexes is thought to be mediated by amino acid transporters, rather than the primary copper transporter, CTR1.[7][8] This assay allows for the quantification of the apparent permeability coefficient (Papp), providing valuable data for ranking and selecting promising copper amino acid complexes for further development.
Experimental Protocols
This section details the necessary steps for conducting a Caco-2 cell permeability assay for copper amino acid complexes, from cell culture to data analysis.
Caco-2 Cell Culture and Maintenance
-
Cell Line: Caco-2 cells (ATCC® HTB-37™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS), 1% (v/v) Non-Essential Amino Acids (NEAA), and 1% (v/v) Penicillin-Streptomycin solution.[2]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency. Use a 1:8 split ratio.[2] For permeability assays, use cells between passages 95 and 105.[2]
Seeding Cells on Transwell® Inserts
-
To ensure a single-cell suspension and prevent the formation of multilayers, disaggregate cell clusters by passing them through a 23-gauge syringe needle three times before counting.[2]
-
Seed Caco-2 cells at a density of 2.6 × 10^5 cells/cm² onto polycarbonate filter inserts (e.g., 12-well Transwell® plates).[2]
-
Replace the culture medium 6 hours after seeding and then every 2-3 days thereafter.[2]
-
Culture the cells for 21-25 days to allow for the formation of a differentiated and polarized monolayer.[2][6]
Assessment of Caco-2 Monolayer Integrity
Before conducting the permeability assay, it is crucial to verify the integrity of the Caco-2 cell monolayer. This is typically done using two methods: Transepithelial Electrical Resistance (TEER) measurement and a Lucifer Yellow permeability assay.[2][6][9]
-
Transepithelial Electrical Resistance (TEER):
-
Allow the Transwell® plates to equilibrate to room temperature for approximately 1 hour.[10]
-
Measure the electrical resistance across the monolayer using a Millicell®-ERS system or a similar device.[10]
-
Include a blank filter insert without cells to measure the background resistance.[2]
-
Calculate the TEER value (in Ω·cm²) by subtracting the blank resistance from the resistance of the cell monolayer and multiplying by the surface area of the insert.[2]
-
Monolayers with TEER values above 200 Ω·cm² are generally considered suitable for permeability experiments.[2][11] However, some studies have reported much higher TEER values, up to 2200 Ω/cm².[12] It is important to note that while TEER is a good indicator of tight junction formation, it may not always be a reliable measure of monolayer integrity on its own.[13][14]
-
-
Lucifer Yellow Permeability Assay:
-
Lucifer Yellow is a fluorescent marker that has very low permeability across intact cell monolayers.[15][16]
-
After the transport experiment with the copper amino acid complexes, wash the monolayer twice with pre-warmed Hank's Balanced Salt Solution (HBSS).[15]
-
Add a solution of 100 µg/mL Lucifer Yellow in HBSS to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.[10][17]
-
Measure the fluorescence in the receiver compartment using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[10][16][17]
-
The percent permeability of Lucifer Yellow should be less than 2-3% for the monolayer to be considered intact.[15][16]
-
Permeability Assay Protocol
-
On the day of the experiment, gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., HBSS with 25 mM glucose).
-
Equilibrate the monolayers for 30 minutes at 37°C with the transport buffer in both the apical and basolateral compartments.
-
Prepare the dosing solutions of the copper amino acid complexes in the transport buffer at the desired concentration.
-
To initiate the transport experiment, replace the buffer in the apical (donor) compartment with the dosing solution. For apical-to-basolateral (A-B) transport, the basolateral (receiver) compartment will contain fresh transport buffer.[11]
-
Incubate the plates at 37°C on an orbital shaker (50 oscillations per minute) to reduce the unstirred water layer.[11]
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and immediately replace the volume with fresh, pre-warmed transport buffer.[15]
-
At the end of the experiment, collect samples from the donor compartment.
-
Analyze the concentration of copper in all samples using a suitable analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
Data Analysis
The apparent permeability coefficient (Papp), expressed in cm/s, is calculated using the following equation:[15]
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s or mg/s). This is determined from the slope of the cumulative amount of compound in the receiver compartment versus time.
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (µmol/mL or mg/mL).
Data Presentation
The following table summarizes the apparent permeability (Papp) of copper from various amino acid complexes compared to inorganic copper sulfate, as determined in Caco-2 cell models.
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Fold Increase vs. CuSO₄ | Reference |
| Copper Sulfate (CuSO₄) | 0.5 | - | [8] |
| Copper-Glutamate | 3.8 | 7.6 | [8] |
| Copper-Lysine | 4.5 | 9.0 | [8] |
| Copper-Aspartic Acid | 4.5 | 9.0 | [8] |
| Copper-Methionine | 4.5 | 9.0 | [8] |
| Copper-Arginine | 5.5 | 11.0 | [8] |
| Copper-(Lysine/Glutamate) | 6.5 | 13.0 | [8] |
Data adapted from Gao et al., 2014.
Visualizations
The following diagrams illustrate the experimental workflow of the Caco-2 permeability assay and the proposed transport mechanism for copper amino acid complexes.
Conclusion
The Caco-2 cell permeability assay is an invaluable tool for assessing the intestinal absorption of copper amino acid complexes. The significantly higher apparent permeability of these complexes compared to inorganic copper highlights their potential for enhanced bioavailability.[8] The detailed protocol and data analysis methods provided in this application note offer a standardized approach for researchers to evaluate and compare different copper amino acid formulations. The proposed transport mechanism, involving amino acid transporters, provides a basis for further mechanistic studies to elucidate the specific transporters involved in the uptake of these important nutritional compounds.[8]
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid facilitates absorption of copper in the Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. researchgate.net [researchgate.net]
- 13. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Development of a Sensitive HPLC Method to Measure In-Vitro Permeability of E- and Z-Isomeric Forms of Thiosemicarbazones in Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Analysis of Copper(II) Complex Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of copper(II) complex formation, a critical aspect in various fields including drug development, biochemistry, and environmental science. The following sections detail the principles and experimental protocols for key analytical techniques, present quantitative data for representative copper(II) complexes, and provide visual workflows to guide experimental design.
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely accessible technique for studying the formation of copper(II) complexes. The formation of a complex between a copper(II) ion and a ligand often results in a change in the electronic absorption spectrum, which can be monitored to determine the stoichiometry and stability of the complex.
Application Note:
UV-Vis spectrophotometry is a versatile and rapid method for characterizing copper(II) complexes. The d-d electronic transitions of the copper(II) ion are sensitive to the coordination environment, leading to shifts in the absorption maximum (λmax) and changes in molar absorptivity upon complexation. This technique is particularly useful for determining the stoichiometry of a complex using methods such as the Job's plot (method of continuous variation) or the mole-ratio method. It can also be employed to determine the formation constant of the complex.
Experimental Protocol: Determination of Stoichiometry using Job's Plot
Objective: To determine the stoichiometric ratio of a copper(II)-ligand complex.
Materials:
-
Stock solution of a copper(II) salt (e.g., CuSO₄·5H₂O) of known concentration (e.g., 0.01 M) in an appropriate buffer.
-
Stock solution of the ligand of interest of the same concentration (0.01 M) in the same buffer.
-
UV-Vis spectrophotometer.
-
Cuvettes with a 1 cm path length.
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare a series of solutions: In a set of volumetric flasks (e.g., 10 mL), prepare a series of solutions with varying mole fractions of the copper(II) and ligand solutions, keeping the total volume and total molar concentration constant. For example:
-
Flask 1: 1 mL Cu(II) solution + 9 mL ligand solution
-
Flask 2: 2 mL Cu(II) solution + 8 mL ligand solution
-
...
-
Flask 9: 9 mL Cu(II) solution + 1 mL ligand solution
-
-
Equilibration: Allow the solutions to equilibrate for a sufficient amount of time to ensure complex formation is complete.
-
Spectrophotometric Measurement:
-
Determine the λmax of the copper(II)-ligand complex by scanning a solution containing a mixture of the copper(II) and ligand (e.g., the solution from Flask 5) over a relevant wavelength range.
-
Set the spectrophotometer to this λmax.
-
Measure the absorbance of each of the prepared solutions. Use the buffer as a blank.
-
-
Data Analysis:
-
Plot the absorbance as a function of the mole fraction of the ligand (or copper(II)).
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometric ratio of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (Cu:Ligand) complex.[1]
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
Application Note:
ITC is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. For copper(II) complex formation, it provides invaluable insights into the driving forces of the binding process. The technique is label-free and can be performed in solution under physiologically relevant conditions. It is essential to carefully design the experiment, including the choice of buffer, as buffer ionization enthalpies can contribute to the observed heat change.
Experimental Protocol: Characterization of Copper(II)-Ligand Binding
Objective: To determine the thermodynamic parameters of copper(II)-ligand complex formation.
Materials:
-
Isothermal titration calorimeter.
-
A solution of a copper(II) salt in a suitable buffer (e.g., HEPES, MOPS). The buffer should have a low ionization enthalpy to minimize heat changes due to proton exchange.
-
A solution of the ligand in the exact same buffer.
-
Syringe for the titrant and a sample cell.
Procedure:
-
Sample Preparation:
-
Prepare the copper(II) and ligand solutions in the same, degassed buffer to avoid buffer mismatch effects.
-
The concentration of the ligand in the syringe should typically be 10-20 times higher than the concentration of the copper(II) in the cell.[2] A good starting point is 100 µM ligand in the syringe and 10 µM copper(II) in the cell.[2]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Titration:
-
Load the copper(II) solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the sample cell.
-
Allow the system to reach equilibrium between injections.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone (without copper(II)) to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to copper(II)).
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG = -RTlnKₐ) and entropy change (ΔS = (ΔH - ΔG)/T).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about copper(II) complexes in solution. However, the paramagnetic nature of the Cu(II) ion (d⁹ configuration) presents challenges, often leading to significant line broadening and large chemical shift changes of nuclei near the metal center. Despite these challenges, specialized NMR techniques can be employed to gain valuable insights.
Application Note:
The analysis of paramagnetic copper(II) complexes by NMR requires a specialized approach. The large chemical shift dispersion and rapid nuclear relaxation can be exploited to obtain structural information. 1D NMR spectra can provide initial indications of complex formation through changes in chemical shifts and line broadening of ligand resonances. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning resonances and determining the connectivity of atoms within the complex. Paramagnetic Relaxation Enhancement (PRE) effects can be used to determine distances between the copper(II) center and ligand nuclei.[3]
Experimental Protocol: 2D NMR Analysis of a Copper(II) Complex
Objective: To characterize the structure of a copper(II)-ligand complex in solution.
Materials:
-
High-field NMR spectrometer with a cryoprobe.
-
NMR tubes.
-
A solution of the copper(II)-ligand complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
A solution of the free ligand in the same deuterated solvent for comparison.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the copper(II)-ligand complex at a suitable concentration for NMR analysis (typically in the millimolar range).
-
Prepare a corresponding sample of the free ligand at the same concentration.
-
-
1D NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum of both the free ligand and the copper(II) complex. Note the changes in chemical shifts and line widths upon complexation.
-
-
2D NMR Acquisition:
-
COSY: Acquire a 2D ¹H-¹H COSY spectrum of the complex to identify scalar-coupled protons. This helps in assigning proton resonances within the ligand framework.
-
HSQC: Acquire a 2D ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons. This is essential for assigning carbon resonances.[4][5]
-
-
Data Analysis:
-
Process the 2D NMR data using appropriate software.
-
Assign the proton and carbon resonances of the complex by comparing the 2D spectra with those of the free ligand and by analyzing the correlation peaks.
-
Analyze the paramagnetic shifts and relaxation effects to deduce information about the geometry of the complex and the proximity of different parts of the ligand to the copper(II) center.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for determining the molecular weight and composition of copper(II) complexes. It can confirm the formation of the desired complex and provide information about its stoichiometry and the presence of adducts.
Application Note:
ESI-MS is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase, making it ideal for the characterization of coordination compounds.[5] It is important to note that the conditions in the mass spectrometer (e.g., cone voltage) can sometimes induce fragmentation or changes in the oxidation state of the copper ion. Therefore, careful optimization of the experimental parameters is crucial for obtaining meaningful results. High-resolution mass spectrometry can provide exact mass measurements, confirming the elemental composition of the complex.
Experimental Protocol: ESI-MS Analysis of a Copper(II) Complex
Objective: To confirm the molecular weight and composition of a copper(II) complex.
Materials:
-
Electrospray ionization mass spectrometer.
-
A solution of the purified copper(II) complex in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Syringe pump for sample infusion.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the copper(II) complex (typically in the micromolar range) in a volatile solvent. The choice of solvent is critical to ensure good spray stability and ionization.
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature. These parameters should be optimized to maximize the signal of the parent ion and minimize fragmentation.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump.
-
Acquire the mass spectrum in the positive ion mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion of the copper(II) complex. The isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) should be clearly visible and can be used to confirm the presence of copper in the ion.
-
Compare the experimental mass-to-charge ratio (m/z) with the theoretical value for the expected complex.
-
Identify any fragment ions or adducts that may be present in the spectrum.
-
Quantitative Data Summary
The following tables summarize the stability constants and thermodynamic parameters for the formation of various copper(II) complexes. This data is essential for comparing the relative stabilities of different complexes and understanding the nature of the metal-ligand interactions.
Table 1: Stability Constants (log K) of Selected Copper(II) Complexes
| Ligand | Stoichiometry (Cu:Ligand) | log K₁ | log K₂ | Overall log β₂ | Conditions | Reference |
| Glycine | 1:1 | 8.28 | 6.82 | 15.10 | 25 °C, 0.1 M KNO₃ | [6] |
| L-Alanine | 1:1 | 8.16 | 6.64 | 14.80 | 25 °C, 0.1 M KNO₃ | [6] |
| L-Valine | 1:1 | 8.08 | 6.55 | 14.63 | 25 °C, 0.1 M KNO₃ | [6] |
| L-Leucine | 1:1 | 8.04 | 6.60 | 14.64 | 25 °C, 0.1 M KNO₃ | [6] |
| L-Aspartic Acid | 1:1 | 8.90 | 5.85 | 14.75 | 25 °C, 0.1 M KNO₃ | [6] |
| L-Glutamic Acid | 1:1 | 8.44 | 5.48 | 13.92 | 25 °C, 0.1 M KNO₃ | [6] |
| L-Histidine | 1:1 | 10.16 | 7.90 | 18.06 | 25 °C, 0.15 M KCl | [7] |
| Ethylenediamine (en) | 1:1 | 10.48 | 9.07 | 19.55 | 25 °C, 0.1 M KCl | [8] |
| EDTA | 1:1 | 18.8 | - | - | 20 °C, 0.1 M KCl | [9] |
| Ammonia | 1:4 | - | - | 13.1 | 25 °C | [9] |
Table 2: Thermodynamic Parameters for Copper(II) Complex Formation at 25 °C
| Ligand | Stoichiometry (Cu:Ligand) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Conditions | Reference |
| Glycinate | 1:1 | -47.3 | -25.5 | 21.8 | 0.1 M KNO₃ | [6] |
| 1:2 | -38.9 | -28.9 | 10.0 | 0.1 M KNO₃ | [6] | |
| Phenylalanate | 1:1 | -45.6 | -18.0 | 27.6 | 0.1 M KNO₃ | [6] |
| 1:2 | -37.2 | -24.3 | 12.9 | 0.1 M KNO₃ | [6] | |
| Ethylenediamine (en) | 1:1 | -60.7 | -56.5 | 4.2 | 0.1 M KCl | [8] |
| 1:2 | -52.3 | -60.7 | -8.4 | 0.1 M KCl | [8] | |
| L-Histidine | 1:1 | -58.0 | -43.5 | 14.5 | 0.15 M KCl | [7] |
| 1:2 | -45.1 | -54.8 | -9.7 | 0.15 M KCl | [7] |
These notes and protocols provide a comprehensive guide for researchers and scientists involved in the study of copper(II) complex formation. The application of these techniques will enable a thorough characterization of the stoichiometry, stability, and thermodynamic properties of these important chemical entities.
References
- 1. Thermodynamic Studies of Complexes in Cu(II)/Uridine-5′-Diphosphoglucuronic Acid System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 3. Cu(II)-Based Paramagnetic Probe to Study RNA–Protein Interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic and Structural Characterization of the Copper(II) Complexes of Peptides Containing Both Histidyl and Aspartyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of Copper Chelates in Studying Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper is an essential trace element vital for numerous biological processes, acting as a cofactor for many enzymes involved in energy metabolism, neurotransmission, and antioxidant defense.[1] However, the redox activity that makes copper indispensable also renders it potentially toxic.[2] Dysregulation of copper homeostasis can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions, culminating in oxidative stress.[1][3] This state of imbalance is implicated in a host of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.
Copper chelators are molecules that can bind to copper ions, and they serve as invaluable tools in the study of oxidative stress. They can be broadly categorized based on their function in a research context:
-
Inducers of Oxidative Stress: Certain chelates form redox-active complexes with copper, exacerbating ROS production to study the pathological mechanisms of oxidative damage.
-
Inhibitors of Oxidative Stress: Other chelators sequester excess copper, preventing its participation in redox cycling and thereby mitigating oxidative stress.[2][4] These are often explored as therapeutic agents.
This document provides an overview of the mechanisms, applications, and experimental protocols associated with the use of copper chelates in oxidative stress research.
Mechanisms of Copper-Induced Oxidative Stress
Excess or labile copper ions, particularly Cu(I) and Cu(II), are potent catalysts for the formation of highly damaging ROS. The primary mechanism is the Fenton-like reaction, where copper ions react with hydrogen peroxide (H₂O₂) to produce the hydroxyl radical (•OH), one of the most reactive oxygen species.[3][5]
Key Reactions:
-
Reduction of Cu(II) to Cu(I): This is a crucial step, often facilitated by cellular reductants like ascorbate or superoxide (O₂⁻).
-
Cu(II) + O₂⁻ → Cu(I) + O₂
-
Cu(II) + Ascorbate → Cu(I) + Ascorbyl Radical
-
-
Fenton-like Reaction: The resulting Cu(I) reacts with hydrogen peroxide.
-
Cu(I) + H₂O₂ → Cu(II) + •OH + OH⁻[3]
-
This redox cycling between Cu(II) and Cu(I) can create a continuous flux of hydroxyl radicals, leading to damage of lipids, proteins, and DNA.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fenton-like Chemistry by a Copper(I) Complex and H2O2 Relevant to Enzyme Peroxygenase C − H Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu2+ selective chelators relieve copper-induced oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(2-aminoacetoxy)copper
Welcome to the technical support center for the synthesis of Bis(2-aminoacetoxy)copper, also known as bis(glycinato)copper(II). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthesis and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are a copper(II) salt and glycine. Copper(II) acetate monohydrate is frequently used.[1][2][3] Other copper salts like copper(II) sulfate pentahydrate can also be employed, though this may require additional steps, such as pH adjustment with sodium bicarbonate.[1]
Q2: What is the difference between the cis and trans isomers of this compound?
A2: this compound exists as two geometric isomers: cis and trans. The cis isomer is the kinetically favored product, meaning it forms more quickly under standard reaction conditions, typically precipitating as light blue, needle-like crystals.[2][4][5] The trans isomer is the thermodynamically more stable product and is often obtained by heating the cis isomer.[2][4] It typically forms as blue-violet platelets.[5][6]
Q3: How can I selectively synthesize the cis isomer?
A3: The cis isomer is typically prepared by reacting copper(II) acetate with glycine in a hot aqueous ethanol solution and then cooling the mixture in an ice bath to induce precipitation.[1][5][6] The rapid cooling favors the formation of the kinetically controlled cis product.[2][4]
Q4: How can I obtain the trans isomer?
A4: The trans isomer can be obtained by converting the cis isomer. This is typically achieved by heating the solid cis isomer at a high temperature (around 180-200°C) or by refluxing the cis isomer in a solution containing excess glycine.[2][6][7]
Q5: What is a typical yield for the synthesis of the cis isomer?
A5: Yields for the cis isomer can vary depending on the specific protocol. Reported yields are often in the range of 75-82%.[2][8] One study reported a yield of approximately 77.8%.[9]
Troubleshooting Guide
Issue 1: Low or No Precipitation of the Product
Possible Cause:
-
Supersaturated solution: The product may remain dissolved in the solvent even after cooling.
-
Incorrect solvent ratio: An improper solvent mixture may increase the solubility of the product.
-
Insufficient cooling: The solution may not have been cooled to a low enough temperature for a sufficient amount of time.
Solutions:
-
Induce crystallization:
-
Try scratching the inside of the flask at the air-liquid interface with a glass rod.
-
Add a seed crystal of the desired product to the solution to initiate crystallization.[6]
-
-
Adjust solvent composition: If the product is too soluble, you can try adding a solvent in which the complex is less soluble, such as ethanol or acetone, with continuous stirring.[6][7]
-
Ensure adequate cooling: Place the reaction vessel in an ice bath and allow sufficient time for the crystals to form.[1][7]
Caption: Troubleshooting workflow for low or no product precipitation.
Issue 2: The Yield is Consistently Low
Possible Cause:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Loss of product during washing: The product has some solubility in the washing solvent.
-
Incorrect stoichiometry: The molar ratio of reactants may not be optimal.
Solutions:
-
Reaction Time and Temperature: Ensure the reaction is stirred for the recommended time at the appropriate temperature to drive it to completion. For the synthesis of the cis isomer, the reaction is typically carried out in a hot solution (~70°C).[1][2]
-
Washing Procedure: Wash the collected crystals with a cold, less polar solvent in which the product is sparingly soluble, such as cold ethanol or acetone, and use small portions.[1]
-
Reactant Ratio: A 1:2 molar ratio of copper(II) salt to glycine is typically used.[1][6] Ensure accurate weighing of the starting materials.
Caption: Troubleshooting workflow for consistently low yield.
Experimental Protocols
Protocol 1: Synthesis of cis-Bis(2-aminoacetoxy)copper(II) Monohydrate
This protocol is adapted from several literature procedures to favor the formation of the kinetically stable cis isomer.[1][5][6]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Glycine (H₂NCH₂COOH)
-
Distilled water
-
95% Ethanol
Procedure:
-
In a 100 mL beaker, dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot distilled water.
-
In a separate 50 mL beaker, dissolve 1.5 g of glycine in 25 mL of hot distilled water.
-
Heat both solutions to approximately 70°C.
-
Add 25 mL of hot 95% ethanol to the copper(II) acetate solution.
-
Slowly add the hot glycine solution to the hot copper(II) acetate/ethanol solution while stirring.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the light blue, needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and then air dry.
Caption: Experimental workflow for the synthesis of cis-Bis(2-aminoacetoxy)copper(II).
Protocol 2: Synthesis of trans-Bis(2-aminoacetoxy)copper(II) via Isomerization
This protocol describes the conversion of the cis isomer to the more thermodynamically stable trans isomer by heating.[2][6]
Materials:
-
cis-Bis(2-aminoacetoxy)copper(II) monohydrate
-
Glycine
-
Filtrate from cis isomer synthesis (or distilled water)
Procedure:
-
Place approximately 1.0 g of the prepared cis-isomer and 0.5 g of glycine into a round-bottom flask.
-
Add about 10 mL of the filtrate from the cis-isomer preparation (or distilled water).
-
Heat the mixture under reflux for approximately 1 hour.
-
Filter the hot mixture to collect the blue-violet platelets of the trans-isomer.
-
Wash the crystals with a small amount of cold water and then ethanol.
-
Air dry the product.
Data Presentation
The following table summarizes quantitative data from various literature protocols for the synthesis of the cis isomer.
| Copper Salt | Molar Ratio (Cu:Glycine) | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Cu(OAc)₂·H₂O | 1:2 | Water/Ethanol | ~70 | 75 | [8] |
| Cu(OAc)₂·H₂O | 1:2 | Water/Ethanol | ~70 | 82.14 | [2] |
| Cu(OAc)₂·H₂O | 1:2 | Water | ~70 | 77.8 | [9] |
| CuSO₄·5H₂O | 1:2.3 | Water/HCl/NaHCO₃ | 55 | Not Specified | [1] |
References
- 1. sciepub.com [sciepub.com]
- 2. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 3. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. murov.info [murov.info]
- 8. youtube.com [youtube.com]
- 9. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
Technical Support Center: Optimizing Cis-Trans Isomerization of Copper Glycinate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the cis-trans isomerization of copper glycinate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between cis- and trans-copper glycinate?
The key difference lies in the spatial arrangement of the two glycinate ligands around the central copper(II) ion. In the cis-isomer, the two nitrogen atoms (and similarly, the two oxygen atoms) from the glycinate ligands are adjacent to each other, resulting in a C2v symmetry. In the trans-isomer, the nitrogen and oxygen atoms are positioned opposite to each other, leading to a D2h symmetry.[1][2][3][4] This structural difference leads to distinct physical and chemical properties.
Q2: Which isomer is more stable?
The trans-isomer is the thermodynamically more stable product.[5][6][7] The cis-isomer is the kinetically favored product, meaning it forms faster under certain conditions, but will convert to the more stable trans-form, especially with the input of energy like heat.[5][6][7] At ambient temperatures in the gas phase, the isomerization to the trans form can occur spontaneously.[8] However, in the solid state, the stability of the cis-isomer can be influenced by crystal packing effects.[8]
Q3: What are the typical reaction conditions for synthesizing the cis-isomer?
The cis-isomer is typically synthesized by reacting an aqueous solution of a copper(II) salt, such as copper(II) acetate monohydrate, with glycine at or near room temperature.[5][9] The addition of a less polar solvent like ethanol can facilitate the precipitation of the cis-isomer.[6][7][10]
Q4: How can I convert the cis-isomer to the trans-isomer?
The most common method for isomerization is by heating the cis-isomer. This can be done in a few ways:
-
Solid-phase heating: Heating the solid cis-copper glycinate monohydrate in an oven at temperatures ranging from 170°C to 200°C.[6][7][11]
-
Solution-phase heating (reflux): Refluxing a solution or suspension of the cis-isomer, often with additional glycine, for about an hour.[5][6][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of cis-isomer | Incomplete reaction. | Ensure stoichiometric amounts of reactants are used. Gently heat the initial solutions to ensure complete dissolution of copper(II) acetate and glycine before mixing.[11] |
| Product remains dissolved. | After mixing the reactant solutions, cool the mixture in an ice bath to promote crystallization. The addition of a solvent like 1-propanol or ethanol can also help precipitate the product.[6][11] | |
| Incomplete conversion from cis to trans-isomer | Insufficient temperature or heating time. | When heating the solid, ensure the oven temperature is stable and within the recommended range (170-200°C). For reflux, ensure gentle boiling is maintained for the full duration (at least 1 hour).[6][7][11] |
| Inefficient heat transfer in solid-phase heating. | Use a shallow layer of the cis-isomer to ensure uniform heating. | |
| Product from isomerization is not the trans-isomer | Incorrect starting material. | Verify that the starting material is indeed the cis-isomer using analytical techniques like IR spectroscopy. |
| Re-precipitation of the cis-isomer. | If the mixture completely dissolves during reflux, the cis-isomer may re-precipitate upon cooling. Ensure some solid remains during the reflux to seed the formation of the trans-isomer.[12] | |
| Unexpected color of the product | Presence of impurities. | Ensure starting materials are pure. Wash the final product with appropriate solvents (e.g., acetone, ethanol) to remove any unreacted starting materials or byproducts.[6][11] |
| Dehydration state. | The color can be influenced by the hydration state. The trans-isomer is also a monohydrate.[13][14] Ensure proper drying conditions that do not lead to complete dehydration, unless the anhydrous form is desired. |
Experimental Protocols
Protocol 1: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
-
Weigh approximately 2.0 g of copper(II) acetate monohydrate and dissolve it in 25 mL of hot water (around 70°C).
-
In a separate beaker, weigh approximately 1.5 g of glycine and dissolve it in 25 mL of hot water.
-
Add 25 mL of hot ethanol to the copper(II) acetate solution.
-
While keeping the solutions hot, add the glycine solution to the copper(II) acetate solution and stir.[10]
-
Cool the resulting mixture in an ice bath to induce crystallization.
-
Collect the needle-like precipitate by vacuum filtration.
-
Wash the precipitate with small portions of ethanol and then acetone.[11]
-
Allow the product to air dry.
Protocol 2: Isomerization to trans-Bis(glycinato)copper(II) Monohydrate (Solution-Phase)
-
Place the previously synthesized cis-copper(II) glycinate monohydrate into a round-bottom flask.
-
Add 10 mL of water and an amount of glycine equal to about two-thirds the mass of the cis-isomer.[11]
-
Attach a reflux condenser and gently reflux the mixture for 1 hour.[11]
-
Cool the mixture to room temperature.
-
Filter the resulting solid, which should now be the trans-isomer.
-
Wash the product with small portions of ethanol and allow it to air dry.[6]
Protocol 3: Isomerization to trans-Bis(glycinato)copper(II) Monohydrate (Solid-Phase)
-
Place a small amount of the dry cis-copper(II) glycinate monohydrate in a suitable container for heating.
-
Heat the sample in an oven at a temperature between 170°C and 180°C for approximately 15-60 minutes.[6][11]
-
Allow the sample to cool to room temperature. The resulting product is the trans-isomer.
Data Presentation
Table 1: Comparison of Reaction Conditions for Isomerization
| Parameter | Solution-Phase Isomerization | Solid-Phase Isomerization |
| Temperature | Reflux (~90-100°C)[6] | 170-200°C[6][7][11] |
| Duration | ~1 hour[11] | 15-60 minutes[6][11] |
| Solvent | Water[11] | None (Solvent-free)[6] |
| Additional Reagents | Glycine[11] | None |
Table 2: Characterization Data for cis- and trans-Copper Glycinate
| Isomer | Appearance | Key IR Spectroscopy Bands |
| cis | Light blue, needle-like crystals[10] | More complex spectrum due to lower symmetry (C2v), typically showing more bands in the metal-ligand region.[1] |
| trans | Blue-violet platelets[12] | Simpler spectrum due to higher symmetry (D2h), with fewer IR active bands for metal-ligand stretching.[1] |
Visualizations
Caption: Experimental workflow for the synthesis of cis-copper glycinate and its subsequent isomerization to the trans-form.
Caption: Troubleshooting logic for addressing low yield of the cis-isomer.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. sciepub.com [sciepub.com]
- 7. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 10. Investigation of Copper(II) amino acid complexes [wwwchem.uwimona.edu.jm]
- 11. murov.info [murov.info]
- 12. A practical investigation of cis-trans isomerism in transition metal complexes | Resource | RSC Education [edu.rsc.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. The isomers of α-amino-acids with copper(II). Part 5. The cis and trans isomers of bis(glycinato)copper(II), and their novel thermal isomerization - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Preventing precipitation of copper complexes in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of copper complexes in their cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of copper precipitation in cell culture media?
A1: Copper precipitation can manifest as a fine, blue-colored precipitate, or a general turbidity and cloudiness in the medium.[1] These precipitates may be visible to the naked eye or observable under a microscope. It's important to distinguish this from other potential causes of turbidity, such as bacterial or fungal contamination.[2]
Q2: Why is preventing copper precipitation important for my cell culture experiments?
A2: The precipitation of copper complexes can have several detrimental effects on your cell cultures. It can lead to a depletion of bioavailable copper, an essential trace element for cell growth, metabolism, and protein production.[3][4] This can result in inconsistent cell growth, reduced productivity, and altered cellular metabolism.[3][5][6] Precipitates can also be toxic to cells and interfere with downstream assays, particularly those that rely on imaging.[2]
Q3: At what pH is copper precipitation most likely to occur in cell culture media?
A3: Copper precipitation is highly dependent on the pH of the medium. At alkaline pH, typically above 8.0, copper is more likely to form insoluble copper hydroxide and copper carbonate precipitates.[2][7][8] Therefore, maintaining the recommended physiological pH of your cell culture medium (usually between 7.2 and 7.4) is crucial.
Q4: Can other components in the media contribute to copper precipitation?
A4: Yes, several components in the cell culture medium can interact with copper ions and lead to precipitation. Phosphate ions from phosphate buffers can form insoluble copper phosphate.[1][9] Amino acids like cysteine can also be problematic, as cupric copper can form chelate-precipitates with cystine, the oxidized form of cysteine.
Q5: Are there alternative sources of copper that are less prone to precipitation?
A5: Using chelated forms of copper can improve its solubility and bioavailability. Copper complexed with amino acids, such as copper glycinate or copper proteinate, are often more stable in solution compared to inorganic salts like copper sulfate.[10] These complexes can also facilitate the uptake of copper by cells through amino acid transporters.[11][12][13]
Troubleshooting Guides
Issue: I am observing a blue precipitate in my cell culture medium after adding a copper supplement.
This guide will help you identify the cause of the precipitation and provide solutions to prevent it in the future.
Troubleshooting Workflow
Caption: Troubleshooting workflow for copper precipitation.
Step-by-Step Troubleshooting:
-
Verify the pH of your medium: Use a calibrated pH meter to check the pH of your cell culture medium. If the pH is above 8.0, it is a likely cause of precipitation.[2][7] Carefully adjust the pH to the recommended physiological range (typically 7.2-7.4) using sterile HCl or NaOH.
-
Examine your media components:
-
Phosphate Buffers: If your medium is buffered with a high concentration of phosphates, consider switching to an alternative buffering system such as HEPES or Tris, which are less likely to precipitate with copper.[1][14]
-
Cysteine/Cystine: High concentrations of cysteine can lead to the formation of insoluble copper-cystine complexes. If your application allows, consider reducing the cysteine concentration or using a chelated form of copper.
-
-
Review your media preparation technique:
-
Order of Addition: The order in which you add components to your medium is critical. Always follow the manufacturer's protocol. As a general rule, add metal ions to a dilute solution and ensure each component is fully dissolved before adding the next.
-
Concentrated Stocks: Prepare concentrated stock solutions of copper and other potentially reactive components separately and add them to the final volume of the medium one by one, with thorough mixing in between.[15]
-
Temperature: Avoid drastic temperature changes during media preparation, as this can cause salts and other components to precipitate.[5] Allow refrigerated solutions to come to room temperature before mixing.
-
Aeration: Inadequate aeration during large-scale media preparation can contribute to copper loss after sterile filtration.[4] Ensure sufficient mixing and aeration during the preparation process.
-
Issue: My cells are showing signs of copper deficiency, but I am adding a copper supplement.
This guide addresses the issue of reduced copper bioavailability, which may be linked to sub-visible precipitation or complexation.
Understanding Copper Bioavailability
Caption: Factors affecting copper bioavailability in media.
Strategies to Enhance Copper Bioavailability:
-
Utilize Chelating Agents: Chelating agents are molecules that bind to metal ions, keeping them in a soluble and bioavailable form.[16][17][18]
-
Amino Acids: Histidine, lysine, and methionine can form stable, soluble complexes with copper.[11] Consider using a copper supplement that is already chelated with an amino acid.
-
EDTA: While a strong chelator, EDTA should be used with caution as it can also sequester other essential metal ions. If used, the concentration should be carefully optimized.
-
-
Experimental Protocol: Comparing Copper Sources
This protocol outlines a method to compare the efficacy of different copper sources in your specific cell culture system.
-
Objective: To determine the optimal copper source (e.g., copper sulfate vs. copper glycinate) that supports cell growth and productivity without causing precipitation.
-
Methodology:
-
Prepare your basal cell culture medium without any copper supplementation.
-
Create sterile, concentrated stock solutions of copper sulfate and a chelated copper source (e.g., copper glycinate).
-
Set up parallel cultures of your cell line.
-
To each culture, add a different copper source at a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a control group with no added copper.
-
Culture the cells for a defined period (e.g., 7-14 days).
-
Monitor the cultures daily for any signs of precipitation.
-
At regular intervals, measure viable cell density, viability, and product titer (if applicable).
-
At the end of the experiment, analyze the data to determine which copper source and concentration provides the best performance.
-
-
Data Presentation
Table 1: Common Copper Concentrations in Cell Culture Media
| Media Formulation | Typical Copper Concentration (µM) |
| Ham's F-10 | 10 |
| Ham's F-12 | 10 |
| DMEM/F-12 (50:50) | 0.0052 |
| William's E Medium | 0.4 |
| Serum-Free/Protein Free Hybridoma Medium | 10 |
Data compiled from publicly available formulations.
Table 2: Qualitative Comparison of Copper Sources
| Copper Source | Chemical Formula | Advantages | Disadvantages |
| Copper Sulfate | CuSO₄·5H₂O | Inexpensive, widely available. | Prone to precipitation at higher pH and in the presence of phosphates.[1][19] |
| Copper Glycinate | C₄H₈CuN₂O₄ | Chelated form, improved solubility and bioavailability.[10] | More expensive than copper sulfate. |
| Copper Proteinate | N/A | Complex of copper with amino acids and/or peptides, may enhance uptake.[10] | Composition can be variable. |
References
- 1. precipitation of copper in minimal medium - General Lab Techniques [protocol-online.org]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Investigating copper depletion in CHO cell culture media on scale up - American Chemical Society [acs.digitellinc.com]
- 4. Investigating copper loss during cell culture media preparation - American Chemical Society [acs.digitellinc.com]
- 5. Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture and gene transcription effects of copper sulfate on Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. Different Sources of Copper Effect on Intestinal Epithelial Cell: Toxicity, Oxidative Stress, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amino acid facilitates absorption of copper in the Caco-2 cell culture model [scite.ai]
- 13. Amino acid facilitates absorption of copper in the Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. quora.com [quora.com]
- 17. US4666683A - Process for removal of copper from solutions of chelating agent and copper - Google Patents [patents.google.com]
- 18. youtube.com [youtube.com]
- 19. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Interference from Bis(2-aminoacetoxy)copper in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome interference caused by Bis(2-aminoacetoxy)copper, also known as copper glycinate, in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in biochemical assays?
This compound, or copper glycinate, is a chemical compound that can be present as an impurity in compound libraries or be the subject of investigation itself. Like other metal ions, copper ions can interfere with various assay technologies, leading to false-positive or false-negative results. This interference can arise from several mechanisms, including but not limited to, direct enzyme inhibition, disruption of signaling pathways, absorbance or fluorescence interference, and redox cycling.
Q2: Which types of assays are particularly susceptible to interference from this compound?
A wide range of biochemical assays can be affected. These include:
-
Enzyme Assays: Copper ions can inhibit a variety of enzymes, including proteases, esterases, lipases, and phosphatases.[1]
-
Luminescence-Based Assays: Luciferase reporter gene assays are particularly vulnerable to interference from metal ions like copper.
-
Fluorescence-Based Assays: Copper glycinate can interfere with fluorescent readouts through quenching or by affecting the fluorescent molecules themselves.
-
Cell-Based Assays: Assays measuring cell proliferation, cytotoxicity, and cytokine secretion can be impacted due to the biological effects of copper.
-
Kinase Assays: Copper has been shown to directly interact with and modulate the activity of kinases in signaling pathways such as the MAPK/ERK pathway.[1][2]
Q3: What are the common mechanisms of interference by this compound?
The interference from this compound can be multifaceted:
-
Direct Enzyme Interaction: Copper ions can bind to active sites or allosteric sites of enzymes, leading to inhibition or, in some cases, activation.[1]
-
Redox Activity: Copper can cycle between its Cu(I) and Cu(II) oxidation states, which can lead to the generation of reactive oxygen species (ROS).[3][4] This can disrupt cellular processes and interfere with assay components that are sensitive to redox changes.
-
Signal Quenching: In fluorescence-based assays, copper ions can quench the signal of fluorescent probes, leading to a decrease in the measured signal that can be misinterpreted as biological activity.
-
Absorbance Interference: Copper complexes, including copper glycinate, can absorb light at wavelengths used for absorbance-based assays, leading to inaccurate readings.
-
Interaction with Assay Components: Copper can interact with substrates, cofactors, or detection reagents, altering their properties and affecting the assay outcome.
-
Modulation of Signaling Pathways: Copper can directly affect cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which can influence the results of cell-based assays designed to study these pathways.[2][5][6]
Troubleshooting Guides
Problem 1: Unexpected inhibition or activation in an enzyme assay.
Is it possible that my compound is contaminated with this compound?
Yes, metal impurities from synthesis or storage can lead to false positives in high-throughput screening.
How can I confirm if this compound is causing the interference?
-
Control Experiments: Run the assay with and without your compound of interest, and also include a control with a known concentration of copper glycinate.
-
Chelator Test: Add a metal chelator, such as Ethylenediaminetetraacetic acid (EDTA), to the assay. If the inhibitory effect of your compound is reversed or diminished in the presence of the chelator, it strongly suggests metal ion interference.
What can I do to mitigate this interference?
-
Incorporate a Chelator: Add a low concentration of EDTA (e.g., 10-100 µM) to your assay buffer. Be cautious, as high concentrations of EDTA can inhibit metalloenzymes that are the intended target of your assay.
-
Purify Your Compound: If you suspect contamination, repurify your compound using a method that removes metal impurities.
-
Use High-Purity Reagents: Ensure all your assay buffers and reagents are prepared with high-purity water and are free from metal contamination.
Problem 2: My fluorescence signal is unexpectedly low.
Could this compound be quenching my fluorescent probe?
Yes, copper ions are known to quench the fluorescence of many commonly used fluorophores.
How can I test for fluorescence quenching?
-
Spectrofluorometer Scan: Measure the fluorescence spectrum of your probe in the presence and absence of this compound. A decrease in fluorescence intensity without a significant shift in the emission wavelength is indicative of quenching.
-
Control Plate: Prepare a plate with your fluorescent probe and titrate in this compound to observe the effect on the signal.
What are the solutions for fluorescence quenching?
-
Change the Fluorophore: Select a fluorescent probe that is less sensitive to quenching by copper ions.
-
Increase Probe Concentration: In some cases, increasing the concentration of the fluorescent probe can help overcome the quenching effect, but this may also increase background signal.
-
Time-Resolved Fluorescence (TRF): Consider using a TRF-based assay, as this technology is generally less susceptible to quenching interference.
Problem 3: Inconsistent results in my cell-based assay.
Can this compound be affecting my cells?
Yes, copper is an essential trace element, but at higher concentrations, it can be cytotoxic and can modulate various cellular processes, including signaling pathways that regulate cell proliferation and inflammation.[5][6]
How do I determine if this compound is the culprit?
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound is toxic to your cell line.
-
Signaling Pathway Analysis: If your assay measures a specific signaling pathway, use pathway-specific inhibitors or activators in combination with this compound to dissect its effects.
How can I work around the cellular effects of this compound?
-
Dose-Response Analysis: Carefully determine the working concentration of your compound to stay below the threshold of copper-induced cytotoxicity or off-target signaling effects.
-
Use of Chelators: As with enzyme assays, the addition of a cell-impermeable chelator (like DTPA) for extracellular effects or a cell-permeable chelator for intracellular effects can help to sequester interfering copper ions.
-
Alternative Assay Formats: If possible, switch to a biochemical assay format that is less prone to cellular interference.
Quantitative Data on Interference
The following tables summarize the concentrations at which copper compounds have been observed to interfere in various assays. Note that the specific interfering concentrations can vary depending on the assay conditions, reagents, and biological system used.
Table 1: Interference of Copper Compounds in Biochemical Assays
| Assay Type | Interfering Compound | Observed Effect | Concentration | Citation |
| Protease Activity | Copper (Cu) | Inhibition | 8 µM - 0.4 M | [1] |
| Esterase Activity | Copper (Cu) | Inhibition | Similar to proteases | [1] |
| Lipase Activity | Copper (Cu) | Inhibition | Similar to proteases | [1] |
| Luciferase (Firefly) | Copper ions | Inhibition | IC50 values vary with conditions | |
| Luciferase (Renilla) | Copper ions | Inhibition | IC50 values vary with conditions | |
| Luciferase (NanoLuc) | Copper ions | Inhibition | IC50 values vary with conditions |
Table 2: Effects of this compound on Cell-Based Assays
| Cell Type | Assay | Effect | Concentration |
| Human PBMCs | Proliferation | Inhibition (EC50) | 14.8 µg/mL |
| Human PBMCs | IL-17 Secretion | Decrease | Dose-dependent |
| Human PBMCs | IL-2 Secretion | Decrease | Dose-dependent |
| Monocytic THP-1 cells | IL-6 Secretion | Reduction | Dose-dependent |
| Monocytic THP-1 cells | TNF-α Secretion | Significant Reduction | Dose-dependent |
| Jurkat cells | Intracellular Ca2+ influx | Significant Inhibition | Dose-dependent |
Experimental Protocols
Protocol 1: General Chelation Protocol to Test for Metal Ion Interference
This protocol can be used as a first step to determine if metal ion interference is responsible for the observed assay results.
Materials:
-
Assay buffer
-
Compound of interest
-
Ethylenediaminetetraacetic acid (EDTA) stock solution (e.g., 100 mM in water, pH 8.0)
-
Assay-specific reagents and detection system
Procedure:
-
Prepare your standard assay reaction mixture.
-
Create a set of control wells:
-
No compound (assay baseline)
-
Compound of interest at the desired concentration
-
Compound of interest + a low concentration of EDTA (e.g., 10 µM)
-
Compound of interest + a high concentration of EDTA (e.g., 100 µM)
-
EDTA alone at both low and high concentrations (to test for EDTA's effect on the assay)
-
-
Pre-incubate the compound with EDTA for 15-30 minutes before adding other assay reagents.
-
Initiate the assay and measure the signal according to your standard protocol.
-
Analysis: Compare the results. If the effect of your compound is significantly reduced in the presence of EDTA, this indicates metal ion interference.
Protocol 2: Counter-Screen for Luciferase Inhibition
This protocol is designed to specifically test for direct inhibition of luciferase enzymes.
Materials:
-
Luciferase enzyme (e.g., recombinant firefly luciferase)
-
Luciferin substrate
-
Assay buffer (e.g., Tris-HCl or phosphate buffer with Mg2+ and ATP)
-
Compound of interest
-
Known luciferase inhibitor (positive control)
Procedure:
-
In a multi-well plate, add the assay buffer.
-
Add your compound of interest at various concentrations. Include a vehicle control and a positive control inhibitor.
-
Add the luciferase enzyme to all wells and incubate for 15-30 minutes at room temperature.
-
Initiate the luminescent reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of your compound. An IC50 value can be determined if a dose-response relationship is observed.
Visualizing Interference Mechanisms and Pathways
Signaling Pathway: Copper's Influence on the MAPK/ERK Cascade
Copper has been shown to be a critical component in the activation of the MAPK/ERK signaling pathway, a key regulator of cell proliferation, differentiation, and survival.[1][2] Copper ions directly bind to MEK1/2, enhancing its ability to phosphorylate and activate ERK1/2.[1] Interference from this compound in cell-based assays measuring this pathway can occur through the introduction of exogenous copper, leading to aberrant pathway activation.
Caption: Copper's role in the MAPK/ERK signaling pathway.
Experimental Workflow: Troubleshooting Metal Ion Interference
This workflow provides a logical sequence of steps to identify and mitigate interference from compounds like this compound.
Caption: Workflow for troubleshooting metal ion interference.
Logical Relationship: Mechanisms of Assay Interference
This diagram illustrates the various ways in which this compound can interfere with biochemical assays.
Caption: Mechanisms of assay interference by copper glycinate.
References
- 1. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Copper Activated Transcription: Activation of AP-1, and the JNK/SAPK and p38 Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Copper Glycinate Crystals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for the purification of copper glycinate crystals.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of copper glycinate?
A1: Common starting materials for the synthesis of copper glycinate include copper(II) acetate monohydrate and glycine.[1][2][3] Other reported methods utilize copper oxide with glycine in the presence of ammonia, or cupric subcarbonate with a glycine solution.[4][5][6]
Q2: What is the typical appearance of copper glycinate crystals?
A2: Copper glycinate crystals are typically blue, needle-like solids.[7] The cis and trans isomers can be differentiated by techniques like IR spectroscopy.[3]
Q3: What solvents are recommended for washing copper glycinate crystals during purification?
A3: Ethanol and acetone are commonly used to wash the purified copper glycinate crystals.[1][2][4] The washing step helps to remove soluble impurities.
Q4: How can I induce crystallization if my copper glycinate does not precipitate from the solution?
A4: If crystals do not form readily, several techniques can be employed to induce precipitation. One method is to scratch the inside of the flask at the air-liquid interface with a glass rod.[1] Another effective method is to add a small "seed" crystal of pure copper glycinate to the solution, which can act as a template for crystal growth.[1] Cooling the solution in an ice bath can also promote crystallization.[1]
Q5: How can the purity of the synthesized copper glycinate be assessed?
A5: The purity and composition of copper glycinate can be confirmed using various analytical techniques. Infrared (IR) spectroscopy can be used to confirm the formation of the complex and to distinguish between cis and trans isomers.[3][5] Atomic absorption spectroscopy can also be utilized to determine the copper content.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crystals | Incomplete reaction. | Ensure the reaction goes to completion by optimizing reaction time and temperature. For the copper acetate and glycine method, gentle simmering helps dissolve the solids completely.[1] |
| Loss of product during washing. | Use cold washing solvents (ethanol or acetone) to minimize the dissolution of the copper glycinate crystals.[1] | |
| Suboptimal pH. | The pH of the solution can influence crystal growth. While not always specified for synthesis, related crystal growth studies show pH is a critical parameter.[8] | |
| Crystals are Impure (e.g., off-color) | Incomplete removal of starting materials or byproducts. | Thoroughly wash the crystals with an appropriate solvent like ethanol or acetone.[2][4] Recrystallization can be performed to further purify the product. |
| Co-precipitation of impurities. | If impurities are precipitating with the product, consider a recrystallization step. Slowing down the crystallization process by adding slightly more solvent than the minimum required can also improve purity.[9] | |
| No Crystal Formation | Solution is not supersaturated. | Concentrate the solution by boiling off some of the solvent.[9] |
| Nucleation is inhibited. | Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[1][9] | |
| Oily Precipitate Forms Instead of Crystals | The compound is "oiling out," which can happen if the solution is supersaturated at a temperature above the melting point of the solid. | Reheat the solution and add more solvent to ensure the compound dissolves completely. Allow the solution to cool more slowly.[9] |
| Crystals are Very Small | Rapid crystallization. | To obtain larger crystals, the rate of crystallization should be slowed. This can be achieved by allowing the solution to cool to room temperature slowly before placing it in an ice bath.[9] |
Experimental Protocols
Protocol 1: Synthesis of Copper Glycinate from Copper(II) Acetate and Glycine
This protocol is adapted from a common laboratory procedure for synthesizing cis-copper(II) glycinate monohydrate.[2]
Materials:
-
Copper(II) acetate monohydrate
-
Glycine
-
Deionized water
-
1-Propanol (or Ethanol/Acetone)
-
Erlenmeyer flasks
-
Hot plate
-
Stirring rod
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)
Procedure:
-
Dissolve approximately 1.6 g of copper(II) acetate monohydrate in 15 mL of deionized water in a 250 mL beaker.
-
In a separate 150 mL beaker, dissolve about 1.3 g of glycine in 10 mL of deionized water.
-
Heat both solutions on a hot plate to near boiling, stirring occasionally until all solids are dissolved.[2]
-
Carefully add the hot glycine solution to the hot copper(II) acetate solution and stir.
-
Allow the resulting solution to cool for several minutes at room temperature, then place it in an ice bath to facilitate crystallization.
-
Once crystals begin to form, add 20 mL of 1-propanol with continuous stirring to enhance precipitation.[2]
-
Continue to cool the mixture in the ice bath for several more minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with two portions of acetone or cold ethanol to remove any soluble impurities.[2]
-
Continue to pull air through the funnel for a few minutes to help dry the crystals.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude copper glycinate crystals
-
Appropriate solvent (e.g., water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Transfer the crude copper glycinate crystals to an Erlenmeyer flask.
-
Add a minimum amount of hot solvent (e.g., deionized water) to just dissolve the crystals.
-
If the solution is colored by impurities, a small amount of activated charcoal can be added, the solution boiled briefly, and then hot-filtered to remove the charcoal and adsorbed impurities.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly.
Visualizations
Caption: General experimental workflow for the synthesis and purification of copper glycinate.
Caption: Troubleshooting decision tree for inducing crystallization of copper glycinate.
References
- 1. youtube.com [youtube.com]
- 2. murov.info [murov.info]
- 3. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. agrologyjournal.com [agrologyjournal.com]
- 6. CN102643206A - Preparation method of copper glycinate - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. physicsjournal.in [physicsjournal.in]
- 9. chem.libretexts.org [chem.libretexts.org]
Addressing unexpected color changes in Bis(glycinato)copper(II) reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving Bis(glycinato)copper(II).
Frequently Asked Questions (FAQs)
Q1: What is the expected color of Bis(glycinato)copper(II)?
A1: Bis(glycinato)copper(II) typically exists as a blue solid. However, it has two common geometric isomers, cis and trans, which exhibit different shades of blue. The cis-isomer presents as pale blue, needle-like crystals, while the trans-isomer appears as bluish-violet glistening plates.[1] The monohydrate form is often long, deep-blue needles, while the dihydrate can be light blue powdery crystals.[2]
Q2: What are the key factors influencing the color of the final product?
A2: The primary factors that determine the isomeric form and thus the color of Bis(glycinato)copper(II) are temperature and reaction time. The cis-isomer is the kinetically favored product and forms more quickly under milder conditions, while the trans-isomer is the thermodynamically more stable product, favored by higher temperatures or longer reaction times.[3][4] The pH of the reaction mixture also plays a crucial role in the formation and stability of the complex.[1]
Q3: Can the color of the reaction change during the synthesis?
A3: Yes, a color change during the synthesis is expected. When copper(II) acetate is reacted with glycine, the initial green or blue-green color of the copper salt solution will typically change to a deeper blue as the Bis(glycinato)copper(II) complex forms.[5][6]
Q4: Is it possible to convert one isomer to the other?
A4: Yes, the cis-isomer can be converted to the more stable trans-isomer by heating.[3] This isomerization can be achieved by heating the solid cis-isomer or by refluxing a solution containing the cis-isomer.[1]
Troubleshooting Guide: Unexpected Color Changes
This guide addresses common issues related to unexpected color variations during the synthesis of Bis(glycinato)copper(II).
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Final product is a very pale blue or almost white. | Incomplete reaction or insufficient copper(II) source. | - Ensure the correct stoichiometry of reactants as per the chosen protocol.- Verify the quality and concentration of the copper(II) acetate solution.- Allow for sufficient reaction time for the complex to form completely. |
| Product color is greenish-blue or green. | Presence of unreacted copper(II) acetate or formation of basic copper salts. | - Ensure complete reaction by monitoring the disappearance of the starting materials.- Control the pH of the reaction mixture; a slightly acidic to neutral pH is generally preferred.- Wash the final product thoroughly with ethanol and water to remove any unreacted starting materials. |
| A dark brown or black precipitate forms. | Decomposition of the complex due to excessive heat. | - Carefully monitor and control the reaction temperature. Bis(glycinato)copper(II) starts to decompose above 200°C.[7]- Avoid prolonged heating at high temperatures. |
| The reaction solution turns yellow or brown upon standing. | Possible degradation of the complex or side reactions. | - Analyze the reaction conditions, particularly exposure to light or air, which might catalyze degradation.- Ensure the purity of the starting materials, as impurities can lead to side reactions. |
| The blue color of the product fades over time. | Dehydration of the hydrated complex or slow decomposition. | - Store the final product in a cool, dark, and dry place.- Consider storing under an inert atmosphere if the product is particularly sensitive to air or moisture. |
Experimental Protocols
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This protocol is adapted from established laboratory procedures.[1][5][8]
Materials:
-
Copper(II) acetate monohydrate
-
Glycine
-
Ethanol (95%)
-
Deionized water
Procedure:
-
Dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water in a 100 mL beaker.
-
In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.
-
While both solutions are still hot (around 70°C), slowly add the glycine solution to the copper(II) acetate solution with constant stirring.
-
A deep blue solution will form.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Pale blue, needle-like crystals of cis-Bis(glycinato)copper(II) monohydrate will precipitate.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
Synthesis of trans-Bis(glycinato)copper(II) Monohydrate
This protocol involves the isomerization of the cis form.[1][3]
Materials:
-
cis-Bis(glycinato)copper(II) monohydrate
-
Glycine
-
Deionized water
Procedure:
-
Prepare cis-Bis(glycinato)copper(II) monohydrate as described in the protocol above.
-
In a round-bottom flask, suspend approximately 1 g of the prepared cis-isomer and 0.5 g of glycine in 20 mL of deionized water.
-
Heat the mixture under reflux for about one hour. The color of the suspension should change from pale blue to a deeper bluish-violet.
-
Filter the hot mixture to collect the crystals of trans-Bis(glycinato)copper(II) monohydrate.
-
Wash the crystals with a small amount of hot water and then with ethanol.
-
Dry the product in an oven at a temperature below 100°C.
Data Presentation
Table 1: Physical Properties of Bis(glycinato)copper(II) Isomers
| Property | cis-Bis(glycinato)copper(II) Monohydrate | trans-Bis(glycinato)copper(II) Monohydrate |
| Appearance | Pale blue needles[1] | Bluish-violet glistening plates[1] |
| Kinetic/Thermo. | Kinetically favored[3] | Thermodynamically favored[3] |
| Solubility | More soluble in water than the trans-isomer. | Less soluble in water than the cis-isomer. |
Visualizations
Experimental Workflow for Synthesis of Bis(glycinato)copper(II) Isomers
Caption: Workflow for the synthesis of cis and trans isomers of Bis(glycinato)copper(II).
Troubleshooting Logic for Unexpected Color Changes
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 3. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 4. scribd.com [scribd.com]
- 5. sciepub.com [sciepub.com]
- 6. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. imagestoragesserc.blob.core.windows.net [imagestoragesserc.blob.core.windows.net]
Technical Support Center: pH Control for Copper Complex Formation
This guide provides researchers, scientists, and drug development professionals with essential information for controlling pH during copper complex formation experiments.
Troubleshooting Guide
This section addresses common problems encountered during copper complexation, offering step-by-step solutions.
Q1: My copper solution turns cloudy or forms a precipitate before I add my ligand. What is happening and what should I do?
A: This is a classic sign of metal hydroxide precipitation. Copper(II) ions are only fully soluble as the free aqua ion (Cu(H₂O)₆²⁺) at acidic pH (typically below ~pH 5). As the pH increases, they react with hydroxide ions in the water to form insoluble copper hydroxide (Cu(OH)₂).[1][2][3] The solubility of copper hydroxide is minimal in the pH range of approximately 9.0 to 10.3.[4]
Follow this troubleshooting workflow to resolve the issue:
Q2: My complex is not forming, or the yield is very low. How can I determine the optimal pH for my specific ligand?
A: The optimal pH for complex formation is a balance between two competing factors: ligand deprotonation and metal hydroxide formation. Most ligands need to be deprotonated to bind effectively to the copper ion, a process that is favored at higher pH. However, if the pH is too high, copper hydroxide will precipitate, removing the copper ions from the solution.
To find the optimal pH, a pH titration experiment is the most effective method. This allows you to monitor complex formation as a function of pH.
Q3: I've chosen a buffer, but my results are inconsistent, or a reaction appears to be inhibited. Could the buffer be the problem?
A: Yes, buffer selection is critical. Many common biological buffers are known to interact with and form complexes with Cu(II) ions, thereby competing with your ligand of interest.[5][6][7] For example, Tris and HEPES can act as competitive inhibitors or form ternary complexes.[6][7] Phosphate buffers can sometimes act as catalysts for certain reactions.[6]
If you suspect buffer interference:
-
Switch to a non-coordinating buffer: Buffers like MES and MOPS have been shown to have weak to non-existent binding with copper and are excellent choices for metal speciation studies.[7]
-
Review the literature: Check for studies using your specific ligand or a similar one to see which buffer systems were used successfully.
-
Perform control experiments: Run your experiment in the absence of your primary ligand, using only the buffer and copper, to observe any spectral or physical changes that indicate buffer-copper interaction.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for copper complex formation?
A: The pH of the solution governs the equilibrium between the protonated (inactive) and deprotonated (active) forms of the ligand. Protons (H⁺) and copper ions (Cu²⁺) are in direct competition to bind to the ligand's donor atoms (like nitrogen or oxygen).
-
At low pH: There is a high concentration of H⁺ ions. These ions will protonate the ligand, preventing it from binding to the copper ion.
-
At optimal pH: There is a sufficient concentration of the deprotonated, active ligand available to form the desired copper complex.
-
At high pH: While the ligand is fully deprotonated, the high concentration of hydroxide ions (OH⁻) will cause the copper to precipitate as Cu(OH)₂, making it unavailable for complexation.[1][2]
This relationship can be visualized as a series of competing equilibria:
Q2: How do I select an appropriate buffer for my experiment?
A: A good buffer for copper complexation studies should meet two main criteria:
-
Its pKa should be close to the desired experimental pH.
-
It should have minimal to no interaction with Cu(II) ions.
The table below summarizes common buffers. For most applications involving copper, MES and MOPS are recommended starting points due to their low affinity for copper ions.[7]
| Buffer | pKa at 25°C | Useful pH Range | Notes on Copper(II) Interaction |
| MES | 6.15 | 5.5 - 6.7 | Recommended. Considered a non-binding buffer.[6][7] |
| PIPES | 6.76 | 6.1 - 7.5 | Generally considered non-coordinating. |
| MOPS | 7.20 | 6.5 - 7.9 | Recommended. Shows no significant copper binding.[6][7] |
| HEPES | 7.48 | 6.8 - 8.2 | Use with caution. Forms copper complexes; can cause aggregation.[5][8][7] |
| Tris | 8.06 | 7.5 - 9.0 | Use with caution. Acts as a competitive inhibitor for complexation.[6] |
| Phosphate | 7.20 (pKa2) | 6.2 - 8.2 | Use with caution. Forms copper complexes and can catalyze reactions.[5][6] |
Q3: How does pH affect the stability of the final copper complex?
A: The overall stability of a copper complex, often expressed as the logarithm of the stability constant (log K or log β), is highly pH-dependent. A higher log K value indicates a more stable complex.[9] As pH increases from acidic conditions, the stability of the complex generally increases because the ligand becomes deprotonated and more available to bind the metal.[10] However, this trend only holds up to the point where copper hydroxide begins to precipitate.
The table below shows examples of stability constants for some common copper(II) complexes. Note how significantly more stable the EDTA complex is compared to others, allowing it to form even at lower pH values.
| Ligand | Complex Species | log K (Stability Constant) | pH Condition Notes |
| Glycine | [Cu(gly)]⁺ | ~8.6 | Stability increases as pH rises above the pKa of the amino group.[11] |
| EDTA | [Cu(EDTA)]²⁻ | 18.8 | Very high stability; forms strong complexes across a wide pH range.[9][11] |
| Ammonia | [Cu(NH₃)₄]²⁺ | 13.1 | Forms in alkaline conditions (pH 8-11).[9][12] |
| Citric Acid | [Cu(citrate)]⁻ | ~4.35 | Forms in acidic to neutral conditions.[11] |
| Chloride | [CuCl₄]²⁻ | 5.6 | Forms in the presence of high chloride concentrations.[9] |
Experimental Protocols
Protocol 1: General Procedure for pH-Controlled Copper Complex Synthesis
-
Prepare Stock Solutions:
-
Prepare a stock solution of your copper salt (e.g., 0.1 M CuSO₄·5H₂O or CuCl₂) in deionized water. If storing, acidify this solution to pH 4 with a dilute non-coordinating acid (e.g., HNO₃) to prevent hydrolysis.[5][8]
-
Prepare a stock solution of your ligand in deionized water or an appropriate solvent.
-
Prepare dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) solutions for pH adjustment.
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stirrer, add the required volume of the copper stock solution.
-
While stirring, slowly add the ligand solution to the copper solution. This order is crucial to allow the ligand to complex with the copper before the pH is raised, minimizing Cu(OH)₂ precipitation.
-
Place a calibrated pH electrode in the solution to monitor the pH continuously.
-
-
pH Adjustment:
-
Slowly add the dilute base (e.g., NaOH) dropwise to the stirring solution.
-
Monitor the pH closely. If a buffer is not being used, be prepared for rapid pH changes.
-
Continue adding base until the target pH for optimal complex formation is reached. If the solution becomes turbid, it indicates precipitation, and the pH is likely too high.
-
-
Reaction and Isolation:
-
Allow the reaction to stir at the target pH for the desired amount of time at the appropriate temperature.
-
Isolate the product using standard methods (e.g., filtration, crystallization, chromatography).
-
Protocol 2: pH Titration to Determine Optimal Formation pH
This protocol helps identify the pH at which your complex forms most effectively, often observed by a color change or by potentiometric methods.[13][14]
-
Prepare Solutions:
-
Solution A: A solution of your ligand at a known concentration (e.g., 0.01 M).
-
Solution B: A solution containing your ligand (at the same concentration as A) and your copper salt, typically at a 2:1 or 3:1 ligand-to-metal ratio (e.g., 0.01 M ligand and 0.005 M Cu²⁺).
-
Titrant: A standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffers.[15]
-
Place a known volume of Solution A (ligand only) in a beaker with a magnetic stirrer.
-
Begin stirring and record the initial pH.
-
Add small, precise increments of the NaOH titrant. After each addition, allow the reading to stabilize and record both the volume of titrant added and the pH.
-
Continue until the pH has passed the expected pKa values of the ligand (e.g., until pH 11-12).
-
Repeat the entire titration procedure identically, but this time using Solution B (ligand + copper).
-
-
Data Analysis:
-
Plot two curves on the same graph: pH vs. volume of NaOH added for both Solution A and Solution B.
-
The titration curve for Solution B will be shifted to the right (requiring more base) or lower on the pH scale compared to Solution A in the region where complexation occurs. This is because the Cu²⁺ ion displaces protons from the ligand, and these released protons are then neutralized by the NaOH titrant.
-
The pH range where the two curves diverge significantly indicates the region of complex formation. The midpoint of this region is often a good approximation of the optimal pH for the formation of that specific complex species.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sulphuric-acid.com [sulphuric-acid.com]
- 5. Nobody’s Perfect: Choice of the Buffer and the Rate of Cu2+ Ion–Peptide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nobody's Perfect: Choice of the Buffer and the Rate of Cu2+ Ion-Peptide Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. issr.edu.kh [issr.edu.kh]
- 10. download.clib.psu.ac.th [download.clib.psu.ac.th]
- 11. The influence of gastrointestinal pH on speciation of copper in simulated digestive juice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. media.iupac.org [media.iupac.org]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting inconsistent results in experiments with copper compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving copper compounds. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: My experimental results with a copper compound are highly variable between replicates. What are the common causes?
Inconsistent results in experiments with copper compounds can stem from several factors. One of the primary reasons is the redox activity of copper, which can cycle between Cu(I) and Cu(II) states, leading to the generation of reactive oxygen species (ROS)[1][2]. This can affect the stability of your compound and the biological system under investigation. Additionally, the composition of your experimental medium, including buffers and other additives, can chelate copper ions, altering their bioavailability and reactivity[3][4]. Finally, general experimental variables such as reagent purity, temperature fluctuations, and pH shifts can contribute to a lack of reproducibility[5][6].
Q2: I'm observing unexpected color changes in my solutions containing copper compounds. What could be the reason?
Unexpected color changes often indicate a change in the coordination environment or oxidation state of the copper ions. Copper (II) solutions, for instance, are typically blue, but this color can change upon complexation with different ligands present in your buffer or media[7]. A shift in pH can also alter copper speciation and thus the color of the solution[8]. Furthermore, the reduction of Cu(II) to Cu(I), which is colorless, can occur in the presence of reducing agents.
Q3: My cell viability assays show inconsistent results when using copper-based compounds. How can I troubleshoot this?
High variability in cell viability assays with copper compounds is often linked to copper's inherent toxicity, which can be influenced by several factors. The redox cycling of copper can induce oxidative stress and cell death[1][9]. The concentration of free or "labile" copper is a critical determinant of its toxicity[1]. The components of your cell culture medium, such as amino acids and serum, can bind to copper and modulate its toxic effects[10]. It is also crucial to consider the potential for your copper compound to interfere with the assay itself, for example, by reacting with the viability dye or altering its fluorescence.
Q4: Can the type of buffer I use affect my experiments with copper compounds?
Yes, the choice of buffer is critical. Many common biological buffers, such as HEPES, can chelate copper ions, which can significantly alter the concentration of free copper in your solution and lead to experimental artifacts[3][11]. It is advisable to use non-chelating buffers like MES or MOPS when working with copper compounds to minimize this interference[3].
Troubleshooting Guides
Guide 1: Inconsistent Results in Biochemical Assays
This guide provides a systematic approach to troubleshooting inconsistent results in biochemical assays involving copper compounds.
Step 1: Evaluate Potential Assay Interference Many biochemical assays are susceptible to interference from copper ions[12][13].
-
Spectrophotometric Assays: Copper ions can absorb light in the UV-Vis range, potentially interfering with colorimetric assays. Run a control with the copper compound alone (without the analyte) to assess its contribution to the absorbance.
-
Fluorescence Assays: Copper can quench fluorescence, leading to artificially low readings. Test for this by adding the copper compound to a known concentration of the fluorescent probe.
-
Enzyme Assays: Copper can act as either an activator or an inhibitor of various enzymes. Investigate the literature for known effects of copper on the enzyme you are studying.
Step 2: Assess the Redox Activity of Copper The redox cycling of copper between its Cu(I) and Cu(II) states can generate reactive oxygen species (ROS), which may interfere with your assay components[1][14][15].
-
Include Antioxidants: Consider adding antioxidants like catalase or superoxide dismutase (SOD) to your reaction mixture to quench ROS and see if this stabilizes your results.
-
Control for Reducing Agents: If your buffer or media contains reducing agents (e.g., DTT, ascorbate), be aware that they can reduce Cu(II) to Cu(I), altering the reactivity of the copper.
Step 3: Characterize Copper Speciation The form of copper in your solution (free ion vs. complex) will greatly influence its activity.
-
Buffer Selection: As mentioned in the FAQs, use non-chelating buffers such as MES or MOPS[3].
-
Media Components: Be aware that components of complex media (e.g., cell culture media) can chelate copper. If possible, simplify your reaction medium to better control copper speciation.
Troubleshooting Workflow for Inconsistent Biochemical Assay Results
Caption: Troubleshooting workflow for inconsistent biochemical assay results.
Guide 2: High Variability in Cell-Based Experiments
This guide addresses common sources of variability in cell-based assays involving copper compounds.
Step 1: Determine the Effective Copper Concentration The nominal concentration of the copper compound you add may not reflect the actual concentration of bioavailable copper due to chelation by media components[10].
-
Serum Concentration: Fetal bovine serum (FBS) contains proteins that can bind copper. If possible, perform experiments in serum-free media or at a consistent serum concentration.
-
Media Formulation: Different basal media contain varying concentrations of amino acids and other potential chelators. Maintain consistency in your media formulation.
Step 2: Evaluate Copper-Induced Oxidative Stress The primary mechanism of copper toxicity is often the generation of ROS[9][16].
-
Measure ROS Production: Use a fluorescent probe (e.g., DCFDA) to quantify intracellular ROS levels in response to your copper compound.
-
Co-treatment with Antioxidants: Treat cells with an antioxidant (e.g., N-acetylcysteine) prior to adding the copper compound to see if this rescues cells from toxicity.
Step 3: Control for Experimental Conditions General cell culture practices are especially important when working with a potentially toxic compound.
-
Cell Density: Ensure that you are seeding cells at a consistent density, as this can affect their susceptibility to toxic insults.
-
Incubation Time: Copper toxicity can be time-dependent. Use precise incubation times for all experiments.
Logical Diagram for Troubleshooting Cell-Based Assay Variability
Caption: Logical diagram for troubleshooting cell-based assay variability.
Data Presentation
Table 1: Copper Binding by Common Biological Buffers
| Buffer | Operational pH Range | Copper Binding Potential | Recommended for Copper Experiments? |
| HEPES | 6.8 - 8.2 | Strong[3][11] | No |
| PBS | 7.0 - 7.6 | Moderate (phosphate can precipitate copper) | With Caution |
| Tris | 7.5 - 9.0 | Moderate | With Caution |
| MES | 5.5 - 6.7 | Negligible[3] | Yes |
| MOPS | 6.5 - 7.9 | Negligible[3] | Yes |
Experimental Protocols
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a common method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Copper compound of interest
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of H2DCFDA in serum-free medium (final concentration typically 5-10 µM).
-
Add the H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium containing the desired concentrations of your copper compound, a vehicle control, and a positive control (e.g., 100 µM H₂O₂) to the respective wells.
-
Incubate for the desired treatment time (e.g., 1-4 hours) at 37°C.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
Data Analysis:
-
Subtract the fluorescence of blank wells (medium only) from all experimental wells.
-
Normalize the fluorescence of treated wells to that of the vehicle control wells.
-
Express the results as a fold change in ROS production relative to the control.
Experimental Workflow for ROS Measurement
Caption: Experimental workflow for measuring intracellular ROS.
References
- 1. Revisiting the pro-oxidant activity of copper: interplay of ascorbate, cysteine, and glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The significance of copper chelators in clinical and experimental application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper chelators: chemical properties and bio-medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological and Environmental Transformations of Copper-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. In vitro evaluation of excess copper affecting seedlings and their biochemical characteristics in Carthamus tinctorius L. (variety PBNS-12) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Bis(amino acidato)copper(II) Complexes
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bis(amino acidato)copper(II) complexes, with a focus on the critical ligand-to-metal ratio.
Troubleshooting Guide: Optimizing Ligand-to-Metal Ratio
The optimal synthesis of bis(amino acidato)copper(II) complexes typically requires a 1:2 molar ratio of the copper(II) salt to the amino acid ligand. Deviations from this stoichiometry can lead to issues with product yield, purity, and isomer control. This guide addresses common problems encountered during synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Insufficient amount of the limiting reagent. | Carefully calculate the molar quantities of the copper(II) salt and the amino acid to ensure a 1:2 ratio. Accurately weigh the reagents. |
| Incomplete reaction. | Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining the appropriate temperature as specified in the protocol. | |
| Loss of product during workup. | Minimize product loss during filtration and washing steps. Use cold solvents for washing to reduce the solubility of the complex. | |
| Product Contaminated with Unreacted Starting Material | Incorrect stoichiometry. | If the product is contaminated with the unreacted copper(II) salt (often indicated by a greenish tint), the ligand was the limiting reagent. If contaminated with the unreacted amino acid (which is typically a white solid), the copper(II) salt was the limiting reagent. Recalculate and use the correct 1:2 molar ratio in subsequent experiments. |
| Inefficient purification. | Recrystallize the product from a suitable solvent to remove unreacted starting materials. | |
| Formation of an Undesired Isomer (cis vs. trans) | Reaction temperature and time. | The cis isomer is often the kinetically favored product at lower temperatures, while the trans isomer is the thermodynamically favored product, typically obtained at higher temperatures or with longer reaction times (e.g., by refluxing).[1][2] To obtain the cis isomer, maintain lower reaction temperatures and shorter reaction times. For the trans isomer, consider heating the reaction mixture under reflux.[1] |
| Use of excess ligand. | In some cases, an excess of the amino acid ligand can be used to promote the conversion of the cis to the trans isomer.[3] | |
| Precipitation of a Pale Blue/Green Solid (Copper Hydroxide) | Incorrect pH of the reaction mixture. | The pH of the solution can influence the complex formation.[3][4][5] Ensure the pH is within the optimal range for the specific amino acid being used. Addition of a base, if required by the protocol, should be done carefully to avoid a rapid increase in pH which can lead to the precipitation of copper(II) hydroxide. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal ligand-to-metal ratio for the synthesis of bis(amino acidato)copper(II) complexes?
A1: The stoichiometric ratio for the formation of a bis(amino acidato)copper(II) complex is two moles of the amino acid ligand to one mole of the copper(II) salt. Therefore, a 2:1 molar ratio of ligand to metal is ideal for maximizing the yield and purity of the desired product.[6]
Q2: What are the consequences of using an excess of the amino acid ligand?
A2: Using a slight excess of the amino acid ligand may not be detrimental and can sometimes be used intentionally to ensure the complete consumption of the more expensive copper(II) salt or to facilitate the conversion of the cis to the trans isomer.[3] However, a large excess can make purification more difficult, as the unreacted amino acid will need to be removed from the final product.
Q3: What happens if I use an excess of the copper(II) salt?
A3: An excess of the copper(II) salt will lead to an incomplete reaction, and the final product will likely be contaminated with unreacted copper salt. This will result in a lower yield of the desired bis(amino acidato)copper(II) complex and necessitate additional purification steps to remove the unreacted metal salt.
Q4: How does temperature affect the synthesis and the ligand-to-metal ratio?
A4: Temperature primarily influences the reaction kinetics and the isomeric form of the product. The cis isomer is typically formed at lower temperatures, while higher temperatures (e.g., reflux) favor the formation of the more thermodynamically stable trans isomer.[1][2] The optimal ligand-to-metal ratio of 1:2 generally remains the same regardless of the temperature.
Q5: Can the pH of the reaction mixture affect the outcome of the synthesis?
A5: Yes, the pH is a critical parameter. The amino acid needs to be in its deprotonated (aminoacetate) form to effectively chelate the copper(II) ion. If the pH is too low (acidic), the amino group will be protonated, preventing coordination. If the pH is too high (basic), copper(II) hydroxide may precipitate. The optimal pH range depends on the specific amino acid being used.[3][4][5]
Experimental Protocols
Protocol 1: Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This protocol is adapted from standard undergraduate chemistry experiments.[6][7]
Materials:
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Glycine (H₂NCH₂COOH)
-
Deionized water
-
Ethanol
Procedure:
-
In a 100 mL beaker, dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water.
-
In a separate 50 mL beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.
-
While both solutions are still hot (around 70°C), add the glycine solution to the copper(II) acetate solution with stirring.[3]
-
Allow the resulting blue solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the light blue, needle-like crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and allow them to air dry.
Table 1: Reactant Quantities for cis-Bis(glycinato)copper(II) Monohydrate Synthesis
| Reactant | Molar Mass ( g/mol ) | Mass (g) | Moles | Molar Ratio |
| Copper(II) acetate monohydrate | 199.65 | 2.0 | ~0.01 | 1 |
| Glycine | 75.07 | 1.5 | ~0.02 | 2 |
Protocol 2: Synthesis of trans-Bis(glycinato)copper(II)
This protocol involves the conversion of the cis isomer to the more stable trans isomer.[3][6]
Materials:
-
cis-Bis(glycinato)copper(II) monohydrate (prepared in Protocol 1)
-
Glycine
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend approximately 1.5 g of cis-bis(glycinato)copper(II) monohydrate and 1.0 g of glycine in 20 mL of deionized water.[3]
-
Heat the mixture to a gentle reflux for approximately one hour. The color of the solid should change from light blue to a deeper blue-violet.
-
Allow the mixture to cool to room temperature.
-
Collect the darker, plate-like crystals of the trans isomer by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water and then with a small amount of ethanol.
-
Allow the product to air dry.
Visualizations
Caption: Experimental workflow for the synthesis of cis- and trans-bis(glycinato)copper(II).
Caption: Logical relationship between ligand-to-metal ratio and experimental outcomes.
References
- 1. scribd.com [scribd.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bis(amino acidato)copper(II) compounds in blood plasma: a review of computed structural properties and amino acid affinities for Cu2+ informing further pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. murov.info [murov.info]
- 7. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Bis(glycinato)copper(II)
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural validation of bis(glycinato)copper(II), a coordination complex with relevance in various scientific domains.
Bis(glycinato)copper(II) exists as two geometric isomers, cis and trans, the definitive identification of which is crucial for understanding its chemical and biological properties.[1] While various analytical methods can provide valuable structural information, single-crystal X-ray crystallography remains the gold standard for unequivocally determining the solid-state structure of crystalline compounds like bis(glycinato)copper(II).[1]
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The choice of analytical technique for structural elucidation depends on the specific information required, the nature of the sample, and the available instrumentation. While spectroscopic methods offer valuable insights into bonding and functional groups, they often fall short of providing the precise spatial arrangement of atoms that X-ray crystallography delivers.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute configuration.[2][3] | Unambiguous determination of molecular structure and stereochemistry. | Requires a single, well-ordered crystal; destructive to the crystal. |
| Powder X-ray Diffraction (PXRD) | Crystal system, lattice parameters, and phase purity.[4] | Useful for characterizing bulk crystalline materials and identifying known phases. | Does not provide detailed atomic coordinates for unknown structures. |
| Infrared (IR) Spectroscopy | Presence of functional groups and information about the coordination environment of the metal ion.[1][5] | Non-destructive, relatively inexpensive, and can distinguish between cis and trans isomers based on characteristic vibrational bands.[1][6][7][8][9] | Provides indirect structural information; interpretation can be complex. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, confirming the composition of the complex.[4] | High sensitivity and provides information on the elemental composition. | Does not provide information on the 3D arrangement of atoms or isomer differentiation. |
| Elemental Analysis | Percentage composition of elements (C, H, N, Cu). | Confirms the empirical formula of the compound. | Provides no information on the molecular structure or isomerism. |
Quantitative Data Summary
The following tables summarize the key crystallographic data for the cis and trans isomers of bis(glycinato)copper(II) monohydrate, showcasing the level of detail achievable with X-ray crystallography.
Table 1: Crystallographic Data for cis-Bis(glycinato)copper(II) Monohydrate
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁[3] |
| a (Å) | 5.1920[3] |
| b (Å) | 10.6850[3] |
| c (Å) | 13.5535[3] |
| α (°) | 90.00[3] |
| β (°) | 90.00[3] |
| γ (°) | 90.00[3] |
| Z | 4[3] |
Table 2: Selected Bond Lengths for cis-Bis(glycinato)copper(II) Monohydrate
| Bond | Length (Å) |
| Cu-N | 1.98 - 2.02[5] |
| Cu-O (glycinate) | 1.91 - 1.95[2][5] |
| Cu-O (water) | ~2.40[5][10] |
Table 3: Crystallographic Data for trans-Bis(glycinato)copper(II) Monohydrate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a[2] |
| a (Å) | 10.824[2] |
| b (Å) | 5.496[2] |
| c (Å) | 10.789[2] |
| β (°) | 94.28[2] |
| Z | 2[2] |
Experimental Protocols
A detailed and rigorous experimental protocol is essential for obtaining high-quality crystallographic data.
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
The cis isomer is typically the kinetically favored product.[11]
-
Dissolution of Reactants: Copper(II) acetate monohydrate is dissolved in hot 95% ethanol. Glycine is dissolved in hot water.
-
Reaction Mixture: The hot glycine solution is added to the copper(II) acetate solution with stirring.
-
Crystallization: The mixture is cooled, allowing the light blue, needle-like crystals of cis-bis(glycinato)copper(II) monohydrate to precipitate.[11]
-
Isolation: The crystals are collected by filtration, washed with cold ethanol, and air-dried.
Synthesis of trans-Bis(glycinato)copper(II) Monohydrate
The trans isomer is the thermodynamically favored product and can be obtained by heating the cis isomer.[11][12]
-
Isomerization: The solid cis-monohydrate is heated to approximately 180-200 °C for about 15-20 minutes.[11] This process leads to the dehydration and conversion to the anhydrous trans complex.
-
Rehydration: The resulting anhydrous trans complex is then exposed to a humid atmosphere or recrystallized from water to form the blue, plate-like crystals of trans-bis(glycinato)copper(II) monohydrate.
Single-Crystal X-ray Diffraction Analysis
-
Crystal Selection: A suitable single crystal of either the cis or trans isomer is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-rays (often from a copper or molybdenum source) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to achieve the best possible fit with the experimental data.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural validation of bis(glycinato)copper(II) using X-ray crystallography.
Caption: Workflow for X-ray crystallographic validation.
References
- 1. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cis-bis(glycinato)copper(II)monohydrate | C4H10CuN2O5 | CID 139067245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. actachemscand.org [actachemscand.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Combined Ab Initio Computational and Infrared Spectroscopic Study of the cis- and trans-Bis(glycinato)copper(II) Complexes in Aqueous Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Analysis of the Bioactivity of Cis- and Trans-Bis(glycinato)copper(II) Isomers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of metal-based compounds is an expanding frontier in medicinal chemistry. Among these, copper complexes have garnered significant attention due to their diverse biological activities, including anticancer and antimicrobial properties. The geometric isomerism of these complexes can play a pivotal role in their biological efficacy, influencing factors such as cellular uptake, target interaction, and overall cytotoxicity. This guide provides a comparative overview of the bioactivity of two geometric isomers of bis(glycinato)copper(II): the cis and trans forms.
While the synthesis and characterization of both isomers are well-established, direct comparative studies on their bioactivity are not extensively available in the current literature. This guide, therefore, summarizes the known synthesis protocols, outlines the standard experimental methodologies for evaluating their biological activity, and presents a framework for their comparative analysis, underscoring the principle that stereoisomerism in copper(II) amino acid chelates is a known determinant of their biological activity.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the bioactivity of cis- and trans-bis(glycinato)copper(II), the following tables provide a structural template for the presentation of key quantitative data. It is important to note that the values presented below are hypothetical and serve as a placeholder to illustrate the type of data required for a comprehensive comparative analysis. Further experimental investigation is necessary to populate these tables with empirical data.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Cell Line | Cis-bis(glycinato)copper(II) | Trans-bis(glycinato)copper(II) |
| Human Breast (MCF-7) | Data not available | Data not available |
| Human Colon (HCT116) | Data not available | Data not available |
| Human Lung (A549) | Data not available | Data not available |
| Normal Fibroblast (3T3) | Data not available | Data not available |
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Microorganism | Cis-bis(glycinato)copper(II) | Trans-bis(glycinato)copper(II) |
| Escherichia coli | Data not available | Data not available |
| Staphylococcus aureus | Data not available | Data not available |
| Candida albicans | Data not available | Data not available |
Table 3: Comparative DNA Interaction
| Parameter | Cis-bis(glycinato)copper(II) | Trans-bis(glycinato)copper(II) |
| DNA Binding Constant (Kb) | Data not available | Data not available |
| DNA Cleavage Activity | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and comparable assessment of the bioactivity of the cis and trans isomers.
Synthesis of Bis(glycinato)copper(II) Isomers
1. Synthesis of cis-Bis(glycinato)copper(II) Monohydrate:
The cis isomer is the kinetically favored product and can be synthesized as follows:
-
Dissolve copper(II) acetate monohydrate in hot water (approximately 70°C).
-
In a separate vessel, dissolve glycine in hot water.
-
Add the hot glycine solution to the copper(II) acetate solution with stirring.
-
Cool the resulting solution in an ice bath to precipitate the light blue, needle-like crystals of cis-bis(glycinato)copper(II) monohydrate.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and air dry.
2. Synthesis of trans-Bis(glycinato)copper(II):
The trans isomer is the thermodynamically more stable product and can be obtained from the cis isomer:
-
Heat the solid cis-bis(glycinato)copper(II) monohydrate in an oven at approximately 180-200°C for about 15-30 minutes. This process leads to the loss of water and isomerization to the anhydrous trans form.
-
Alternatively, the trans isomer can be prepared by refluxing an aqueous solution of the cis isomer, which allows for the equilibrium to shift towards the more stable trans form, which can then be crystallized.
Bioactivity Assays
1. Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal cell line (e.g., 3T3) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the cis and trans copper complexes for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
2. Antimicrobial Activity (Broth Microdilution Method):
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Standardized suspensions of test microorganisms (e.g., E. coli, S. aureus, C. albicans) are prepared.
-
Serial Dilution: The cis and trans copper complexes are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganisms.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
3. DNA Interaction Studies:
-
DNA Binding: The interaction of the copper complexes with DNA can be studied using techniques like UV-Visible and fluorescence spectroscopy. Changes in the absorption or emission spectra of the complexes upon addition of DNA can indicate binding and can be used to calculate the binding constant (Kb).
-
DNA Cleavage: The ability of the complexes to cleave DNA can be assessed by agarose gel electrophoresis. Plasmid DNA is incubated with the copper complexes, and the resulting DNA fragments are separated on an agarose gel. The conversion of supercoiled DNA to nicked or linear forms indicates cleavage activity.
Visualizations
Experimental Workflow for Comparative Bioactivity Analysis
Caption: Workflow for the comparative analysis of cis- and trans-bis(glycinato)copper(II) bioactivity.
Hypothetical Signaling Pathway for Copper Complex-Induced Apoptosis
Caption: A potential signaling pathway for apoptosis induced by copper complexes.
A Comparative Guide: Bis(2-aminoacetoxy)copper vs. Copper Sulfate in Cell Culture Applications
For researchers, scientists, and drug development professionals, optimizing cell culture conditions is paramount for reliable and reproducible results. Copper is an essential trace element in cell culture media, playing a critical role as a cofactor for various enzymes involved in cellular respiration, antioxidant defense, and other metabolic processes. The choice of the copper source can significantly impact cellular health and experimental outcomes. This guide provides an objective comparison between the inorganic salt, copper sulfate (CuSO₄), and chelated organic copper, represented by bis(2-aminoacetoxy)copper.
Due to a lack of direct comparative studies on this compound in cell culture, this guide will utilize data from studies on copper glycinate, a structurally similar copper-amino acid chelate, as a proxy. This comparison will focus on key performance indicators in cell culture: cytotoxicity and bioavailability.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies between an inorganic copper source (copper sulfate) and an organic, chelated copper source (copper glycinate).
Table 1: Comparative Cytotoxicity of Copper Sources on Porcine Intestinal Epithelial Cells (IPEC-J2)
| Copper Source | Concentration (µM) | Cell Viability (%) |
| Control | 0 | 100 |
| Copper Sulfate | 30 | ~85 |
| 120 | ~65 | |
| Copper Glycinate | 30 | ~85 |
| 120 | ~70 |
*Note: Values are estimated from graphical data presented in Li et al. (2019) and represent a significant decrease compared to the control group. The study indicated that at 120 µM, the cell viability after copper proteinate incubation was significantly higher than that of copper sulfate and copper glycinate.
Table 2: Comparative Bioavailability of Copper Sources in IPEC-J2 Cells
| Copper Source | Concentration (µM) | Intracellular Copper Content (relative to control) |
| Control | 0 | 1.0 |
| Copper Sulfate | 30 | ~3.0 |
| 120 | ~4.4 | |
| Copper Glycinate | 30 | ~3.2 |
| 120 | ~5.8 |
*Note: Values are derived from data in Li et al. (2019). The study also included copper proteinate, which showed the highest copper absorption at 120 µM (a 6.3-fold increase).
Key Experimental Insights
Studies on porcine intestinal epithelial cells (IPEC-J2) have shown that while both copper sulfate and copper glycinate can induce cytotoxicity at higher concentrations, the organic copper source, copper proteinate, demonstrated lower toxicity.[1] In terms of bioavailability, organic copper sources like copper glycinate and copper proteinate led to a higher intracellular accumulation of copper compared to copper sulfate at the same concentration.[1] This suggests that chelated copper forms may be more readily absorbed by cells.
In the context of recombinant protein production in Chinese Hamster Ovary (CHO) cells, copper sulfate is a commonly used supplement. It has been shown to play a critical role in cell metabolism and productivity.[2] For instance, the addition of copper sulfate can decrease lactate accumulation, and increase viable cell density and protein titer.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound and copper sulfate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Cellular Copper Uptake Analysis (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the elemental composition of a sample.
-
Cell Culture and Treatment: Culture cells to a desired confluency and then expose them to media containing either this compound or copper sulfate for a specific duration.
-
Cell Harvesting and Washing: After treatment, aspirate the media and wash the cells multiple times with ice-cold PBS to remove any extracellular copper.
-
Cell Lysis and Digestion: Lyse the cells and digest the lysate with a strong acid (e.g., nitric acid) to break down all organic matter and release the intracellular copper.
-
ICP-MS Analysis: Analyze the digested samples using an ICP-MS instrument to determine the concentration of copper. The results are typically normalized to the cell number or total protein content.
Visualizing Experimental and Biological Pathways
Caption: Experimental workflow for assessing cytotoxicity and bioavailability.
Caption: Cellular copper transport and homeostasis pathway.
Caption: Copper-induced oxidative stress signaling pathway.
Conclusion and Recommendations
The selection of a copper supplement for cell culture media warrants careful consideration of its potential effects on cell health and function. While copper sulfate is a widely used and effective supplement, particularly in bioprocessing with CHO cells, evidence suggests that chelated copper forms, such as copper glycinate, may offer advantages in terms of bioavailability.
-
For General Cell Culture: If the primary goal is to provide an essential copper source with potentially higher cellular uptake and potentially lower cytotoxicity at high concentrations, a chelated form like this compound (represented here by copper glycinate) may be a superior choice.
-
For Bioprocessing and Recombinant Protein Production: Copper sulfate has a well-documented history of enhancing productivity in CHO cells by modulating metabolism.[2] In these applications, the established protocols and known effects of copper sulfate may be preferable.
Ultimately, the optimal copper source and its concentration should be determined empirically for each specific cell line and application. Researchers should consider performing dose-response studies to evaluate both the beneficial and cytotoxic effects of different copper supplements to ensure optimal cell culture performance and the integrity of experimental results.
References
A Comparative Analysis of the Antibacterial Efficacy of Copper Chelates
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Copper complexes have emerged as a promising class of compounds due to their potent antibacterial properties.[1][2] The chelation of copper with various organic ligands can significantly enhance its antimicrobial efficacy by improving stability, cellular uptake, and targeted activity.[3] This guide provides a comparative overview of the antibacterial effects of different copper chelates, supported by experimental data and detailed methodologies for a scientific audience.
Mechanisms of Antibacterial Action
The antimicrobial activity of copper chelates is multifaceted. Upon entering the bacterial cell, the copper complex can induce cell death through several mechanisms. A key process is the generation of reactive oxygen species (ROS) via Fenton-type reactions, which leads to oxidative stress, damaging vital biomolecules like DNA, proteins, and lipids.[1][2][3] Furthermore, copper ions can directly interact with essential enzymes, inhibiting their function, and compromise the integrity of the cell membrane, ultimately leading to cell lysis.[1][4] The lipophilicity of the ligand plays a crucial role, as increased lipid solubility facilitates the transport of the chelate across the bacterial cell membrane.[1][3]
Caption: General mechanism of antibacterial action for copper chelates.
Comparative Antibacterial Activity
The effectiveness of copper chelates varies significantly based on the ligand structure. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different copper chelates against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antibacterial potency.
| Copper Chelate Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Amino Acid Chelate | Escherichia coli | 100 | [5] |
| Staphylococcus aureus | 100 | [5] | |
| Enterococcus faecalis | 10 | [5] | |
| Copper-EDTA | Escherichia coli | >1000 | [5] |
| Staphylococcus aureus | >1000 | [5] | |
| Enterococcus faecalis | >1000 | [5] | |
| Schiff Base Complex | Escherichia coli | 64 | [1][6] |
| Staphylococcus aureus | 32 | [1][6] | |
| Pyrazole Nucleating Complex (C7) | Shigella sonnei | 62.5 | [1][6] |
| Bacillus subtilis | 62.5 | [1][6] | |
| Pseudomonas aeruginosa | 62.5 | [1][6] | |
| Sulfonamide Complex (C2) | Staphylococcus aureus MRSA | 12.5 | [3] |
| Escherichia coli | 25 | [3] | |
| Pseudomonas aeruginosa | 50 | [3] |
Data compiled from multiple studies. MIC values can vary based on specific ligand modifications and experimental conditions.
Experimental Protocols
The evaluation of antibacterial activity is primarily conducted using standardized methods to ensure reproducibility and comparability of results. The microdilution broth method is a common technique used to determine the MIC of a compound.
Protocol: Microdilution Method for MIC Determination
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5][7][8]
-
Preparation of Bacterial Inoculum:
-
Bacterial strains (e.g., E. coli, S. aureus) are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) overnight at 37°C.
-
The bacterial suspension is then diluted to a standardized concentration, typically 1.5 x 10⁸ CFU/mL, often corresponding to a 0.5 McFarland standard.[3]
-
-
Serial Dilution of Test Compounds:
-
The copper chelate is dissolved in a suitable solvent to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing broth medium. This creates a range of concentrations to be tested.
-
-
Inoculation and Incubation:
-
A standardized volume of the bacterial inoculum is added to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Positive (broth + bacteria, no compound) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.[3]
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the copper chelate that completely inhibits visible bacterial growth.
-
Bacterial growth can be further quantified by adding an indicator dye like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which changes color in the presence of metabolically active cells.[3][9]
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Conclusion
Copper chelates represent a versatile and potent class of antimicrobial agents. The evidence indicates that their efficacy is highly dependent on the nature of the organic ligand, which influences factors like lipophilicity, stability, and geometry of the complex.[1][3] Schiff base, pyrazole, and sulfonamide-based copper complexes have demonstrated particularly strong antibacterial activity, often surpassing that of simple copper salts or other chelate types like Copper-EDTA.[1][3][5] The standardized protocols outlined provide a framework for the continued evaluation and comparison of novel copper chelates, aiding in the development of new therapeutic strategies to combat bacterial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties of Copper Nanoparticles and Amino Acid Chelated Copper Nanoparticles Produced by Using a Soya Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Properties of Copper Nanoparticles and Amino Acid Chelated Copper Nanoparticles Produced by Using a Soya Extract [agris.fao.org]
A Comparative Guide to Spectrophotometric Methods for Copper Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of copper is crucial in various applications, from environmental monitoring to the analysis of biological samples and pharmaceutical products. Spectrophotometry offers a rapid, cost-effective, and widely accessible approach for this purpose. This guide provides a comparative analysis of two common spectrophotometric methods for copper quantification: the Bathocuproine method and the Diphenylthiocarbazide (DPTC) method, supported by experimental data and detailed protocols.
Method Comparison at a Glance
The selection of an appropriate spectrophotometric method for copper quantification depends on several factors, including the expected concentration range of copper, the sample matrix, and the required sensitivity and accuracy. The table below summarizes the key performance characteristics of the Bathocuproine and Diphenylthiocarbazide (DPTC) methods to aid in this selection process.
| Parameter | Bathocuproine Method | Diphenylthiocarbazide (DPTC) Method |
| Principle | Forms a colored complex with Cu(I) ions. | Forms a colored complex with Cu(II) ions. |
| Wavelength of Max. Absorbance (λmax) | 483 nm[1] | 540 nm[2] |
| Linearity Range | Not explicitly stated, but used for a wide range of applications. | 0.5–10 µg/mL[2] |
| Molar Absorptivity (ε) | 13,300 M⁻¹cm⁻¹ (for BCS, a water-soluble analog)[1] | Not explicitly stated. |
| Limit of Detection (LOD) | 41.8 µmol Trolox equivalents/L (in a CUPRAC-BCS assay)[3] | 0.12 µg/mL[2] |
| Limit of Quantification (LOQ) | Not explicitly stated. | 0.36 µg/mL[2] |
| Accuracy (Recovery) | Not explicitly stated. | 98.2% to 101.9%[2] |
| Precision (RSD) | < 6% (imprecision in a CUPRAC-BCS assay)[3] | < 2%[2] |
| Key Advantages | High selectivity for Cu(I). An improved assay with EDTA minimizes interference from Cu(II).[4][5] | High sensitivity and validated according to ICH guidelines.[2] |
| Potential Interferences | Other reducing agents if not properly controlled. The conventional assay can be prone to artifacts from Cu(II).[4][5] | Common coexisting ions such as Fe³⁺, Zn²⁺, and Pb²⁺ showed minimal interference.[2] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for spectrophotometric copper quantification and the logical relationship in the cross-validation of these methods.
Caption: General workflow for quantifying copper using spectrophotometry.
Caption: Logical flow for the cross-validation of analytical methods.
Detailed Experimental Protocols
Improved Bathocuproine Method for Cu(I) Quantification
This protocol is based on an improved assay designed to accurately quantify Cu(I) by preventing interference from Cu(II).[4][5]
Reagents:
-
Bathocuproinedisulfonic acid (BCS) solution: Prepare a stock solution of BCS in deionized water. The final concentration in the assay will depend on the expected copper concentration.
-
EDTA solution: Prepare a stock solution of ethylenediaminetetraacetic acid (EDTA) in deionized water.
-
Copper(I) standards: Prepare a series of standard solutions of a stable Cu(I) salt (e.g., [Cu(CH₃CN)₄]PF₆) in an appropriate anaerobic solvent.
-
Buffer solution: A suitable buffer to maintain the desired pH (e.g., phosphate or TRIS buffer).
Procedure:
-
To a sample containing copper, add EDTA solution to a final concentration sufficient to chelate all potential Cu(II) ions.
-
Incubate the mixture for a short period to ensure complete chelation of Cu(II) by EDTA.
-
Add the BCS solution to the mixture.
-
Allow the color to develop. The Cu(I)-BCS complex forms a distinct orange-colored solution.
-
Measure the absorbance of the solution at 483 nm using a spectrophotometer.
-
Prepare a calibration curve using the Cu(I) standards following the same procedure.
-
Determine the concentration of Cu(I) in the sample by interpolating its absorbance on the calibration curve.
Diphenylthiocarbazide (DPTC) Method for Cu(II) Quantification
This protocol is based on a validated method for the determination of Cu(II) ions in aqueous solutions.[2]
Reagents:
-
Diphenylthiocarbazide (DPTC) solution: Prepare a 0.01 M solution of DPTC in a suitable organic solvent (e.g., ethanol or acetone).
-
Copper(II) standards: Prepare a series of standard solutions of a Cu(II) salt (e.g., CuSO₄·5H₂O) in deionized water, ranging from 0.5 µg/mL to 10 µg/mL.
-
Buffer solution: An acidic to slightly neutral buffer to maintain the optimal pH for complex formation.
Procedure:
-
To a known volume of the sample or standard solution, add 2 mL of the 0.01 M DPTC solution.
-
Adjust the pH of the solution to the optimal range for the formation of the Cu(II)-DPTC complex.
-
Allow the reaction to proceed for at least 5 minutes for the stable, intensely colored complex to form. The complex is stable for at least 2 hours.
-
Measure the absorbance of the purple-colored complex at 540 nm against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of Cu(II) in the sample from the calibration curve.
Conclusion
Both the Bathocuproine and Diphenylthiocarbazide methods offer reliable and accessible means for the spectrophotometric quantification of copper. The choice between the two will largely depend on the specific valence state of copper to be measured and the performance characteristics required for the application. The improved Bathocuproine method is particularly advantageous for its high selectivity towards Cu(I) and its ability to mitigate interference from Cu(II). The DPTC method, having been validated according to ICH guidelines, provides a robust and sensitive alternative for the quantification of Cu(II) with well-defined performance in terms of linearity, accuracy, and precision. For drug development and other regulated environments, the use of a validated method like the DPTC assay is often preferred. Researchers should carefully consider the data presented in this guide to select the most appropriate method for their specific analytical needs.
References
- 1. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sci-arch.org [sci-arch.org]
- 3. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Bis(glycinato)copper(II) and Other Copper Supplements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of bis(glycinato)copper(II) against other common copper supplements, namely copper sulfate, copper gluconate, and copper citrate. The information presented is based on available experimental data to aid in research and development decisions.
Executive Summary
Bis(glycinato)copper(II), a chelated form of copper, is often marketed as having superior bioavailability compared to inorganic copper salts like copper sulfate. The experimental evidence, primarily from animal studies, suggests that its relative efficacy can be influenced by dietary factors, particularly mineral antagonists. While in vitro studies and qualitative reports suggest advantages of copper bisglycinate over other organic forms like copper citrate and gluconate, robust quantitative human clinical data is limited. All forms of copper are absorbed through the same primary cellular pathways, but the chemical form can influence solubility and interaction with inhibitors in the gastrointestinal tract. Copper ions are known to play a role in modulating key cellular signaling pathways, including the PI3K/Akt and MAPK pathways. However, research directly comparing the effects of different supplementary forms of copper on these pathways is currently lacking.
Quantitative Data Summary
The following tables summarize the available quantitative data from comparative studies on the bioavailability of different copper supplements.
Table 1: Bioavailability of Bis(glycinato)copper(II) vs. Copper Sulfate in Beef Steers
| Study Parameter | Bis(glycinato)copper(II) (GLY) | Copper Sulfate (CS) | Key Findings & Conditions |
| Relative Bioavailability (Liver Cu) | 82% | 100% (Reference) | In the presence of high dietary antagonists (0.48% Sulfur, 5.3 mg/kg Molybdenum).[1] |
| Relative Bioavailability (Plasma Cu) | No significant difference | No significant difference | Conditions as above.[1] |
| Solubility in deionized water (pH 5.2) | 68.9% | 100% | Relevant to ruminal pH in cattle on high concentrate diets.[1] |
| Solubility in hydrochloric acid (pH 2.1) | 80.6% | 100% | Simulating gastric fluid.[1] |
| Relative Bioavailability (Liver Cu) | ~115% (Not statistically different) | 100% (Reference) | In the presence of dietary antagonists (0.3% Sulfur, 2 mg/kg Molybdenum). Initial copper status of the animals was high.[2] |
Table 2: Bioavailability of Copper Amino Acid Chelates vs. Copper Sulfate in an In Vitro Model
| Copper Form | Apparent Permeability (vs. CuSO₄) | In Vitro Model | Key Findings |
| Copper Sulfate (CuSO₄) | 1x (Reference) | Caco-2 cell culture | Amino acid complex forms showed significantly higher permeability.[3][4] |
| Copper-amino acid complexes | At least 7.6x higher | Caco-2 cell culture | Suggests that amino acid transporters may be involved in the absorption of chelated copper.[3] |
Experimental Protocols
Animal Model for Bioavailability Assessment (Based on studies in beef steers)
This protocol outlines a common approach to determine the relative bioavailability of different copper supplements in a ruminant animal model.
-
Animal Selection and Acclimation: A cohort of uniform animals (e.g., Angus-cross steers of similar weight and age) are selected. They are acclimated to individual feeding systems (e.g., GrowSafe bunks) to monitor individual feed intake.
-
Depletion Phase: To accurately assess copper repletion, the animals are first fed a basal diet low in copper and potentially high in copper antagonists (e.g., sulfur and molybdenum) to deplete their initial copper stores. This phase continues until liver copper concentrations reach a predetermined deficient or marginal level.
-
Repletion and Treatment Phase: Animals are randomly assigned to different treatment groups. A control group receives the basal diet with no supplemental copper. Other groups receive the basal diet supplemented with at least two different levels (e.g., 5 and 10 mg/kg of dry matter) of the copper sources being compared (e.g., bis(glycinato)copper(II) and copper sulfate).[1]
-
Sample Collection: Blood samples are collected periodically (e.g., every 28 days) throughout the study to measure plasma copper concentrations. At the beginning and end of the repletion phase, liver biopsies are performed to determine liver copper concentrations, which is considered a more reliable indicator of copper status.
-
Data Analysis: The bioavailability of the test copper source relative to the reference source (e.g., copper sulfate) is calculated using the slope-ratio method. This involves regressing the final liver or plasma copper concentrations against the total copper intake for each copper source. The ratio of the slopes represents the relative bioavailability.
In Vitro Model for Intestinal Absorption (Caco-2 Cell Line)
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium.
-
Cell Culture and Differentiation: Caco-2 cells are seeded onto permeable filter supports in a transwell plate system. The cells are cultured for approximately 21 days to allow them to differentiate into a polarized monolayer with tight junctions, resembling the intestinal barrier.[6]
-
Monolayer Integrity Testing: Before the transport experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The copper supplements to be tested (e.g., bis(glycinato)copper(II), copper sulfate) are dissolved in a transport medium and added to the apical (upper) chamber of the transwell, which represents the intestinal lumen. The basolateral (lower) chamber, representing the bloodstream, contains a copper-free medium.
-
Sample Collection and Analysis: At predetermined time points, samples are taken from the basolateral chamber and the amount of copper transported across the cell monolayer is quantified using methods like atomic absorption spectroscopy. The apparent permeability coefficient (Papp) is then calculated.
-
Mechanism of Transport Studies: To investigate the involvement of specific transporters, inhibitors can be used. For instance, an inhibitor of the primary copper transporter, CTR1, can be added to see if it affects the transport of the different copper forms.[3]
Signaling Pathways and Mechanisms of Action
Cellular Copper Absorption and Trafficking
The absorption of copper from any supplementary form ultimately involves its transport across the intestinal cell membrane and subsequent distribution.
Caption: Cellular pathway of copper absorption.
Dietary copper, regardless of its source, is primarily absorbed in the small intestine. Divalent copper (Cu²⁺) is reduced to its monovalent form (Cu¹⁺) before being transported into the intestinal cells (enterocytes) by the high-affinity copper transporter 1 (CTR1). Inside the cell, copper is bound by chaperones, such as ATOX1, which deliver it to various destinations. The P-type ATPase ATP7A is crucial for exporting copper from the enterocyte into the bloodstream, where it binds to proteins like albumin and ceruloplasmin for transport to the liver and other tissues.[7] Chelation with amino acids, as in bis(glycinato)copper(II), may protect the copper ion from interacting with dietary inhibitors in the intestinal lumen and potentially facilitate its uptake through amino acid transporters, although the primary CTR1 pathway is still considered central.[3]
Impact of Copper on Cellular Signaling
Copper is not only an essential cofactor for enzymes but also a modulator of key cell signaling pathways.
Caption: Modulation of PI3K/Akt and MAPK/ERK pathways by copper.
-
PI3K/Akt Pathway: Studies have shown that copper ions (Cu²⁺) can strongly activate the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway.[7][8][9] This activation appears to be independent of reactive oxygen species (ROS) generation and is crucial for promoting cell survival and proliferation.[7]
-
MAPK/ERK Pathway: Copper is also implicated in the activation of the Ras/mitogen-activated protein kinase (MAPK) pathway. Specifically, copper has been shown to be important for the ability of MEK1 to phosphorylate and activate ERK, a key step in regulating cell growth and gene expression.[10]
It is important to note that these studies have primarily used inorganic copper salts (like copper sulfate) to investigate the effects of copper ions on signaling. There is a clear gap in the literature regarding whether chelated forms of copper, such as bis(glycinato)copper(II), have different or more potent effects on these signaling cascades.
Conclusion and Future Directions
The choice of copper supplement for research or therapeutic development depends on the specific context. In the presence of high levels of dietary antagonists, the theoretical advantage of chelated forms like bis(glycinato)copper(II) in protecting the mineral for absorption may be significant. However, under normal conditions, the evidence for superior bioavailability over inorganic salts is not consistently strong. In vitro models suggest that amino acid chelates can significantly enhance copper permeability across the intestinal barrier.
For drug development professionals and researchers, the key takeaways are:
-
The bioavailability of copper supplements is context-dependent, with dietary factors playing a significant role.
-
The Caco-2 cell model is a valuable tool for preclinical screening of the absorption of different copper formulations.
-
There is a significant research opportunity to investigate how different chemical forms of copper supplements may differentially modulate important cellular signaling pathways, which could have implications for their therapeutic applications.
References
- 1. Mechanism of Copper Activated Transcription: Activation of AP-1, and the JNK/SAPK and p38 Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid facilitates absorption of copper in the Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Copper ions strongly activate the phosphoinositide-3-kinase/Akt pathway independent of the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Role for Copper in Ras/Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative study of copper uptake from different amino acid complexes
For researchers, scientists, and drug development professionals, understanding the bioavailability of essential minerals like copper is paramount. This guide provides a comparative analysis of copper uptake from various amino acid complexes, supported by experimental data, to aid in the development of more effective delivery systems and therapeutic agents.
Copper, an essential trace element, plays a critical role in numerous physiological processes. Its absorption from the gastrointestinal tract is a complex process influenced by its chemical form. While inorganic copper salts have been traditionally used in supplementation, there is growing evidence that chelating copper with amino acids can significantly enhance its uptake and bioavailability.[1][2][3][4] This guide delves into the comparative efficacy of different copper-amino acid complexes, presenting quantitative data and outlining the experimental protocols used to derive these findings.
Comparative Uptake of Copper from Different Amino Acid Complexes
The following table summarizes quantitative data from in vitro studies comparing the permeability and uptake of copper from various amino acid complexes and inorganic copper sulfate. The Caco-2 cell line, a widely accepted model for the human intestinal epithelium, was utilized in these key experiments.
| Copper Complex | Apparent Permeability (Papp) Relative to CuSO4 | Cell Line | Key Findings |
| Copper Sulfate (CuSO4) | 1 (Baseline) | Caco-2 | Serves as the inorganic control for comparison. |
| Cu-Glutamate | >7.6-fold higher than CuSO4 | Caco-2 | Showed the lowest permeability among the tested amino acid complexes.[5] |
| Cu-Lysine | >7.6-fold higher than CuSO4 | Caco-2 | Permeability was equivalent to Cu-Aspartic acid and Cu-Methionine.[5] |
| Cu-Aspartic Acid | >7.6-fold higher than CuSO4 | Caco-2 | Permeability was equivalent to Cu-Lysine and Cu-Methionine.[5] |
| Cu-Methionine | >7.6-fold higher than CuSO4 | Caco-2 | Permeability was equivalent to Cu-Lysine and Cu-Aspartic acid.[5] |
| Cu-Arginine | Higher than Cu-Lysine, Aspartic acid, and Methionine | Caco-2 | Demonstrated a higher permeability than several other amino acid complexes.[5] |
| Cu-(Lysine/Glutamate) | Highest permeability among tested complexes | Caco-2 | The combination of lysine and glutamate resulted in the highest copper permeability.[5] |
| Copper Bisglycinate | Significantly higher than copper sulfate | Human Trials | Showed a 15% greater increase in plasma copper levels compared to copper sulfate.[6] |
| Cu-Proline | 6.3-fold increase in cellular copper content (vs. control) | IPEC-J2 | Exhibited the highest copper absorption compared to Cu-Glycine and CuSO4 at 120 µM.[7] |
| Cu-Glycine | Higher than CuSO4 | IPEC-J2 | Showed intermediate copper absorption between Cu-Proline and CuSO4 at 120 µM.[7] |
Experimental Protocols
The data presented above is primarily derived from in vitro studies utilizing intestinal epithelial cell culture models. A detailed methodology for a representative experiment is provided below.
Caco-2 Cell Permeability Assay
This protocol is based on studies investigating the transport of copper complexes across a Caco-2 cell monolayer, which mimics the intestinal barrier.
1. Cell Culture and Differentiation:
-
Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer with tight junctions, resembling the intestinal epithelium.
2. Transport Experiment:
-
The Caco-2 monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to remove any residual culture medium.
-
The apical (upper) chamber is filled with the transport buffer containing the test copper compound (e.g., CuSO4 or a copper-amino acid complex) at a specific concentration.
-
The basolateral (lower) chamber is filled with fresh transport buffer.
-
The cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, and 120 minutes) to measure the amount of copper that has been transported across the cell monolayer.
-
The concentration of copper in the samples is determined using a suitable analytical method, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
3. Calculation of Apparent Permeability (Papp):
-
The Papp value, which represents the rate of transport across the monolayer, is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (amount transported per unit time).
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the apical chamber.
-
Mechanisms of Copper Uptake
The enhanced absorption of copper from amino acid complexes is attributed to distinct uptake mechanisms compared to inorganic copper. While inorganic copper is primarily transported through the copper transporter 1 (CTR1), amino acid-chelated copper is thought to be absorbed via amino acid transporters.[5][8] This suggests that the amino acid acts as a carrier, facilitating the transport of copper into the intestinal cells.
Caption: Proposed pathways for copper uptake in intestinal cells.
The diagram above illustrates the distinct proposed pathways for the absorption of inorganic copper and copper-amino acid complexes. Inorganic copper, such as that from copper sulfate, is primarily taken up by the copper transporter 1 (CTR1). In contrast, copper-amino acid complexes are hypothesized to be transported into the enterocyte via amino acid transporters, potentially as an intact chelate. This alternative pathway may contribute to the observed increase in copper bioavailability from these complexes.
References
- 1. sciprofeed.com [sciprofeed.com]
- 2. Copper Amino Acid Chelate - Largest Organic Fertilizers Manufacturer in China | HUMICO [ihumico.com]
- 3. nutrabio.com [nutrabio.com]
- 4. Copper Amino Acid Chelate | Buy Now in USA [bmchemicals.com]
- 5. Amino acid facilitates absorption of copper in the Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. collagensei.com [collagensei.com]
- 7. Different Sources of Copper Effect on Intestinal Epithelial Cell: Toxicity, Oxidative Stress, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Purity of Synthesized Bis(2-aminoacetoxy)copper: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of coordination compounds such as Bis(2-aminoacetoxy)copper(II), more commonly known as bis(glycinato)copper(II), is a critical process in various fields, including pharmaceutical development and nutritional science. Ensuring the purity of the synthesized compound is paramount for its efficacy, safety, and reproducibility in downstream applications. This guide provides a comparative overview of key analytical techniques for validating the purity of this compound(II), alongside a comparison with alternative copper supplementation agents.
Performance Comparison: Purity Specifications
A direct comparison of purity between different batches of synthesized this compound(II) and its common alternative, copper sulfate, highlights the importance of rigorous analytical validation. While copper sulfate is a widely used inorganic copper source, chelated forms like this compound(II) are often favored for their enhanced bioavailability. However, the synthesis of these organic complexes can introduce unique impurities.
The following table summarizes typical purity specifications for food-grade this compound(II) and provides a benchmark for comparison.
| Parameter | This compound(II) (Food Grade) | Copper Sulfate (Typical Purity) |
| Assay (Purity) | ≥ 98.0%[1] | ≥ 98% |
| Copper Content | ~27.0%[1] | ~25% |
| Loss on Drying | ≤ 7.0%[1] | Varies |
| Lead (Pb) | ≤ 4 ppm[1] | ≤ 10 ppm |
| Arsenic (As) | ≤ 5 ppm[1] | ≤ 3 ppm |
| Cadmium (Cd) | ≤ 5 ppm[2] | Varies |
| Mercury (Hg) | ≤ 1 ppm[2] | Varies |
Experimental Protocols for Purity Validation
A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment of synthesized this compound(II).
Elemental Analysis
Objective: To determine the percentage of copper, carbon, hydrogen, and nitrogen in the synthesized complex, which is then compared to the theoretical values calculated from the molecular formula (C₄H₈CuN₂O₄).
Methodology:
-
A precisely weighed sample of the synthesized compound is combusted at high temperatures (typically around 900-1000°C).
-
The combustion products (CO₂, H₂O, and N₂) are passed through a series of detectors (e.g., thermal conductivity detector).
-
The amount of each gas is quantified, and the percentage of each element in the original sample is calculated.
-
Copper content can be determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS) after acid digestion of the sample.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule and confirm the coordination of the glycinate ligand to the copper ion.
Methodology:
-
A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is irradiated with infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
The absorption of infrared radiation by the sample is measured and plotted as a spectrum.
-
The presence of characteristic absorption bands for the amino group, carboxylate group, and the copper-nitrogen and copper-oxygen bonds confirms the structure of the complex. The IR spectrum can also distinguish between cis- and trans-isomers.[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To confirm the presence of the copper(II) ion in the complex and to determine its concentration in solution.
Methodology:
-
A solution of the synthesized complex is prepared in a suitable solvent (e.g., water).
-
The absorbance of the solution is measured over the ultraviolet and visible range of the electromagnetic spectrum (typically 200-800 nm).
-
Copper(II) complexes typically exhibit a broad absorption band in the visible region (around 600-700 nm), which is responsible for their blue color.[7]
-
The concentration of the complex can be determined by creating a calibration curve using standards of known concentration and applying the Beer-Lambert law.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the main compound and any potential organic impurities.
Methodology:
-
A solution of the sample is injected into a liquid chromatograph.
-
The components of the sample are separated based on their affinity for a stationary phase (column) as a mobile phase is pumped through the system.
-
A detector (e.g., UV-Vis) is used to quantify the amount of each component as it elutes from the column.
-
The purity of the sample is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound(II).
References
- 1. Copper BisGlycinate food grade – FarmKemi [farmkemi.com]
- 2. Copper glycinate as bioavailable form Cu for foodstuff. [etc-nem.de]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Frontiers | Progress in ICP-MS Analysis of Minerals and Heavy Metals in Traditional Medicine [frontiersin.org]
- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uv visible light absorption spectrum of copper complexes why are copper(I) compounds colourless spectra of hexaaquacopper(II) diaqatetraamminecopper(II) hexaamminecopper(II)complex ions Doc Brown's chemistry revision notes [docbrown.info]
Reproducibility in Bis(glycinato)copper(II) Research: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of findings in Bis(glycinato)copper(II) research, with a focus on the reproducibility of its synthesis, characterization, and biological activities. Experimental data is presented to support the objective comparison with alternative approaches.
Bis(glycinato)copper(II), a coordination complex of copper and the amino acid glycine, exists as two geometric isomers: cis and trans. Both forms have garnered scientific interest for their potential biological activities. However, the reproducibility of findings related to their synthesis and efficacy can be influenced by various experimental factors. This guide aims to provide a clear overview of the existing data and highlight areas where further investigation into reproducibility is warranted.
Synthesis and Characterization: A Tale of Two Isomers
The synthesis of cis- and trans-Bis(glycinato)copper(II) is well-documented, with the cis isomer being the kinetically favored product and the trans isomer being the thermodynamically more stable form.[1][2][3] The interconversion between the two isomers is a key aspect of their chemistry, with thermal isomerization of the cis form being a common method to obtain the trans isomer.[1][2]
Factors Influencing Synthesis Reproducibility
While the general synthetic routes are established, variations in experimental parameters can impact the purity and yield of the desired isomer. Key factors include:
-
Temperature and Reaction Time: The conversion from the cis to the trans isomer is temperature-dependent. Different studies report varying temperatures and heating durations for this conversion, which could affect the completeness of the isomerization.[1][2]
-
Solvent System: The choice of solvent can influence the crystallization and purity of the isomers. While aqueous ethanol is commonly used, the exact ratios and concentrations may vary between protocols.[4]
-
Starting Materials: The purity of the copper salt and glycine used can affect the final product.
These variations underscore the importance of detailed and consistent reporting of experimental protocols to ensure reproducibility.
Spectroscopic Characterization
Infrared (IR) spectroscopy is a crucial tool for distinguishing between the cis and trans isomers. The key differentiating vibrational modes are summarized in the table below. While the general spectral features are consistent across studies, minor shifts in peak positions are sometimes reported, which could be attributed to differences in sample preparation or instrumentation.[5][6]
| Vibrational Mode | cis-Bis(glycinato)copper(II) (cm⁻¹) | trans-Bis(glycinato)copper(II) (cm⁻¹) | Reference |
| νas(Cu-N) | ~471 | - | [5] |
| νs(Cu-N) | ~454 | ~477 (weak) | [5] |
Caption: Key IR vibrational modes for distinguishing cis and trans isomers of Bis(glycinato)copper(II).
Biological Activity: Immunomodulatory and Anticancer Potential
Bis(glycinato)copper(II) has been investigated for its potential anti-inflammatory and anticancer properties. However, the available data on its biological activity is still emerging, and a comprehensive understanding of its reproducibility is yet to be established.
Immunomodulatory Effects
A key study investigated the in vitro immunomodulatory effects of copper bis-glycinate (Cbg) on monocytic THP-1 cells.[7] The findings suggest a dose-dependent anti-inflammatory response, as detailed in the table below.
| Concentration of Cbg (µg/mL) | IL-6 Reduction (%) | TNF-α Reduction (%) | Reference |
| 3 | Slight | >50 | [7] |
| 25 | Slight | >50 | [7] |
| 50 | ~30 (significant) | >50 | [7] |
Caption: In vitro anti-inflammatory effects of Bis(glycinato)copper(II) on LPS-stimulated THP-1 cells.[7]
The reproducibility of these findings by independent laboratories would be crucial for validating the therapeutic potential of Bis(glycinato)copper(II) as an immunomodulatory agent.
Anticancer Activity
While numerous studies have explored the anticancer potential of various copper complexes, specific data for Bis(glycinato)copper(II) is limited in the readily available scientific literature. Many reports focus on more complex copper compounds, making a direct comparison of the anticancer efficacy of the simple bis-glycinate complex challenging. The lack of reported IC50 values for Bis(glycinato)copper(II) against specific cancer cell lines is a significant gap in the current research landscape. This highlights a critical need for further studies to systematically evaluate its cytotoxic effects and establish a baseline for reproducibility.
Physicochemical Properties: Stability Constants
The stability of the copper-glycinate complex in solution is a fundamental parameter that influences its biological activity. The stability constants (log β) for the formation of the mono- and bis-glycinato copper(II) complexes have been determined by various research groups. A comparison of these reported values can provide insights into the consistency of these measurements.
| Complex | log β₁ | log β₂ | Method | Reference |
| Cu(gly)⁺ | 8.15 - 8.58 | - | Potentiometry | [8] |
| Cu(gly)₂ | - | 15.03 - 15.65 | Potentiometry | [8] |
| Cu(gly)⁺ | Varies with solvent | - | Ion-selective electrode | [9] |
Caption: Reported stability constants for copper(II)-glycine complexes in aqueous solution at 25°C.
The slight variations in the reported stability constants can be attributed to differences in experimental conditions such as ionic strength and the specific analytical method employed.[8][9]
Experimental Protocols
To facilitate reproducibility, detailed experimental protocols for key experiments are provided below.
Synthesis of cis-Bis(glycinato)copper(II) Monohydrate
This protocol is adapted from a common laboratory procedure.[10]
-
Dissolve 1.6 g of copper(II) acetate monohydrate in 15 mL of deionized water with heating.
-
Dissolve 1.3 g of glycine in 10 mL of deionized water with heating.
-
Mix the two hot solutions.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the light blue needle-like crystals by filtration and wash with cold ethanol.
-
Air dry the product.
Synthesis of trans-Bis(glycinato)copper(II) Monohydrate
This protocol involves the thermal isomerization of the cis isomer.[1][2]
-
Place a sample of dry cis-Bis(glycinato)copper(II) monohydrate in a drying oven.
-
Heat the sample at 180 °C for approximately 15-30 minutes.
-
The color will change from light blue to a more intense blue-violet, indicating the conversion to the trans isomer.
-
Allow the sample to cool to room temperature.
In Vitro Anti-inflammatory Assay (THP-1 Cells)
This is a generalized protocol based on the methodology described by Piazzi et al.[7]
-
Culture THP-1 human monocytic cells in appropriate cell culture medium.
-
Differentiate the cells into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Pre-treat the differentiated cells with varying concentrations of Bis(glycinato)copper(II) for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatants.
-
Quantify the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Compare the cytokine levels in treated cells to those in untreated, LPS-stimulated control cells to determine the percentage of inhibition.
Visualizing Experimental Workflows and Relationships
To provide a clearer understanding of the experimental processes and logical connections, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of cis- and trans-Bis(glycinato)copper(II).
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Caption: Hypothesized signaling pathway for the anti-inflammatory action of Bis(glycinato)copper(II).
Conclusion
The synthesis and characterization of cis- and trans-Bis(glycinato)copper(II) are well-established, though variations in reported protocols suggest that careful control of experimental conditions is necessary for reproducible outcomes. The biological activity of Bis(glycinato)copper(II) shows promise, particularly its immunomodulatory effects. However, the existing data is limited, and there is a pressing need for independent replication of these findings to firmly establish their validity. Furthermore, the lack of specific data on the anticancer activity of Bis(glycinato)copper(II) represents a significant knowledge gap that future research should address. For drug development professionals, while the preliminary data is encouraging, the current state of research highlights the necessity for more rigorous and standardized studies to fully assess the therapeutic potential and reproducibility of findings related to Bis(glycinato)copper(II).
References
- 1. Solved Compare the IR spectra of the glycine and | Chegg.com [chegg.com]
- 2. A bioinspired redox-modulating copper(ii)–macrocyclic complex bearing non-steroidal anti-inflammatory drugs with anti-cancer stem cell activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. sciepub.com [sciepub.com]
- 4. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 5. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Immunomodulatory Effects of Copper Bis-Glycinate In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Copper(II) amino acid complexes [wwwchem.uwimona.edu.jm]
- 9. Determination of stability constants of copper(II) complex of glycine in water + alcohol mixed solvents with ion selective electrode technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. murov.info [murov.info]
A Comparative Review of Copper(II) Complexes with Different Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The versatile coordination chemistry of copper(II) ions with amino acids has paved the way for the development of a wide array of complexes with significant therapeutic potential. These complexes have garnered considerable interest due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This guide provides a comparative overview of copper(II) complexes with various amino acids, supported by experimental data and detailed methodologies to aid in the rational design and development of new metallodrugs.
Structural and Stability Aspects
Copper(II) ions typically form square planar or distorted octahedral complexes with amino acids, where the amino acid acts as a bidentate ligand, coordinating through the amino nitrogen and a carboxylate oxygen. The stability of these complexes is a crucial factor influencing their biological activity and is dependent on the nature of the amino acid side chain.
General Structure of a Copper(II)-Amino Acid Complex
Caption: General coordination of an amino acid to a Copper(II) ion.
A study by Alev Doğan et al. determined the overall stability constants of copper(II) complexes with several alpha-amino acids in various dioxane-water mixtures, highlighting that the tendency for complex formation is greater in these mixed solvents compared to pure water.[1][2]
Comparative Biological Activities
The biological efficacy of copper(II)-amino acid complexes is profoundly influenced by the coordinated amino acid. Variations in the amino acid side chain can affect the lipophilicity, steric hindrance, and overall electronic properties of the complex, thereby modulating its interaction with biological targets.
Anticancer Activity
Copper(II) complexes have emerged as promising anticancer agents, often exhibiting greater cytotoxicity than their parent ligands.[3] The proposed mechanisms of action are multifaceted and include the induction of reactive oxygen species (ROS), DNA cleavage, and inhibition of key cellular enzymes.[4]
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Copper(II) Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| [Cu(Gly)₂] | HeLa | >100 | Fictional Example |
| [Cu(Ala)₂] | HeLa | 85.3 | Fictional Example |
| [Cu(Val)₂] | HeLa | 62.1 | Fictional Example |
| [Cu(Phe)₂] | HeLa | 25.8 | Fictional Example |
| Cisplatin | HeLa | 10.5 | Fictional Example |
Note: The data in this table is illustrative. Actual IC50 values are highly dependent on the specific complex, cell line, and experimental conditions.
Antimicrobial Activity
Copper ions themselves possess antimicrobial properties, and their complexation with amino acids can enhance this activity.[5] These complexes are active against a broad spectrum of bacteria and fungi.[6] The mechanism is often attributed to the disruption of cell membranes, protein denaturation, and interference with essential metabolic processes.[5]
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Copper(II) Complexes
| Complex | Staphylococcus aureus | Escherichia coli | Reference |
| [Cu(Gly)₂] | 250 | 500 | Fictional Example |
| [Cu(Ala)₂] | 200 | 450 | Fictional Example |
| [Cu(Val)₂] | 150 | 400 | Fictional Example |
| [Cu(Pro)₂] | 125 | 350 | Fictional Example |
| Ampicillin | 0.5 | 5 | Fictional Example |
Note: The data in this table is illustrative. Actual MIC values can vary significantly based on the specific complex, microbial strain, and testing methodology.
Antioxidant Activity
Interestingly, copper(II)-amino acid complexes can exhibit both pro-oxidant and antioxidant activities. Their ability to scavenge free radicals is a key aspect of their antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity.
Table 3: Comparative Antioxidant Activity (% Radical Scavenging) of Copper(II) Complexes
| Complex (at 100 µM) | DPPH Scavenging (%) | ABTS Scavenging (%) | Reference |
| [Cu(Gly)₂] | 35 | 45 | Fictional Example |
| [Cu(Trp)₂] | 68 | 75 | Fictional Example |
| [Cu(His)₂] | 75 | 82 | Fictional Example |
| Ascorbic Acid | 95 | 98 | Fictional Example |
Note: The data in this table is illustrative and intended for comparative purposes. Actual scavenging percentages depend on the concentration and specific assay conditions.
Experimental Protocols
Standardized and detailed experimental protocols are crucial for the reproducible evaluation of the biological activities of these complexes.
Synthesis of Copper(II)-Amino Acid Complexes: A General Protocol
A common method for the synthesis of these complexes involves the reaction of a copper(II) salt with the desired amino acid in an aqueous or alcoholic solution.[7]
Caption: A typical workflow for the synthesis of Copper(II)-amino acid complexes.
Detailed Steps:
-
Dissolution: Dissolve the copper(II) salt (e.g., copper(II) sulfate pentahydrate or copper(II) chloride dihydrate) in a suitable solvent, typically water or ethanol.
-
Ligand Preparation: Dissolve the amino acid in the same solvent. The molar ratio of metal to ligand is typically 1:2.
-
Reaction: Slowly add the amino acid solution to the copper(II) salt solution with constant stirring. The reaction is often carried out at a slightly elevated temperature to ensure complete dissolution and reaction.
-
Precipitation: The copper(II)-amino acid complex will often precipitate out of the solution upon cooling or after a certain reaction time.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the collected solid with the solvent to remove any unreacted starting materials.
-
Drying: Dry the purified complex, for instance, in a desiccator over a drying agent.
-
Characterization: Confirm the structure and purity of the synthesized complex using techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible spectroscopy, and elemental analysis.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10]
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the copper(II) complexes and a positive control (e.g., cisplatin) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the complex that inhibits 50% of cell growth, is then determined.
Antimicrobial Activity: Disk Diffusion Assay Protocol
The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the antimicrobial susceptibility of bacteria.[11][12][13][14]
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in a sterile broth.
-
Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with known concentrations of the copper(II) complexes onto the agar surface. Include a standard antibiotic disk as a positive control and a solvent-impregnated disk as a negative control.
-
Incubation: Incubate the plates under appropriate conditions (e-g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk. A larger diameter indicates greater susceptibility of the bacterium to the complex.
Antioxidant Activity: DPPH Radical Scavenging Assay Protocol
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[15][16][17][18]
Detailed Steps:
-
Sample Preparation: Prepare solutions of the copper(II) complexes and a standard antioxidant (e.g., ascorbic acid) at various concentrations.
-
Reaction Mixture: Add the sample solution to a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm). A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of radical scavenging activity using the absorbance values of the control (DPPH solution without the sample) and the test samples.
Potential Signaling Pathway
While the exact mechanisms are diverse, a frequently proposed pathway for the anticancer activity of copper complexes involves the generation of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent apoptosis.
Caption: A generalized pathway for ROS-induced apoptosis by Copper(II) complexes.
Conclusion
Copper(II) complexes with amino acids represent a versatile and promising class of compounds with significant potential in drug development. The choice of the amino acid ligand is critical in tuning the physicochemical properties and biological activities of the resulting complexes. This guide provides a foundational comparison and standardized methodologies to facilitate further research and development in this exciting field. Future studies should focus on elucidating detailed mechanisms of action and conducting in vivo evaluations to translate the promising in vitro results into tangible therapeutic applications.
References
- 1. The stability constants of copper(II) complexes with some alpha-amino acids in dioxan-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Copper Complexes with Antibacterial and Cytotoxic Activity [mdpi.com]
- 6. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. apec.org [apec.org]
- 13. asm.org [asm.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Experimental and theoretical evaluation on the antioxidant activity of a copper(ii) complex based on lidocaine and ibuprofen amide-phenanthroline agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
A Comparative Guide to the Catalytic Activity of Bis(2-aminoacetoxy)copper
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the catalytic activity of Bis(2-aminoacetoxy)copper, also known as Bis(glycinato)copper, in two key organic transformations: the oxidation of alcohols and the Chan-Lam cross-coupling reaction. While specific comprehensive benchmarking studies on this compound are not extensively documented, this guide draws comparisons with widely used and well-characterized alternative catalysts, including other copper salts and palladium complexes, based on available experimental data for similar catalytic systems.
Catalytic Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper catalysts, valued for their low cost and toxicity compared to other transition metals, are effective in promoting these reactions.
Comparative Performance Data
The catalytic performance of this compound is benchmarked against a highly efficient Copper(I)/TEMPO system and a copper(II) complex with a redox-active ligand. The data presented here is a synthesis from multiple sources for the oxidation of a model substrate, benzyl alcohol.
| Catalyst System | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound (estimated) | 1-5 | H₂O₂ or Air | 70-100 | 6-24 | 70-90 | Estimated from similar simple Cu(II) salts |
| [Cu(bipy)(H₂O)][ClO₄] | 1 | H₂O₂ | 70 | 6 | 97 | [1] |
| CuBr/bpy/NMI/TEMPO | 5 | Air | Room Temp. | 0.5 | >95 | [2] |
| CuCl₂ | Stoichiometric (200) | - | 80 | 2 | ~95 | |
| (NH₄)₄[CuMo₆O₁₈(OH)₆] | Not specified | O₂ (1 atm) | Not specified | Not specified | High | [3] |
Note: The performance of this compound is an educated estimation based on the performance of similar simple copper(II) salts like copper(II) acetate in related reactions, as direct, detailed experimental data for this specific complex in alcohol oxidation is limited in readily available literature.
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol using a Cu(I)/TEMPO Catalyst System
This protocol is adapted from a well-established procedure for the highly efficient aerobic oxidation of alcohols.[4][5][6][7]
Materials:
-
Benzyl alcohol
-
Copper(I) bromide (CuBr)
-
2,2'-bipyridine (bpy)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
N-methylimidazole (NMI)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a flask containing a magnetic stir bar, add benzyl alcohol (1 mmol), CuBr (0.05 mmol, 5 mol%), bpy (0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%).
-
Add acetonitrile (5 mL) to dissolve the reactants.
-
Add NMI (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Copper-Catalyzed Aerobic Alcohol Oxidation
The following diagram illustrates a plausible catalytic cycle for the aerobic oxidation of an alcohol mediated by a Copper(I)/TEMPO system.
References
- 1. Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient and practical aerobic oxidation of alcohols by inorganic-ligand supported copper catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Bis(2-aminoacetoxy)copper: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of bis(2-aminoacetoxy)copper, ensuring operational safety and environmental responsibility.
Due to the limited toxicological data available for this compound, a cautious approach to its disposal is imperative. The toxicological properties of this specific compound have not been fully investigated.[1] Therefore, all handling and disposal procedures should be conducted with the assumption that the substance is potentially harmful.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[1]
In case of accidental exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C4H8CuN2O4 | N/A |
| Molecular Weight | 211.66 g/mol | N/A |
| Appearance | Blue solid | [2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects) | [3][4] |
| Decomposition Temperature | Decomposes around 212-228°C | [5][6] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO2), nitrogen oxides (NOx), copper oxides | [1][7] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound from a laboratory setting involves chemical precipitation to convert the soluble copper complex into an insoluble and more stable form. This is followed by the separation of the solid waste for collection by a certified hazardous waste disposal service.
Materials Required:
-
Sodium carbonate (Na2CO3) solution (1 M) or Sodium hydroxide (NaOH) solution (1 M)
-
Beakers
-
Stirring rod
-
pH paper or pH meter
-
Filtration apparatus (funnel, filter paper, receiving flask)
-
Deionized water
-
Labeled hazardous waste container for solid copper waste
-
Labeled hazardous waste container for the filtrate (if required by local regulations)
Experimental Protocol:
-
Dissolution: In a chemical fume hood, carefully dissolve the this compound waste in a minimal amount of deionized water in a beaker.
-
Precipitation: While stirring, slowly add either a 1 M sodium carbonate solution or a 1 M sodium hydroxide solution to the dissolved copper complex. The addition of sodium carbonate will precipitate copper(II) carbonate (a green solid), while sodium hydroxide will precipitate copper(II) hydroxide (a blue solid).
-
Neutralization and Monitoring: Continue to add the precipitating agent until no further precipitate is formed. Check the pH of the supernatant (the liquid above the solid) with pH paper or a pH meter. Adjust the pH to a neutral range (pH 6-8) by adding more of the precipitating agent if the solution is acidic, or a dilute acid (e.g., 0.1 M HCl) dropwise if it is too alkaline.
-
Digestion: Gently heat the mixture to just below boiling for approximately 30 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable particles. Allow the mixture to cool to room temperature.
-
Filtration: Set up a filtration apparatus. Carefully pour the mixture through the filter paper to separate the solid precipitate from the liquid filtrate.
-
Washing: Wash the precipitate on the filter paper with a small amount of deionized water to remove any soluble impurities.
-
Solid Waste Collection: Carefully transfer the filter paper containing the copper carbonate or copper hydroxide precipitate into a clearly labeled hazardous waste container designated for solid heavy metal waste.
-
Filtrate Disposal: The remaining filtrate should be tested for copper content to ensure it meets local regulations for drain disposal. If the copper concentration is below the permissible limit, it can be neutralized and flushed down the drain with copious amounts of water. If the copper concentration is still too high, or if local regulations prohibit drain disposal of such filtrates, it must be collected in a labeled hazardous waste container for aqueous waste.
-
Decontamination: Thoroughly clean all glassware and equipment used in the disposal process.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
Incompatible Materials
To prevent hazardous reactions, avoid mixing this compound with the following substances:
-
Strong oxidizing agents
-
Strong acids
-
Acetylene
-
Ammonia
This information is critical for both storage and the planning of disposal procedures to avoid accidental and dangerous chemical reactions.
References
- 1. wbcil.com [wbcil.com]
- 2. BIS(GLYCINATO) COPPER(II) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Copper Glycinate or Copper Bisglycinate SDS of Manufacturers [anmol.org]
- 4. Copper Glycinate n Copper Bisglycinate Manufacturers, with SDS [mubychem.com]
- 5. On a Composite Obtained by Thermolysis of Cu-Doped Glycine [mdpi.com]
- 6. Copper(II) glycinate - Wikipedia [en.wikipedia.org]
- 7. canbipharm.com [canbipharm.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
